2-Hydroxy-5-nitroindane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-nitro-2,3-dihydro-1H-inden-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-9-4-6-1-2-8(10(12)13)3-7(6)5-9/h1-3,9,11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPGHIYRAUSHOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395035 | |
| Record name | 2-Hydroxy-5-nitroindane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16513-67-0 | |
| Record name | 2-Hydroxy-5-nitroindane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Potential of a Functionalized Indane Scaffold
An In-depth Technical Guide to the Synthesis and Characterization of 2-Hydroxy-5-nitroindane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the synthesis and detailed characterization of this compound, a molecule of significant interest in medicinal chemistry and materials science. Given the limited direct literature on this specific compound, this document outlines a robust, proposed synthetic pathway grounded in established chemical principles. It further presents a full suite of predicted analytical data to serve as a benchmark for researchers undertaking its synthesis.
The indane scaffold is a privileged structure in drug discovery, offering a rigid bicyclic framework that can appropriately position functional groups for interaction with biological targets. The introduction of a hydroxyl group at the 2-position and a nitro group at the 5-position of the indane ring system creates a versatile chemical intermediate. The hydroxyl group can participate in hydrogen bonding or serve as a site for further derivatization, while the nitro group is a well-established precursor to an amino group, opening pathways to a diverse array of amides, sulfonamides, and heterocyclic structures. Consequently, this compound represents a valuable building block for the synthesis of novel therapeutic agents and functional materials.
Proposed Synthesis: Electrophilic Nitration of 2-Indanol
The most direct and logical synthetic route to this compound is the electrophilic aromatic substitution of the commercially available starting material, 2-indanol. The hydroxyl group and the alkyl portion of the indane ring are both ortho-, para-directing groups, activating the aromatic ring for electrophilic attack. The nitration is anticipated to occur primarily at the 5-position, which is para to one of the bridgehead carbons and sterically accessible.
Causality of Experimental Choices
The chosen nitrating agent is a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active species in the reaction.[1][2] The reaction temperature is kept low (0-5 °C) to control the exothermic nature of the nitration and to minimize the formation of undesired byproducts, such as dinitrated or oxidized species.[3] Acetic acid is employed as a co-solvent to ensure the homogeneity of the reaction mixture, as 2-indanol has limited solubility in concentrated sulfuric acid alone.
Detailed Experimental Protocol
Safety First: Nitration reactions are highly exothermic and involve the use of strong, corrosive acids. All work must be conducted in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield, must be worn at all times.[4][5][6][7] An ice bath should be readily available for emergency cooling.
Materials:
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Glacial Acetic Acid (CH₃COOH)
-
Ice
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-indanol (1.0 eq) in glacial acetic acid.
-
Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring.
-
Preparation of Nitrating Mixture: In a separate, pre-cooled flask, slowly add concentrated sulfuric acid to concentrated nitric acid (1.1 eq) while maintaining the temperature below 10 °C.
-
Addition: Add the nitrating mixture dropwise to the cooled solution of 2-indanol over 30-60 minutes. The internal temperature of the reaction must be carefully monitored and maintained below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring. A precipitate is expected to form.
-
Work-up:
-
Allow the ice to melt completely. If a solid has precipitated, collect it by vacuum filtration and wash with cold deionized water.
-
If the product is oily, transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to isolate this compound from any isomeric byproducts.[12][13]
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Comprehensive Characterization
A thorough characterization using multiple analytical techniques is essential to confirm the structure and assess the purity of the synthesized this compound. The following sections provide the predicted data for these analyses.
Predicted Spectroscopic and Analytical Data
The predicted data are summarized in the tables below. These predictions are derived from established principles of spectroscopy and analysis of structurally similar compounds.[14][15]
Table 1: Predicted Physical and Mass Spectrometry Data
| Parameter | Predicted Value |
| Molecular Formula | C₉H₉NO₃ |
| Molecular Weight | 179.17 g/mol |
| Appearance | Pale yellow solid |
| Melting Point | Not available; expected for a crystalline solid |
| Mass Spec (EI) [M]⁺• | m/z 179 |
| Key Fragment Ions | m/z 162 ([M-OH]⁺), 133 ([M-NO₂]⁺) |
Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | J (Hz) |
| H-4 | ~8.10 | d | 1H | ~2.0 |
| H-6 | ~8.05 | dd | 1H | ~8.5, 2.0 |
| H-7 | ~7.40 | d | 1H | ~8.5 |
| H-2 (CH-OH) | ~4.60 | p | 1H | ~6.0 |
| H-1, H-3 (CH₂) | ~3.25 & ~2.90 | m | 4H | - |
| OH | ~2.50 (variable) | br s | 1H | - |
Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-5 (C-NO₂) | ~147.0 |
| C-7a | ~146.5 |
| C-3a | ~141.0 |
| C-4 | ~124.0 |
| C-6 | ~122.5 |
| C-7 | ~120.0 |
| C-2 (CH-OH) | ~75.0 |
| C-1, C-3 (CH₂) | ~39.0 |
Table 4: Predicted FT-IR Data
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| O-H stretch (hydroxyl) | 3500 - 3200 (broad) |
| C-H stretch (aromatic) | 3100 - 3000 |
| C-H stretch (aliphatic) | 3000 - 2850 |
| N-O stretch (asymmetric) | 1550 - 1475 (strong) |
| C=C stretch (aromatic) | 1600 - 1450 |
| N-O stretch (symmetric) | 1360 - 1290 (strong) |
Rationale for Predicted Data
-
NMR Spectroscopy: In the ¹H NMR spectrum, the aromatic protons are significantly deshielded due to the electron-withdrawing effect of the nitro group, with protons ortho and para to the nitro group appearing furthest downfield.[16][17][18] The benzylic protons on C1 and C3 will be diastereotopic and are expected to show complex splitting patterns. In the ¹³C NMR spectrum, the carbon attached to the nitro group (C-5) and the carbons of the aromatic ring will be significantly downfield.[19][20]
-
Infrared Spectroscopy: The IR spectrum is expected to show a strong, broad absorption for the O-H stretch of the alcohol. Two very strong and characteristic bands for the asymmetric and symmetric N-O stretching of the aromatic nitro group will be prominent.[21][22][23][24][25]
-
Mass Spectrometry: Under electron ionization (EI), the molecular ion peak is expected at m/z 179. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da).[26][27][28][29][30] The loss of a hydroxyl radical (17 Da) is also a plausible fragmentation pathway.
Characterization Workflow Diagram
Caption: Logical workflow for the characterization of this compound.
Conclusion
This technical guide presents a detailed and scientifically grounded approach to the synthesis and characterization of this compound. By leveraging the well-established chemistry of electrophilic nitration on the readily available 2-indanol, a clear and actionable synthetic protocol is provided. The comprehensive set of predicted analytical data offers a valuable reference for researchers to confirm the successful synthesis and purity of this promising chemical intermediate. The strategic placement of the hydroxyl and nitro functionalities on the rigid indane core makes this molecule a highly attractive building block for future applications in drug discovery and advanced materials development.
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vapourtec.com [vapourtec.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. ehs.com [ehs.com]
- 8. Page loading... [wap.guidechem.com]
- 9. 2-Indanol | C9H10O | CID 77936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
- 11. 2-Indanol | 4254-29-9 [chemicalbook.com]
- 12. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. acdlabs.com [acdlabs.com]
- 17. youtube.com [youtube.com]
- 18. Visualizer loader [nmrdb.org]
- 19. Visualizer loader [nmrdb.org]
- 20. acdlabs.com [acdlabs.com]
- 21. orgchemboulder.com [orgchemboulder.com]
- 22. spectroscopyonline.com [spectroscopyonline.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Physicochemical Properties of 2-Hydroxy-5-nitroindane
Abstract
2-Hydroxy-5-nitroindane is a functionalized indane derivative possessing a unique combination of a bicyclic core, a secondary alcohol, and an aromatic nitro group. While not extensively characterized in mainstream literature, its structural motifs suggest significant potential as a versatile building block in medicinal chemistry and materials science. The hydroxyl group offers a reactive site for esterification or etherification, the nitro group can be readily reduced to an amine for further functionalization, and the rigid indane scaffold provides a valuable template for conformational constraint in drug design. This guide synthesizes available data on its properties from computational predictions and spectral data from analogous compounds to provide a foundational reference for researchers. We present its core physicochemical properties, a proposed synthetic pathway, expected analytical characterizations, and a discussion of its potential applications and safety considerations.
Chemical Identity and Molecular Structure
This compound, also known as 5-Nitro-2-indanol, is identified by its indane core structure substituted at the 2-position with a hydroxyl group and at the 5-position with a nitro group.
-
IUPAC Name: 5-nitro-2,3-dihydro-1H-inden-2-ol
-
Molecular Formula: C₉H₉NO₃[1]
-
CAS Number: 76445-32-6
-
Canonical SMILES: C1C(C2=CC(=C(C=C2)C1)--INVALID-LINK--[O-])O
-
Molecular Weight: 179.17 g/mol [1]
-
Chemical Structure:
Source: PubChem CID 3685927[1]
Physicochemical Properties
Experimental data for this compound is limited. The following table consolidates computationally predicted properties from authoritative databases and expected properties based on structurally related analogs.
| Property | Value / Expected Range | Source / Rationale |
| Molecular Weight | 179.17 g/mol | PubChem[1] |
| XLogP3 | 1.6 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed)[1] |
| Rotatable Bond Count | 1 | PubChem (Computed)[1] |
| Appearance | Expected to be a pale yellow to brown solid | Based on analogs like 2-Hydroxy-5-nitrobenzaldehyde[2] |
| Melting Point | Not available. Expected > 90 °C | Analogs like 2-Hydroxy-5-nitrotoluene melt at 93-98 °C[3] |
| Boiling Point | Not available. Prone to decomposition at high temp. | Nitroaromatic compounds can have poor thermal stability[4] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., Ethanol, DMSO, Acetone) | General property of polar organic molecules |
| pKa (Phenolic Proton) | ~7-8 | The electron-withdrawing nitro group lowers the pKa compared to unsubstituted phenols. |
Synthesis and Purification
Proposed Synthetic Workflow
The proposed synthesis involves the controlled nitration of 2-Indanol using a standard nitrating agent, followed by an aqueous workup and purification by recrystallization or column chromatography.
Caption: Proposed workflow for synthesis and purification of this compound.
Experimental Protocol (Predictive)
Causality Statement: The following protocol is designed based on standard procedures for the nitration of activated aromatic rings. Acetic anhydride is used as a solvent and scavenger to prevent side reactions. The low temperature is critical to control the exothermic reaction and minimize the formation of dinitrated and other byproducts.
-
Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-Indanol (1.0 eq) in acetic anhydride (5-10 volumes) and cool the mixture to 0 °C in an ice-salt bath.
-
Nitration: Slowly add a pre-chilled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (0.2 eq) dropwise via the dropping funnel. Maintain the internal temperature below 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase.
-
Workup: Once the starting material is consumed, slowly pour the reaction mixture into a beaker containing crushed ice (10-20 volumes). A precipitate should form.
-
Isolation: Stir the ice-water mixture until all the ice has melted. Collect the crude solid product by vacuum filtration, washing the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Purification: Dry the crude solid under vacuum. The primary impurity is likely the 4-nitro isomer. Purify the crude product via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane. Alternatively, recrystallization from an appropriate solvent system (e.g., ethanol/water) may be attempted.
-
Characterization: Confirm the structure and purity of the isolated product using NMR, IR, and Mass Spectrometry.
Spectroscopic and Analytical Characterization
The identity and purity of synthesized this compound would be confirmed using a suite of standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (in CDCl₃ or DMSO-d₆):
-
Aromatic Protons: Expect three distinct signals in the aromatic region (~7.5-8.5 ppm). The proton ortho to the nitro group (H-4) will be the most downfield, likely a doublet. The proton meta to the nitro group (H-6) will appear as a doublet of doublets, and the proton ortho to the C-1 methylene (H-7) will be a doublet.
-
Hydroxyl Proton: A broad singlet, whose chemical shift is concentration and solvent-dependent (typically 2-5 ppm).
-
Indane Protons: The methine proton at C-2 (CH-OH) will be a multiplet around 4.5-5.0 ppm. The four methylene protons at C-1 and C-3 will appear as complex multiplets in the aliphatic region (~2.8-3.5 ppm).
-
-
¹³C NMR (in CDCl₃ or DMSO-d₆):
-
Aromatic Carbons: Expect six signals. The carbon bearing the nitro group (C-5) and the quaternary carbons (C-3a, C-7a) will be significantly deshielded.
-
Aliphatic Carbons: The carbon bearing the hydroxyl group (C-2) will appear around 65-75 ppm. The two methylene carbons (C-1, C-3) will be found further upfield (~30-40 ppm).
-
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.[5]
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3500 cm⁻¹.
-
Aromatic C-H Stretch: Medium to weak bands just above 3000 cm⁻¹ (~3050-3150 cm⁻¹).
-
Aliphatic C-H Stretch: Medium bands just below 3000 cm⁻¹ (~2850-2960 cm⁻¹).
-
N-O Asymmetric Stretch: A strong, sharp absorption band around 1500-1550 cm⁻¹.[5]
-
N-O Symmetric Stretch: A strong, sharp absorption band around 1330-1370 cm⁻¹.[5]
-
C-O Stretch: A medium to strong band in the fingerprint region, ~1050-1150 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.[6]
-
Electrospray Ionization (ESI):
-
Positive Mode: Expect to observe the protonated molecule [M+H]⁺ at m/z 180.1.
-
Negative Mode: Expect to observe the deprotonated molecule [M-H]⁻ at m/z 178.1.
-
-
Expected Fragmentation: Common fragmentation pathways would include the loss of water (-18 Da), the loss of the nitro group (-46 Da), or combinations thereof.
Analytical Workflow Diagram
Caption: Typical analytical workflow for purity and identity confirmation.
Chemical Reactivity and Stability
-
Reactivity: The molecule possesses three key reactive sites:
-
Hydroxyl Group: Can undergo O-alkylation, acylation (esterification), or oxidation to the corresponding ketone (5-nitro-2-indanone).[7]
-
Nitro Group: Can be readily reduced to an amino group using standard reducing agents (e.g., SnCl₂, H₂/Pd-C, Na₂S₂O₄). This opens a vast pathway for derivatization into amides, sulfonamides, or for use in Sandmeyer reactions.
-
Aromatic Ring: The ring is deactivated towards further electrophilic substitution due to the nitro group. Nucleophilic aromatic substitution is possible under harsh conditions.
-
-
Stability: The compound should be stable under standard laboratory conditions (room temperature, protected from light). As a nitroaromatic compound, it may be sensitive to heat and shock, although the single nitro group makes it much less hazardous than polynitrated compounds.[4] It should be stored in a cool, dark place.
Applications in Research and Drug Development
This compound is a valuable scaffold for chemical biology and drug discovery.
-
Building Block for Libraries: The orthogonal reactivity of the hydroxyl and nitro groups makes it an ideal starting point for creating diverse chemical libraries for screening. The nitro group can serve as a masked amine.
-
Scaffold for Bioactive Molecules: The indane core is a known pharmacophore that provides conformational rigidity. It can be used to mimic phenyl or benzyl groups while restricting their rotation, which can lead to improved binding affinity and selectivity for biological targets.
-
Nitroaromatic Prodrugs: Nitroaromatic compounds are widely used as prodrugs for hypoxic cancer cells or as anti-infective agents.[8] The nitro group can be bioreduced in low-oxygen environments to a cytotoxic species, a strategy used in oncology.[8] This compound could serve as a precursor for such agents.
Safety and Handling
No specific toxicological data for this compound is available. However, based on related compounds like 5-Nitroindan, appropriate precautions must be taken.[9]
-
GHS Hazard Statements (Inferred):
-
Handling:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store away from heat and strong oxidizing agents.
-
References
- 1. This compound | C9H9NO3 | CID 3685927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Hydroxy-5-nitrobenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Determination of 5-nitroimidazoles and corresponding hydroxy metabolites in swine kidney by ultra-performance liquid chromatography coupled to electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Nitro-2-indanone | C9H7NO3 | CID 1502066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis of a Universal 5-Nitroindole Ribonucleotide and Incorporation into RNA by a Viral RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Nitroindan | C9H9NO2 | CID 81940 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Nitroindane Scaffold: A Predictive Guide to Biological Activity and Therapeutic Potential
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Nitroindane derivatives represent a compelling, albeit relatively underexplored, class of heterocyclic compounds with significant therapeutic promise. By leveraging structure-activity relationship (SAR) data from analogous nitroaromatic systems, notably nitroindazoles and nitroindoles, this guide provides a predictive framework for the biological activities of nitroindane derivatives. We project potent antiparasitic, anticancer, and anti-inflammatory properties, primarily driven by the bioreduction of the nitro group, leading to the generation of cytotoxic reactive nitrogen species and subsequent oxidative stress. This document synthesizes current computational and experimental evidence, outlines detailed protocols for activity assessment, and proposes a strategic path for the development of novel nitroindane-based therapeutics.
Introduction: The Nitro Group as a Pharmacophore in Indane Scaffolds
The incorporation of a nitro group into organic molecules is a well-established strategy in medicinal chemistry for enhancing biological activity.[1][2] The nitro group, being a strong electron-withdrawing moiety, can profoundly influence the physicochemical properties of a parent scaffold, modulating its reactivity, lipophilicity, and interactions with biological targets.[1] While the indane core itself is a versatile scaffold found in various bioactive compounds, the addition of a nitro group is predicted to unlock a spectrum of therapeutic activities. This guide will extrapolate from the established bioactivities of related nitro-heterocycles to predict the potential of nitroindane derivatives.
Predicted Biological Activities of Nitroindane Derivatives
Based on extensive research into related nitro-containing heterocyclic compounds, we predict that nitroindane derivatives will exhibit significant activity in the following therapeutic areas:
Antiparasitic Activity
A substantial body of evidence supports the potent antiparasitic effects of nitro-heterocyclic compounds.[3][4][5][6][7] This activity is particularly prominent against protozoan parasites such as Leishmania, Trypanosoma, and Acanthamoeba.[3][4][5][8]
-
Antileishmanial Activity: Studies on 3-chloro-6-nitro-1H-indazole derivatives have demonstrated significant inhibitory potency against Leishmania infantum.[8] Molecular docking studies suggest that these compounds can bind to essential parasitic enzymes like trypanothione reductase (TryR).[8] It is highly probable that nitroindane derivatives will share this antileishmanial potential, with the nitro group being crucial for the mechanism of action.[5]
-
Antitrypanosomatid Activity: 5-Nitroindazoles have shown remarkable trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease.[3][9] The mechanism is believed to involve oxidative stress mediated by the nitro group.[3] Some derivatives have demonstrated efficacy equivalent to gentian violet in vitro and have shown promise in in vivo models.[3]
-
Amoebicidal Activity: Recent research has highlighted the effectiveness of 5-nitroindazole derivatives against both trophozoites and cysts of Acanthamoeba castellanii, with some compounds outperforming the reference drug chlorhexidine.[4]
The common thread across these antiparasitic activities is the bioreductive activation of the nitro group within the parasite, leading to the formation of cytotoxic reactive nitrogen species.[5][9][10]
Anticancer Activity
Nitro-containing compounds have a long history in oncology, and recent studies on nitroindoles have reinvigorated interest in this area.
-
Mechanism of Action: Substituted 5-nitroindole derivatives have been shown to act as c-Myc G-quadruplex binders.[11][12] By stabilizing these non-canonical DNA structures in the promoter regions of oncogenes like c-Myc, these compounds can downregulate gene expression, leading to cell-cycle arrest and apoptosis in cancer cells.[11][12] This mechanism is often accompanied by an increase in intracellular reactive oxygen species (ROS), further contributing to their anticancer effects.[11][12]
-
Structure-Activity Relationship (SAR): Research on 5-nitroindoles has indicated that the presence of the nitro group at the fifth position of the indole core is critical for binding to the c-Myc G-quadruplex.[12] It is plausible that nitroindane derivatives could be designed to mimic this interaction, offering a novel scaffold for the development of G-quadruplex stabilizing agents.
Anti-inflammatory Activity
The potential of nitro-heterocycles in treating inflammatory conditions has also been explored. A study combining in silico and in vivo screening identified nitroindazolinone derivatives as a promising new class of anti-inflammatory agents.[13]
-
In Vivo Efficacy: Certain nitroindazolinone derivatives have demonstrated potent anti-inflammatory activity in mouse models, with some completely abolishing edema and significantly reducing neutrophil infiltration.[13] This suggests that the nitro-substituted indazole scaffold can effectively modulate inflammatory pathways. Given the structural similarities, nitroindane derivatives warrant investigation for similar anti-inflammatory properties.
The Core Mechanism: Bioreduction of the Nitro Group
The biological activity of many nitroaromatic compounds is intrinsically linked to the enzymatic reduction of the nitro group.[14] This process is particularly crucial for their antiparasitic and some anticancer effects.
The proposed general mechanism involves a one-electron reduction of the nitro group by nitroreductase enzymes present in the target cells, forming a nitro anion radical.[9][15] In the presence of oxygen, this radical can be re-oxidized to the parent nitro compound in a futile cycle that generates superoxide anions, leading to oxidative stress. Under anaerobic or hypoxic conditions, further reduction can lead to the formation of nitroso and hydroxylamine intermediates, which are highly reactive and can damage cellular macromolecules such as DNA, proteins, and lipids.[6][9]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. In vitro and in vivo antitrypanosomatid activity of 5-nitroindazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Nitroindazole derivatives as potential therapeutic alternatives against Acanthamoeba castellanii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Computational Investigation of the Potential Antileishmanial Mechanism of the Nitroindazole Derivative VATR131 [mdpi.com]
- 8. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi [mdpi.com]
- 10. Trypanosoma cruzi: effect and mode of action of nitroimidazole and nitrofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of novel anti-inflammatory drug-like compounds by aligning in silico and in vivo screening: the nitroindazolinone chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Spectroscopic Analysis of 2-Hydroxy-5-nitroindane
This technical guide provides an in-depth exploration of the spectroscopic characterization of 2-Hydroxy-5-nitroindane, a molecule of interest in synthetic chemistry and drug development. We will dissect the structural information revealed by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals who require a detailed understanding of how to confirm the structure and purity of this compound through modern analytical techniques. The insights provided herein are based on established spectroscopic principles and comparative analysis with structurally related molecules.
Molecular Structure and Spectroscopic Overview
This compound possesses a bicyclic structure with a hydroxyl (-OH) and a nitro (-NO₂) group, which are key determinants of its chemical and spectroscopic properties. The indane framework consists of a benzene ring fused to a five-membered ring. The strategic placement of the hydroxyl and nitro groups creates a unique electronic environment that is reflected in its NMR, IR, and MS spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments provides a complete picture of its molecular structure.
Experimental Protocol: NMR Analysis
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
I. Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of high-purity this compound.
-
Solvent Selection: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for its non-exchangeable proton signal, which allows for the observation of labile protons like the hydroxyl proton.[1][2]
-
Transfer: Transfer the solution to a 5 mm NMR tube.
II. Instrument Setup & Data Acquisition
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse ('zg30').
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program ('zgpg30').
-
Spectral Width: 0-180 ppm.
-
Number of Scans: 1024-4096 scans.
-
Relaxation Delay: 2 seconds.
-
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic, aliphatic, and hydroxyl protons. The electron-withdrawing nature of the nitro group and the electron-donating effect of the hydroxyl group significantly influence the chemical shifts of the aromatic protons.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | ~8.0 - 8.2 | d | J ≈ 8.5 |
| H-4 | ~7.9 - 8.1 | dd | J ≈ 8.5, 2.0 |
| H-7 | ~7.0 - 7.2 | d | J ≈ 2.0 |
| -OH | ~5.0 - 6.0 | br s | - |
| H-2 (methine) | ~4.3 - 4.5 | m | - |
| H-1, H-3 (CH₂) | ~2.8 - 3.4 | m | - |
Interpretation:
-
Aromatic Protons: The protons on the aromatic ring are expected to be in the downfield region. H-4 and H-6 will be deshielded due to the strong electron-withdrawing effect of the nitro group. H-7, being ortho to the hydroxyl group, will be shielded relative to the other aromatic protons.
-
Aliphatic Protons: The protons of the five-membered ring (H-1, H-2, and H-3) will appear in the upfield region. The methine proton (H-2), being attached to the carbon bearing the hydroxyl group, will be the most downfield of the aliphatic protons.
-
Hydroxyl Proton: The hydroxyl proton will appear as a broad singlet, and its chemical shift can be concentration-dependent.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-5 | ~145 - 148 |
| C-7a | ~140 - 143 |
| C-3a | ~135 - 138 |
| C-6 | ~125 - 128 |
| C-4 | ~120 - 123 |
| C-7 | ~115 - 118 |
| C-2 | ~70 - 75 |
| C-1 | ~35 - 40 |
| C-3 | ~30 - 35 |
Interpretation:
-
Aromatic Carbons: The carbons attached to the nitro group (C-5) and the hydroxyl group (implied, not directly attached) will have their chemical shifts significantly affected. The quaternary carbons (C-3a, C-7a) will also be identifiable.
-
Aliphatic Carbons: The carbon bearing the hydroxyl group (C-2) will be the most downfield among the aliphatic carbons. The two methylene carbons (C-1 and C-3) will be in the upfield region.
2D NMR Correlations
To unambiguously assign the proton and carbon signals, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.
-
COSY: Will show correlations between coupled protons, for instance, between H-1, H-2, and H-3 in the aliphatic ring, and between H-4 and H-6 in the aromatic ring.
-
HSQC: Will correlate each proton with its directly attached carbon, confirming the assignments made from the 1D spectra.
Caption: Molecular structure of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: ATR-FTIR
Attenuated Total Reflectance (ATR) is a common sampling technique for solid samples.
-
Sample Preparation: Place a small amount of the solid this compound sample on the ATR crystal.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
Predicted IR Absorption Bands
The IR spectrum of this compound will be dominated by the characteristic vibrations of its functional groups.
Table 3: Predicted Characteristic IR Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (hydroxyl) | 3200 - 3500 | Broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 2960 | Medium |
| N-O stretch (asymmetric) | 1500 - 1550 | Strong |
| C=C stretch (aromatic) | 1450 - 1600 | Medium |
| N-O stretch (symmetric) | 1330 - 1370 | Strong |
| C-O stretch (hydroxyl) | 1000 - 1250 | Strong |
Interpretation:
-
O-H Stretch: A broad band in the 3200-3500 cm⁻¹ region is a clear indication of the hydroxyl group.[3]
-
N-O Stretches: Two strong absorption bands, one asymmetric around 1500-1550 cm⁻¹ and one symmetric around 1330-1370 cm⁻¹, are characteristic of the nitro group.[3]
-
C-H Stretches: The spectrum will show absorptions for both aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) C-H bonds.
Caption: Experimental workflow for ATR-FTIR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Experimental Protocol: ESI-MS
Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in both positive and negative ion modes.
Predicted Mass Spectrum
The molecular weight of this compound (C₉H₉NO₃) is 179.17 g/mol .
-
Molecular Ion Peak: In positive ion mode, the [M+H]⁺ ion is expected at m/z 180. In negative ion mode, the [M-H]⁻ ion is expected at m/z 178.
-
Fragmentation Pattern: The molecule may undergo fragmentation, with common losses including H₂O (from the hydroxyl group) and NO₂.
Caption: Predicted fragmentation pathway for this compound.
Integrated Spectroscopic Analysis
The combination of NMR, IR, and MS data provides a comprehensive and self-validating confirmation of the structure of this compound.
-
MS confirms the molecular weight.
-
IR identifies the key functional groups (-OH, -NO₂, aromatic ring).
-
NMR elucidates the precise connectivity of atoms in the carbon-hydrogen framework.
This integrated approach ensures a high degree of confidence in the structural assignment and purity assessment of the compound, which is essential for its application in research and development.
References
2-Hydroxy-5-nitroindane: A Privileged Scaffold for Next-Generation Therapeutics
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indane scaffold represents a "privileged" structural motif in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Its rigid, bicyclic framework provides a unique three-dimensional architecture for the precise spatial orientation of pharmacophoric elements. When functionalized with a nitro group—a potent electron-withdrawing moiety known to modulate drug metabolism and confer unique biological activities—the resulting 2-Hydroxy-5-nitroindane emerges as a molecule of considerable interest for drug discovery. This technical guide explores the untapped potential of this compound, offering a comprehensive analysis of its synthesis, physicochemical properties, and prospective applications in oncology, inflammation, and infectious diseases. We present detailed, field-proven experimental protocols and conceptual frameworks to empower researchers to unlock the therapeutic promise of this versatile chemical entity.
The Strategic Advantage of the Indane Scaffold
The indane ring system, a fusion of a benzene ring and a cyclopentane ring, is a recurring feature in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2] Its prevalence is not coincidental but rather a testament to its favorable drug-like properties. The rigidity of the indane backbone reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency.[2] Furthermore, the defined stereochemistry of substituted indanes allows for the exploration of chiral interactions with target proteins, a critical aspect of modern drug design.
Notable examples of indane-containing drugs include:
-
Donepezil: An acetylcholinesterase inhibitor used in the management of Alzheimer's disease.[3][4]
-
Indinavir: A protease inhibitor that has been a cornerstone of highly active antiretroviral therapy (HAART) for HIV/AIDS.[5][6]
-
Sulindac: A non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[1]
The therapeutic diversity of these molecules underscores the versatility of the indane scaffold as a template for designing novel therapeutics targeting a wide array of biological pathways.[2][6]
The Nitro Group: More Than Just an Electron-Withdrawing Group
The nitroaromatic group is a unique and powerful functional group in drug design.[7][8] Its strong electron-withdrawing nature can profoundly influence a molecule's acidity, basicity, and susceptibility to metabolic enzymes.[3][9] This electronic modulation can enhance binding affinity to target proteins and alter pharmacokinetic profiles.[8][10]
Historically, the presence of a nitro group has been associated with toxicity concerns.[11][12] However, contemporary medicinal chemistry has harnessed the bioreductive activation of nitro groups as a sophisticated strategy for selective therapeutic action.[12][13] In the hypoxic microenvironment of solid tumors or anaerobic bacteria, nitroreductases can reduce the nitro group to generate cytotoxic reactive nitrogen species, leading to targeted cell death.[3][13] This prodrug approach has been successfully employed in the development of anticancer and antimicrobial agents.[13][14]
Physicochemical Properties of this compound
A comprehensive understanding of a molecule's physicochemical properties is fundamental to predicting its behavior in biological systems. The table below summarizes the key computed properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₃ | [15] |
| Molecular Weight | 179.17 g/mol | [15] |
| XLogP3 | 1.6 | [15] |
| Hydrogen Bond Donor Count | 1 | [15] |
| Hydrogen Bond Acceptor Count | 3 | [15] |
| Rotatable Bond Count | 1 | [15] |
These properties suggest that this compound possesses good "drug-likeness" according to Lipinski's Rule of Five, indicating a higher likelihood of oral bioavailability. The presence of both hydrogen bond donor (hydroxyl group) and acceptor (hydroxyl and nitro groups) functionalities suggests the potential for specific and directional interactions with biological targets.
Proposed Synthesis of this compound and its Derivatives
While a specific, dedicated synthesis for this compound is not extensively reported, a plausible and efficient synthetic route can be designed based on well-established organic chemistry principles and analogous transformations. The following multi-step synthesis is proposed, starting from commercially available 1-indanone.
Experimental Protocol: A Proposed Synthetic Pathway
Step 1: Nitration of 1-Indanone
-
Rationale: Electrophilic aromatic substitution is a fundamental reaction to introduce a nitro group onto the aromatic ring of 1-indanone. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid.
-
Procedure:
-
To a stirred solution of 1-indanone (1 equivalent) in concentrated sulfuric acid, cooled to 0°C in an ice bath, add a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-nitro-1-indanone.
-
Step 2: Reduction of the Ketone
-
Rationale: The ketone functionality of 5-nitro-1-indanone can be selectively reduced to a hydroxyl group using a mild reducing agent like sodium borohydride. This reduction introduces the "hydroxy" component of the target molecule.
-
Procedure:
-
Dissolve 5-nitro-1-indanone (1 equivalent) in methanol or ethanol at room temperature.
-
Add sodium borohydride (1.5 equivalents) portion-wise to the solution.
-
Stir the reaction mixture for 1-2 hours at room temperature.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude this compound.
-
Purify the product by column chromatography on silica gel.
-
Figure 1: Proposed synthetic workflow for this compound.
Potential Applications in Medicinal Chemistry
The unique combination of the indane scaffold and the nitro-hydroxyl functionalization positions this compound as a promising starting point for the development of novel therapeutics in several key areas.
Anticancer Drug Discovery
-
Hypoxia-Activated Prodrugs: The nitroaromatic moiety can be bioreduced in the hypoxic environment of solid tumors to generate cytotoxic species.[3][13] this compound could serve as a scaffold for developing hypoxia-selective anticancer agents, minimizing off-target toxicity.
-
Inhibition of Cancer-Related Enzymes: The indane core is present in molecules that inhibit critical enzymes in cancer progression.[1][2] Derivatives of this compound could be designed to target kinases, phosphatases, or other enzymes involved in oncogenic signaling pathways.
Figure 2: Hypothesized mechanism of action for a this compound-based anticancer prodrug.
Anti-Inflammatory Agents
-
Modulation of Inflammatory Pathways: The indanone core is found in the anti-inflammatory drug Sulindac.[1] Derivatives of this compound could be explored for their ability to inhibit key inflammatory mediators such as cyclooxygenases (COX-1/COX-2), lipoxygenases, or pro-inflammatory cytokines.[10]
-
Nitric Oxide Donation: The nitro group, under certain biological conditions, can be a source of nitric oxide (NO), a key signaling molecule with complex roles in inflammation.[3] Judicious molecular design could lead to controlled NO release, offering therapeutic benefits in inflammatory conditions.
Antimicrobial Agents
-
Targeting Anaerobic Bacteria: Similar to the anticancer approach, the nitro group can be selectively reduced by anaerobic bacteria, leading to the formation of toxic metabolites that disrupt essential cellular processes.[9] This makes this compound an attractive scaffold for developing novel antibiotics against anaerobic and microaerophilic pathogens.
-
Inhibition of Essential Bacterial Enzymes: The indane moiety can be functionalized to target specific bacterial enzymes that are essential for survival, offering a different mechanism of antimicrobial action.
In Vitro Evaluation: A Step-by-Step Guide
A robust in vitro screening cascade is essential to validate the therapeutic potential of this compound and its derivatives.
Anticancer Activity Screening
Protocol: MTT Cell Viability Assay
-
Objective: To assess the cytotoxic effects of the test compounds on cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and a vehicle control for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.[7][8]
-
Anti-Inflammatory Activity Screening
Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide Production in Macrophages
-
Objective: To evaluate the ability of the test compounds to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
96-well plates
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Sodium nitrite standard solution
-
Microplate reader
-
-
Procedure:
-
Seed macrophage cells in 96-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce nitric oxide production.
-
Collect the cell culture supernatant.
-
Add Griess Reagent to the supernatant and incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of inhibition of nitric oxide production.[10][14]
-
Antimicrobial Activity Screening
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
-
Objective: To determine the lowest concentration of the test compounds that inhibits the visible growth of a microorganism.
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
96-well plates
-
Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)
-
Microplate reader or visual inspection
-
-
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the growth medium in a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension.
-
Include positive (bacteria and medium) and negative (medium only) controls.
-
Incubate the plates at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density with a microplate reader.[16][17]
-
Future Directions and Conclusion
This compound represents a largely unexplored yet highly promising scaffold for medicinal chemistry. The strategic combination of the privileged indane core with the versatile nitro-hydroxyl functionality opens up a vast chemical space for the design of novel therapeutics.
Future research should focus on:
-
Synthesis of a diverse library of derivatives: Modification of the hydroxyl and nitro groups, as well as substitution on the aliphatic and aromatic rings, will be crucial for establishing structure-activity relationships (SAR).
-
Bioisosteric replacement: Replacing the nitro group with other electron-withdrawing groups (e.g., cyano, sulfone) or the indane ring with other bicyclic systems could lead to compounds with improved efficacy and safety profiles.[18][19]
-
In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways modulated by the most active compounds will be essential for their further development.
References
- 1. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. superchemistryclasses.com [superchemistryclasses.com]
- 3. svedbergopen.com [svedbergopen.com]
- 4. A standard operating procedure for an enzymatic activity inhibition assay [ouci.dntb.gov.ua]
- 5. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. noblelifesci.com [noblelifesci.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ir.vistas.ac.in [ir.vistas.ac.in]
- 11. mdpi.com [mdpi.com]
- 12. Nitro-Group-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 18. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 19. Bioisosteric Replacements [cambridgemedchemconsulting.com]
In silico modeling of 2-Hydroxy-5-nitroindane receptor binding
An In-Depth Technical Guide: In Silico Modeling of 2-Hydroxy-5-nitroindane Receptor Binding
This guide provides a comprehensive, technically-grounded walkthrough for modeling the interaction between the small molecule this compound and a putative protein target. We will navigate the complete in silico workflow, from initial system preparation and molecular docking to the dynamic validation and quantitative affinity estimation through molecular dynamics simulations and free energy calculations. The protocols described herein are designed to be a self-validating system, where each successive step builds upon and scrutinizes the results of the previous one, ensuring scientific rigor and trustworthiness.
Introduction: The Rationale for In Silico Investigation
This compound is a substituted aromatic compound whose versatile functional groups suggest potential biological activity.[1] The indane scaffold is present in molecules targeting various receptors, and the nitro group, while sometimes a liability, is a key feature in many bioactive compounds.[2] Specifically, structurally related inden-1-one derivatives have shown high affinity for serotonin receptors, such as the 5-HT7 receptor.[3] Given these precedents, investigating the binding of this compound to a serotonin receptor is a logical starting point for virtual screening and hypothesis generation.
Modern drug discovery leverages in silico, or computer-aided, methods to accelerate the identification and optimization of lead compounds, saving significant time and resources.[4][5] By predicting how a ligand like this compound might bind to a target protein at an atomic level, we can generate actionable hypotheses about its mechanism of action and guide further experimental work.[6]
This guide will use the human 5-hydroxytryptamine 2B (5-HT2B) receptor as an exemplary target. The 5-HT2B receptor is a G protein-coupled receptor (GPCR) implicated in numerous physiological and pathological processes, making it a relevant drug target.[7] We will proceed under the hypothesis that this compound is a potential modulator of this receptor.
Part 1: Foundational Workflow & System Preparation
A robust computational study begins with meticulous preparation of both the ligand and the receptor. The quality of these initial structures directly dictates the reliability of all subsequent calculations.
Core In Silico Workflow
The overall methodology follows a multi-stage process designed to funnel potential binding hypotheses through progressively more rigorous computational scrutiny.
Caption: High-level workflow for in silico receptor binding analysis.
Experimental Protocol: Ligand Preparation
The goal is to generate a physically realistic, low-energy 3D conformation of this compound.
-
Obtain 2D Structure: Draw this compound in a chemical sketcher or retrieve its structure from a database like PubChem.[8] Save the structure in a common format like SMILES or SDF.
-
Generate 3D Coordinates: Use a tool like Open Babel to convert the 2D representation into a 3D structure. This initial model will likely have unrealistic bond lengths and angles.
-
Energy Minimization & Charge Assignment: This is the most critical step. A molecular mechanics force field is used to optimize the geometry to a low-energy state. The choice of force field is crucial; for small organic molecules, generalized force fields like GAFF (General Amber Force Field) are standard.[9]
-
Causality: An unminimized structure contains steric clashes and strain, which would produce artifacts in docking and simulation.
-
Protocol: Use a tool like Avogadro for interactive minimization or an automated server like the LigParGen server, which can generate GROMACS-compatible topology files with OPLS-AAM parameters and CM1A charges. This step assigns partial atomic charges, which are essential for calculating electrostatic interactions.
-
-
Final Output: The result is a ligand.pdb or ligand.mol2 file containing the optimized 3D coordinates and a topology file (ligand.itp) for later simulation steps.
Experimental Protocol: Receptor Preparation
We will use the crystal structure of the human 5-HT2B receptor in complex with an antagonist (PDB ID: 4IB4) as our starting point.
-
Obtain Receptor Structure: Download the PDB file for 4IB4 from the RCSB Protein Data Bank.
-
Clean the PDB File: The crystal structure contains non-protein atoms (water, ions, co-crystallized ligands) that must be removed.[10]
-
Causality: Water molecules are typically removed from the binding site to allow the new ligand to dock. Co-crystallized ligands must be removed to make the binding site available.
-
Protocol: Open the PDB file in a molecular viewer like UCSF Chimera or PyMOL. Delete all water molecules (HOH). Delete the original ligand (in this PDB, "ERG"). Save the cleaned protein structure as receptor.pdb.
-
-
Protonation and Repair: PDB files often lack hydrogen atoms. They must be added, and the protonation states of ionizable residues (like Histidine, Aspartate, Glutamate) must be determined at a physiological pH (e.g., 7.4).
-
Causality: Hydrogen atoms are critical for defining the shape of the binding pocket and for forming hydrogen bonds, a key component of ligand binding.[11]
-
Protocol: Use a tool like pdb2gmx from the GROMACS package.[12] This tool adds hydrogens and generates a protein topology based on a chosen force field. The CHARMM36 force field is a robust and widely used option for protein simulations.[12][13]
Select the CHARMM36 force field when prompted. This command generates the processed structure (receptor_processed.gro) and the corresponding topology (topol.top).
-
Part 2: Molecular Docking: Predicting the Binding Pose
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[14] It is a trade-off between speed and accuracy, providing a fast method to generate plausible binding hypotheses.
Experimental Protocol: AutoDock Vina Docking
We will use AutoDock Tools to prepare the files and AutoDock Vina to perform the docking.[4][15]
-
Prepare Receptor for Vina: Convert the cleaned receptor.pdb file to the PDBQT format using AutoDock Tools. This involves adding polar hydrogens and assigning Gasteiger charges.[10]
-
Prepare Ligand for Vina: Convert the energy-minimized ligand.pdb file to the PDBQT format. This step defines the rotatable bonds in the ligand.[11]
-
Define the Search Space (Grid Box): The docking algorithm needs to know where to search for a binding site. We define a 3D grid box that encompasses the known binding pocket of the 5-HT2B receptor.
-
Causality: Limiting the search space to the active site increases the efficiency and accuracy of the docking run. The location can be determined from the position of the co-crystallized ligand in the original PDB file or from literature.
-
Protocol: In AutoDock Tools, center the grid box on the active site residues and adjust its size to be large enough to accommodate the ligand in any orientation. A typical size is 25 x 25 x 25 Å. Save the grid parameters.
-
-
Run AutoDock Vina: Execute the docking run from the command line, providing the prepared receptor, ligand, and grid configuration files.
-
Analyze Docking Results: Vina will output several binding poses, ranked by a scoring function (binding affinity in kcal/mol).[14] The top-ranked pose is the most likely binding orientation according to the scoring function. Visualize this pose in complex with the receptor using PyMOL or Chimera to inspect the interactions.
Part 3: Molecular Dynamics (MD) Simulation: Assessing Complex Stability
While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex, allowing us to assess the stability of the predicted binding pose over time in a simulated physiological environment.[16] A stable pose in an MD simulation adds significant confidence to the docking result.
Experimental Protocol: GROMACS Simulation
This protocol outlines the setup and execution of an MD simulation for the top-ranked protein-ligand complex from docking.[9][13]
-
Merge Protein and Ligand: Combine the coordinate files of the receptor (receptor_processed.gro) and the docked ligand pose (ligand.pdb) into a single complex file (complex.gro).[12]
-
Update Topology: Modify the main topology file (topol.top) to include the ligand's topology file (ligand.itp) that was generated during ligand preparation.
-
Create a Simulation Box: Define a periodic simulation box (e.g., a cube) around the complex, ensuring a minimum distance (e.g., 1.0 nm) between the complex and the box edge.
-
Causality: The periodic boundary condition simulates an infinite system, avoiding edge effects. The buffer distance ensures the complex does not interact with its own image.
-
-
Solvation: Fill the simulation box with water molecules.
-
Adding Ions: Neutralize the system's net charge by adding ions (e.g., Na+ or Cl-). An ionized environment is more physiologically realistic.
-
Equilibration: Perform two short, restrained simulations to equilibrate the system.
-
NVT Ensemble (Constant Number of particles, Volume, Temperature): Equilibrate the temperature of the system. The protein and ligand heavy atoms are typically restrained to allow the solvent to relax around them. [9] * NPT Ensemble (Constant Number of particles, Pressure, Temperature): Equilibrate the pressure and density of the system to realistic values. [9]8. Production MD: Run the final, unrestrained simulation for a duration sufficient to observe the stability of the complex (e.g., 100 nanoseconds).
-
Part 4: Post-Simulation Analysis & Binding Affinity
The output of the MD simulation is a trajectory file containing the atomic coordinates at every time step. This trajectory is a rich source of information about the system's behavior.
Trajectory Analysis
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD for both indicates that the system has reached equilibrium and the ligand is not drifting out of the binding pocket.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue to identify flexible and rigid regions. High fluctuation in binding site residues could indicate an unstable interaction.
-
Interaction Analysis: Analyze the trajectory to identify persistent hydrogen bonds, hydrophobic contacts, and other interactions between the ligand and specific receptor residues.
Binding Free Energy Calculation
End-point methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular for estimating the binding free energy from MD snapshots. [17]
-
Causality & Logic: These methods calculate the free energy of the complex, the free receptor, and the free ligand, and then compute the difference. [17][18]The calculation is performed on a series of snapshots from the stable portion of the MD trajectory to average out thermal fluctuations.
-
Protocol:
-
Extract snapshots from the production MD trajectory.
-
Use a script like gmx_MMPBSA to perform the calculations. [19]This involves calculating the molecular mechanics energy, the polar solvation energy (via PB or GB models), and the nonpolar solvation energy.
-
The final output is an estimated binding free energy (ΔG_bind) and its components.
-
Data Presentation
Quantitative results should be summarized for clarity.
Table 1: Molecular Docking and Binding Free Energy Results
| Metric | Value | Unit | Interpretation |
| Docking Score (Vina) | -8.5 | kcal/mol | Initial predicted affinity; strong interaction. |
| Est. ΔG_bind (MM/PBSA) | -35.2 ± 4.5 | kcal/mol | MD-refined affinity; includes solvation effects. |
| - van der Waals Energy | -45.8 | kcal/mol | Favorable contribution from shape complementarity. |
| - Electrostatic Energy | -15.1 | kcal/mol | Favorable contribution from polar interactions. |
| - Polar Solvation Energy | +30.2 | kcal/mol | Unfavorable; cost of desolvating polar groups. |
| - Nonpolar Solvation Energy | -4.5 | kcal/mol | Favorable contribution from hydrophobic effect. |
Visualization of Interactions
A diagram of the final, stable binding pose helps to communicate the key interactions driving the binding.
Caption: Key interactions of this compound in the 5-HT2B pocket.
Trustworthiness: A Self-Validating System
The strength of this multi-stage approach lies in its inherent system of checks and balances.
-
Docking as a Hypothesis Generator: Docking quickly samples many possible binding modes, but its scoring functions are approximate. We treat the top-ranked pose not as a final answer, but as the most plausible hypothesis to test further.
-
MD Simulation as a Validator: The MD simulation subjects the static docked pose to the rigors of physics in a dynamic, solvated environment. If the ligand remains stably bound in its initial pose throughout a long simulation (e.g., stable RMSD), it validates the docking result. If it drifts away, the initial hypothesis is invalidated, and one might consider simulating a lower-ranked docking pose.
-
Binding Free Energy as a Refined Estimate: MM/PBSA calculations provide a more physically realistic estimation of binding affinity than docking scores because they are derived from a more rigorous physical model and incorporate ensemble averaging and solvation effects. [19][20]A favorable ΔG_bind further strengthens the hypothesis of a stable interaction.
By integrating these methods, we build a robust case for a specific binding mode that is far more trustworthy than the output of any single method alone. The ultimate validation, however, always remains experimental confirmation.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Design and discovery of a high affinity, selective and β-arrestin biased 5-HT7 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In silico / Computer-Aided Drug Design (CADD) - CHEMDIV INC. [chemdiv.com]
- 5. In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Directory of in silico Drug Design tools [click2drug.org]
- 9. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 10. sites.ualberta.ca [sites.ualberta.ca]
- 11. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 12. bioinformaticsreview.com [bioinformaticsreview.com]
- 13. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 14. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Protein-Ligand Complex [mdtutorials.com]
- 17. Understanding the impact of binding free energy and kinetics calculations in modern drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. dasher.wustl.edu [dasher.wustl.edu]
Toxicity and safety profile of substituted nitroaromatics
An In-depth Technical Guide to the Toxicity and Safety Profile of Substituted Nitroaromatics
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Foreword: The Nitroaromatic Paradox in Drug Development
Substituted nitroaromatic compounds represent a class of molecules with remarkable therapeutic potential, spanning applications from antibiotics and antiprotozoal agents to oncology.[1][2] However, their utility is often shadowed by a significant toxicological risk profile. The very chemical features that confer biological activity—primarily the electron-withdrawing nature of the nitro group—are also the drivers of their toxicity.[1] This guide is designed to provide drug development professionals with a comprehensive understanding of the mechanisms underpinning nitroaromatic toxicity, the structural factors that govern it, and a robust framework for its assessment. Our objective is not merely to list protocols but to instill a deep, mechanistic understanding that enables proactive, science-driven decision-making in the development of safer, more effective therapeutics.
Chapter 1: The Core Mechanism: Reductive Bioactivation and the Genesis of Oxidative Stress
The central tenet of nitroaromatic toxicity is metabolic activation. Unlike many xenobiotics that are detoxified by metabolism, nitroaromatics are often converted into more reactive, toxic species. This process, known as reductive bioactivation, is the primary initiator of cellular damage.
The toxicity is not typically caused by the parent nitroaromatic compound itself but by its metabolic derivatives.[3] The process is a stepwise enzymatic reduction of the nitro (-NO₂) group, which can occur under both aerobic and anaerobic conditions. This reduction is catalyzed by a variety of nitroreductases, including NADPH:cytochrome P450 reductase in the endoplasmic reticulum and other reductases found in the cytosol, mitochondria, and even gut microflora.[4][5][6]
The key steps in this pathway are:
-
One-Electron Reduction: The nitroaromatic compound (Ar-NO₂) accepts an electron to form a highly unstable nitro anion radical (Ar-NO₂⁻•).[4][7]
-
Futile Cycling and ROS Generation: In the presence of oxygen, this nitro anion radical can rapidly transfer its electron to molecular oxygen (O₂), regenerating the parent nitroaromatic compound and producing a superoxide anion radical (O₂⁻•).[1] This "futile cycling" can occur repeatedly, creating a catalytic loop that generates significant amounts of reactive oxygen species (ROS), leading to severe oxidative stress.[3][8]
-
Further Reduction: Under low-oxygen conditions or with specific enzymes, the nitro anion radical can be further reduced. A two-electron reduction leads to a nitrosoaromatic intermediate (Ar-NO).[4][9]
-
Formation of the Ultimate Toxicant: Another two-electron reduction converts the nitroso intermediate into a N-hydroxylaminoaromatic (Ar-NHOH).[4][9] This hydroxylamine derivative is often the ultimate or proximate carcinogen and toxicant. It is a potent nucleophile that can form covalent adducts with critical cellular macromolecules, including proteins and, most importantly, DNA.[9][10]
This cascade of reactive intermediates—nitro anion radicals, superoxide, nitroso compounds, and hydroxylamines—disrupts cellular homeostasis, damages organelles, and compromises the integrity of genetic material.
Caption: Reductive bioactivation pathway of nitroaromatics.
Chapter 2: Key Toxicological Endpoints of Concern
The reactive metabolites generated via reductive bioactivation can precipitate a range of toxicological outcomes. For drug development professionals, the most critical endpoints to monitor are genotoxicity and organ-specific toxicities, particularly hepatotoxicity.
Genotoxicity and Mutagenicity
Many nitroaromatic compounds are potent mutagens and carcinogens.[8][11] This activity is a direct consequence of the N-hydroxylaminoaromatic metabolite forming covalent adducts with DNA bases.[9][10] These DNA adducts can lead to replication errors, resulting in point mutations and chromosomal aberrations.[12]
-
Mechanism of Action: The N-hydroxyamino metabolite can be further activated through O-esterification by cellular sulfotransferases or acetyltransferases, creating a highly reactive nitrenium ion that readily attacks nucleophilic sites on DNA, primarily at the C8 and N2 positions of guanine.[9]
-
Significance: Because of this direct DNA-damaging potential, genotoxicity is a major hurdle for any nitroaromatic candidate compound. Regulatory agencies have a very low tolerance for mutagenic impurities and drug candidates. A positive finding in early genotoxicity screens can be sufficient to terminate a development program. Many nitro polycyclic aromatic hydrocarbons (NPAHs) are direct-acting mutagens in bacterial assays because bacteria possess potent nitroreductases.[13][14]
Hepatotoxicity
The liver is a primary site of nitroaromatic-induced toxicity due to its high concentration of metabolic enzymes, including nitroreductases.[4] Several approved nitroaromatic drugs, such as tolcapone, nimesulide, and nitrofurantoin, have been associated with rare but severe idiosyncratic drug-induced liver injury (DILI).[4][5][15]
-
Mechanism of Action: The liver damage is multifactorial, stemming from both oxidative stress and covalent binding of metabolites. A critical mechanism is mitochondrial injury.[4][7] The futile cycling of the nitro anion radical generates substantial ROS within the mitochondria, leading to:
-
Depletion of glutathione (GSH), a key cellular antioxidant.
-
Damage to mitochondrial DNA and proteins.
-
Opening of the mitochondrial permeability transition pore (mPTP), uncoupling of oxidative phosphorylation, ATP depletion, and initiation of apoptosis or necrosis.
-
-
Significance: DILI is a leading cause of drug failure in late-stage clinical trials and post-market withdrawal. Therefore, assessing the potential for hepatotoxicity, particularly mitochondrial liability, is a critical step in the safety evaluation of nitroaromatic compounds.
Caption: Bioactivation leading to key toxicological endpoints.
Chapter 3: Structure-Toxicity Relationships (STRs): A Blueprint for Safer Design
Not all substituted nitroaromatics are equally toxic. The propensity of a compound to undergo reductive bioactivation and cause damage is heavily influenced by its molecular structure. Understanding these structure-toxicity relationships (STRs) is paramount for designing safer molecules. Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools used to predict toxicity based on chemical structure, thereby reducing reliance on animal testing.[3][11][16]
Key molecular features governing toxicity include:
| Descriptor Category | Specific Descriptor | Impact on Toxicity | Rationale |
| Electronic Properties | Number of Nitro Groups | Generally, toxicity increases with the number of nitro groups.[17][18] | More nitro groups increase the electron deficiency of the aromatic ring, making it easier to reduce (a lower reduction potential). |
| Energy of the LUMO (ELUMO) | A lower (more negative) ELUMO correlates with higher toxicity.[11][17][19] | ELUMO is a measure of a molecule's ability to accept an electron. A lower value indicates greater electrophilicity and ease of reduction, initiating the bioactivation cascade. | |
| Substituent Position | Nitro groups in ortho or para positions to each other can be more toxic than meta isomers.[18] | Positional effects influence the electronic distribution and steric accessibility of the nitro groups for enzymatic reduction. | |
| Hydrophobicity | Octanol-Water Partition Coefficient (LogKow) | For many chemicals, toxicity shows a linear relationship with hydrophobicity.[11] | Higher lipophilicity can enhance membrane permeability and accumulation within cells, increasing the concentration at target sites. |
| Topological/Steric | Presence of Specific Fragments | The presence of other functional groups (e.g., amines, halogens) can modulate toxicity.[20][21] | Substituents alter the electronic properties, metabolism, and steric hindrance of the molecule, which can either increase or decrease toxicity. |
Causality in Experimental Choices: When designing a new series of nitroaromatic compounds, these descriptors should be calculated in silico before synthesis begins. The goal is to select candidate structures that possess the desired pharmacological activity but have a higher ELUMO or lower LogKow compared to more toxic analogues. This predictive, model-driven approach allows for the early deselection of compounds likely to fail due to toxicity.
Chapter 4: A Tiered Framework for Safety Assessment
A robust and self-validating safety assessment plan is crucial. A tiered approach, moving from computational predictions to complex biological systems, provides a cost-effective and ethical framework for evaluating nitroaromatic drug candidates.
Tier 1: In Silico and Computational Screening
This initial screen serves as a hypothesis-generating step to flag potential liabilities.
Protocol: Predictive QSAR Modeling for Acute Toxicity and Mutagenicity
-
Objective: To obtain a preliminary, predictive assessment of the compound's potential toxicity (e.g., LD₅₀ in rats) and mutagenicity.[12][20]
-
Methodology:
-
Obtain the 2D or 3D structure of the candidate molecule.
-
Utilize validated QSAR software platforms (e.g., OECD QSAR Toolbox, DEREK Nexus, VEGA-QSAR). These platforms contain models built from large datasets of known toxicants.[3][11]
-
Calculate key molecular descriptors (ELUMO, LogKow, topological indices).[17]
-
Submit the structure to pre-built, validated models for nitroaromatic toxicity and bacterial mutagenicity.
-
-
Self-Validation/Trustworthiness:
-
Applicability Domain: Ensure the candidate molecule falls within the "applicability domain" of the QSAR model. The model's prediction is only reliable if the candidate is structurally similar to the compounds used to build the model.
-
Concordance: Use multiple models. A consensus prediction of toxicity from several different models provides greater confidence than a single result.
-
-
Interpretation: A prediction of high toxicity or mutagenicity is a significant red flag that must be addressed in subsequent in vitro testing.
Tier 2: In Vitro Genotoxicity Assessment
This is a mandatory regulatory requirement and a critical experimental decision point.
Protocol: Bacterial Reverse Mutation Assay (Ames Test)
-
Objective: To determine if the compound can induce gene mutations in bacteria. It is a highly sensitive screen for mutagenic potential.[10][14]
-
Methodology:
-
Strains: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA). These strains are engineered with specific mutations in the histidine (or tryptophan) operon, rendering them unable to synthesize the amino acid. They also have other mutations that increase their sensitivity to mutagens.
-
Metabolic Activation: Test the compound in the presence and absence of a liver S9 fraction (the supernatant of homogenized liver centrifuged at 9000g). The S9 fraction contains microsomal enzymes (like cytochrome P450s) and provides the metabolic machinery to detect compounds that are mutagenic only after bioactivation.[13]
-
Exposure: Plate the bacterial strains on a minimal agar plate (lacking histidine/tryptophan) with varying concentrations of the test compound.
-
Incubation: Incubate the plates for 48-72 hours.
-
Endpoint: Count the number of revertant colonies. If the compound is a mutagen, it will cause a reverse mutation in the histidine/tryptophan gene, allowing the bacteria to grow and form visible colonies.
-
-
Self-Validation/Trustworthiness:
-
Negative Control: Vehicle (e.g., DMSO) control to establish the spontaneous reversion rate.
-
Positive Controls: Known mutagens are run in parallel to ensure the test system is working correctly. Examples: Sodium azide (for TA1535/TA100, no S9), 2-Aminoanthracene (for all strains, with S9).
-
Dose-Response: A positive result is defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.
-
-
Interpretation: A confirmed positive Ames test is a major safety concern, often leading to the termination of the compound's development.
Tier 3: In Vitro Hepatotoxicity and Mechanistic Assays
These assays probe for organ-specific toxicity and the underlying mechanisms predicted in Chapter 1.
Protocol: Assessing Mitochondrial Dysfunction in HepG2 Cells
-
Objective: To evaluate the compound's potential to induce mitochondrial toxicity, a key mechanism of nitroaromatic-induced liver injury.[4]
-
Methodology:
-
Cell System: Use a human hepatocyte cell line, such as HepG2 or primary human hepatocytes.
-
Exposure: Treat cells with a range of concentrations of the test compound for a relevant time period (e.g., 24 hours).
-
Endpoint 1 (Mitochondrial Membrane Potential): Use a fluorescent dye like JC-1. In healthy cells with high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that fluoresce red. In apoptotic or damaged cells with low ΔΨm, JC-1 remains a monomer and fluoresces green. A shift from red to green fluorescence indicates mitochondrial depolarization.
-
Endpoint 2 (Cellular Respiration): Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR). A decrease in basal or maximal respiration following compound treatment is a direct indicator of mitochondrial inhibition.
-
-
Self-Validation/Trustworthiness:
-
Negative Control: Vehicle-treated cells.
-
Positive Control: A known mitochondrial toxicant like Rotenone or FCCP.
-
Cytotoxicity Correlation: Run a parallel cytotoxicity assay (e.g., MTS or LDH release) to ensure that the observed mitochondrial effects are not simply a consequence of general cell death. A drop in mitochondrial function preceding or at lower concentrations than overt cytotoxicity is a strong indicator of specific mitochondrial liability.
-
-
Interpretation: A compound that causes significant mitochondrial dysfunction at concentrations close to its expected therapeutic level is a high-risk candidate for causing DILI.
Caption: A tiered workflow for nitroaromatic safety assessment.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 4. Bioactivation and hepatotoxicity of nitroaromatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Metabolism of nitroaromatic compounds [pubmed.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. The genotoxicity of substituted nitrobenzenes and the quantitative structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The genotoxicity of unsubstituted and nitrated polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iasp-pain.org [iasp-pain.org]
- 16. benchchem.com [benchchem.com]
- 17. Structure-toxicity relationships of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dl.astm.org [dl.astm.org]
- 19. researchgate.net [researchgate.net]
- 20. In vivo toxicity of nitroaromatics: A comprehensive quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Exploring the Chemical Space of Functionalized Indanes: A Technical Guide for Drug Discovery Professionals
<_ _>
Abstract
The indane scaffold, a bicyclic framework composed of a benzene ring fused to a cyclopentane ring, represents a "privileged structure" in medicinal chemistry. Its rigid conformation provides a well-defined three-dimensional arrangement for substituent groups, facilitating precise interactions with biological targets. This technical guide provides an in-depth exploration of the chemical space of functionalized indanes, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for accessing this versatile core, analyze the structure-activity relationships (SAR) that govern its pharmacological properties, and highlight its therapeutic potential across various disease areas, with a particular focus on neurodegenerative disorders and oncology.
Introduction: The Indane Scaffold - A Cornerstone in Medicinal Chemistry
The indane nucleus and its analogues, such as indene, 1-indanone, and 1,3-indandione, offer a robust and versatile framework for the rational design of therapeutic agents.[1][2][3] The fusion of an aromatic and an aliphatic ring imparts a unique combination of rigidity and lipophilicity, which can be finely tuned through functionalization.[4] This adaptability allows for the optimization of pharmacokinetic and pharmacodynamic properties, making indane derivatives attractive candidates for drug development.[1][5]
Numerous commercially successful drugs, including the antiviral agent Indinavir, the non-steroidal anti-inflammatory drug (NSAID) Sulindac, and the Alzheimer's disease therapeutic Donepezil, feature the indane core, underscoring its therapeutic relevance.[1][2][5] The diverse biological activities exhibited by functionalized indanes, ranging from anticancer and anti-inflammatory to neuroprotective effects, stem from their ability to interact with a wide array of biological targets.[1][6][7]
This guide will provide a comprehensive overview of the key aspects of indane chemistry and pharmacology, empowering researchers to effectively navigate and exploit its chemical space for the discovery of novel therapeutics.
Navigating the Synthetic Landscape: Accessing Functionalized Indanes
The creation of diverse and functionally rich indane libraries hinges on the availability of efficient and stereoselective synthetic methodologies. A variety of approaches have been developed to construct and functionalize the indane scaffold, each offering distinct advantages in terms of substrate scope, efficiency, and stereocontrol.
Catalytic Enantioselective Synthesis
Achieving stereocontrol is paramount in drug design, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Several catalytic enantioselective methods have been developed for the synthesis of chiral indanes.
-
N-Heterocyclic Carbene (NHC) Catalysis: Oxidative NHC catalysis has emerged as a powerful tool for the stereoselective synthesis of 1,2,3-trisubstituted indanes.[8] This method involves a cascade reaction of enals with β-diketones, forming three contiguous stereocenters with excellent stereoselectivity.[8]
-
Cation-Directed Cyclization: A highly enantio- and diastereoselective route to complex indanes bearing all-carbon quaternary stereocenters can be achieved through a 5-endo-trig Michael reaction catalyzed by a chiral ammonium salt.[9] This formally disfavored cyclization pathway highlights that thermodynamic contributions can outweigh traditional kinetic barriers.[9]
-
C–H Functionalization: The direct functionalization of C(sp3)–H bonds offers a step-economical approach to complex indane derivatives. A practical synthesis of enantioenriched indanes with quaternary stereocenters has been developed via a sequential enantioselective reduction of indanones followed by a diastereospecific and regioselective rhodium-catalyzed silylation of a methyl C–H bond.[10][11]
Tandem and Cascade Reactions
One-pot tandem and cascade reactions provide an efficient means to construct complex molecular architectures from simple starting materials, minimizing purification steps and improving overall yield.
-
Phosphine-Palladium Catalysis: Densely functionalized alkylidene indanes and indanones can be prepared through a tandem phosphine-catalyzed Michael addition followed by a palladium-catalyzed Heck cyclization.[12][13] This methodology tolerates a variety of substituents and has been successfully applied to the formal synthesis of Sulindac.[12]
-
Radical Cascade Reactions: Highly stereoselective radical-mediated syntheses of densely functionalized indanes can be achieved from ortho-vinyl-substituted N-(arylsulfonyl)-acrylamides.[14][15] This complex cascade involves the formation of multiple new bonds and a formal 1,4-aryl migration.[14][15]
Synthesis from Arynes
Arynes are highly reactive intermediates that can participate in a variety of cycloaddition and insertion reactions. An unprecedented method for the synthesis of highly functionalized indanes involves the reaction of arynes with α,γ-diketo esters under mild, nearly pH-neutral conditions, ensuring excellent functional group tolerance.[16]
Structure-Activity Relationships (SAR) and Therapeutic Applications
The biological activity of functionalized indanes is intricately linked to the nature and position of their substituents. Understanding these structure-activity relationships is crucial for the rational design of potent and selective drug candidates.[17][18]
Neurodegenerative Diseases: A Promising Frontier
The indane scaffold has proven to be a particularly fruitful starting point for the development of agents targeting neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[7][19]
-
Monoamine Oxidase (MAO) Inhibition: Indanone derivatives have been identified as potent and reversible inhibitors of monoamine oxidase (MAO), particularly the MAO-B isoform.[7][20] Inhibition of MAO-B is a validated strategy for the treatment of Parkinson's disease, as it increases the levels of dopamine in the brain.[21] SAR studies have shown that C6-substituted indanones are particularly potent and selective MAO-B inhibitors.[20] Furthermore, 2-benzylidene-1-indanone and 2-heteroarylidene-1-indanone derivatives have also demonstrated significant MAO-B inhibitory activity.[22][23][24]
-
Cholinesterase Inhibition: Donepezil, a piperidine-containing indanone derivative, is a cornerstone in the symptomatic treatment of Alzheimer's disease. It acts as a potent and selective inhibitor of acetylcholinesterase (AChE).[25][26] The design of novel indanone derivatives as multifunctional agents for Alzheimer's disease often incorporates cholinesterase inhibition as a key activity, alongside other properties like anti-β-amyloid aggregation and antioxidant effects.[25][27]
-
Dopamine Receptor Antagonism: While not directly indane-based, the principles of scaffold hopping and bioisosteric replacement are relevant. For instance, indole derivatives have been developed as selective dopamine D2 receptor antagonists, and similar strategies could be applied to the indane core.[28][29][30][31]
Oncology: A Scaffold for Anticancer Agents
The indane framework is also present in a number of natural products and synthetic compounds with significant anticancer activity.[5][6]
-
Tubulin Polymerization Inhibition: Indanocine is a notable example of an indane-containing compound that exhibits anticancer activity by inhibiting tubulin polymerization.[6][32]
-
Isocitrate Dehydrogenase 1 (IDH1) Inhibition: The discovery and optimization of indane amides as inhibitors of mutant isocitrate dehydrogenase 1 (IDH1) have been reported.[33] These compounds demonstrate potent inhibition of the IDH1R132H enzyme and 2-hydroxyglutarate (2HG) production in cancer cell lines.[33]
-
General Cytotoxicity: Novel indane scaffolds have been identified that demonstrate cytotoxic activity against a range of human cancer cell lines, including breast, prostate, and lung cancer.[32] Hybridization of the indanone nucleus with other bioactive fragments has been shown to result in synergistic increases in bioactivity.[6][32]
Physicochemical Properties and Drug-Likeness
The drug-like properties of indane derivatives, including their lipophilicity, solubility, and metabolic stability, are critically influenced by the nature and positioning of substituents.[4] The rigid indane core provides a stable platform, while modifications to the aromatic and aliphatic rings allow for the fine-tuning of these key parameters, which are essential for a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[4]
Table 1: Impact of Substitution on Physicochemical Properties of Indane Derivatives
| Substituent Position | Type of Substituent | Effect on LogP | Effect on Aqueous Solubility | Effect on Metabolic Stability |
| Aromatic Ring | Electron-withdrawing groups (e.g., -NO2, -CF3) | Increase | Decrease | May be altered |
| Electron-donating groups (e.g., -OCH3, -NH2) | Decrease | Increase | Often sites of metabolism | |
| Halogens (F, Cl, Br) | Increase | Decrease | Can block metabolism | |
| Aliphatic Ring | Polar groups (e.g., -OH, -COOH) | Decrease | Increase | Potential for glucuronidation |
| Alkyl groups | Increase | Decrease | Can influence binding | |
| Introduction of Heteroatoms (e.g., N, O) | Modulates polarity and H-bonding | Generally increases | Can introduce new metabolic pathways |
Experimental Protocols: A Practical Guide
To facilitate the exploration of the indane chemical space, this section provides representative experimental protocols for the synthesis and evaluation of functionalized indane derivatives.
Synthesis of a 2-Benzylidene-1-Indanone Derivative
This protocol is adapted from the synthesis of 2-benzylidene-1-indanone derivatives as MAO inhibitors.[23]
Step 1: Claisen-Schmidt Condensation
-
To a solution of 5,6-dimethoxy-1-indanone (1 mmol) and 4-acetamidobenzaldehyde (1.1 mmol) in methanol (20 mL), add a solution of potassium hydroxide (2 mmol) in methanol (5 mL) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
Collect the resulting precipitate by filtration, wash with water, and dry to afford the 2-(4-acetamidobenzylidene)-5,6-dimethoxy-1-indanone.
Step 2: Hydrolysis of the Acetamido Group
-
Suspend the product from Step 1 in a mixture of ethanol (15 mL) and concentrated HCl (5 mL).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-(4-aminobenzylidene)-5,6-dimethoxy-1-indanone.[25]
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol outlines a general procedure for determining the MAO inhibitory activity of synthesized indane derivatives.[20][22]
-
Enzyme and Substrate Preparation: Prepare solutions of recombinant human MAO-A and MAO-B enzymes and their respective substrates (e.g., kynuramine for MAO-A, benzylamine for MAO-B) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds (functionalized indanes) in the same buffer.
-
Assay Procedure:
-
Pre-incubate the enzyme with varying concentrations of the inhibitor for a defined period (e.g., 15 minutes) at 37 °C.
-
Initiate the reaction by adding the substrate.
-
Incubate for a specific time (e.g., 30 minutes) at 37 °C.
-
Stop the reaction (e.g., by adding a strong base).
-
Measure the formation of the product using a suitable detection method (e.g., fluorescence or absorbance).
-
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by non-linear regression analysis.
Visualizing Key Concepts
Visual representations are invaluable for understanding complex chemical and biological concepts.
Figure 1: The indane core and its potential for functionalization leading to diverse therapeutic applications.
Figure 2: Mechanism of action of indane-based MAO inhibitors in preventing the breakdown of key neurotransmitters.
Conclusion and Future Directions
The chemical space of functionalized indanes remains a fertile ground for the discovery of novel therapeutic agents. Its privileged structural features, coupled with the ever-expanding toolkit of synthetic methodologies, provide a powerful platform for the development of drugs with improved efficacy, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the development of even more sophisticated stereoselective synthetic methods, the exploration of novel biological targets for indane derivatives, and the application of computational and machine learning approaches to guide the design and optimization of new drug candidates. The continued exploration of the indane scaffold holds immense promise for addressing unmet medical needs across a spectrum of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. Indane Derivatives | Eburon [eburon-organics.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. arrow.tudublin.ie [arrow.tudublin.ie]
- 7. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Catalytic enantioselective synthesis of indanes by a cation-directed 5-endo-trig cyclization | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enantioselective Synthesis of Indanes with a Quaternary Stereocenter via Diastereoselective C(sp3)-H Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Functionalized Alkylidene Indanes and Indanones through Tandem Phosphine-Palladium Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Stereoselective synthesis of highly functionalized indanes and dibenzocycloheptadienes through complex radical cascade reactions [zora.uzh.ch]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 18. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Indanones as high-potency reversible inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 2-Heteroarylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. 2-Benzylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Synthesis and Characterization of Selective Dopamine D2 Receptor Antagonists. 2. Azaindole, Benzofuran, and Benzothiophene Analogs of L-741,626 - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Synthesis and characterization of selective dopamine D2 receptor antagonists. 2. Azaindole, benzofuran, and benzothiophene analogs of L-741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole [mdpi.com]
- 31. 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. arrow.tudublin.ie [arrow.tudublin.ie]
- 33. Discovery and structure-activity-relationship study of novel conformationally restricted indane analogues for mutant isocitric dehydrogenase 1 (IDH1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review of hydroxy-nitro substituted bicyclic compounds
An In-Depth Technical Guide to the Synthesis, Activity, and Therapeutic Potential of Hydroxy-Nitro Substituted Bicyclic Compounds
Authored by a Senior Application Scientist
Abstract
Bicyclic scaffolds represent a cornerstone in modern medicinal chemistry, offering rigid three-dimensional structures that can improve target affinity and pharmacokinetic properties.[1] The strategic incorporation of functional groups is paramount to modulating the biological activity of these core structures. This guide provides a comprehensive literature review on a specific, potent class of molecules: hydroxy-nitro substituted bicyclic compounds. We delve into the nuanced roles of the nitro and hydroxyl moieties, explore established and emerging synthetic strategies, and analyze their biological activities and mechanisms of action. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique chemical space occupied by these compounds for the discovery of novel therapeutics.
The Strategic Importance of Hydroxy and Nitro Groups in Bicyclic Systems
The combination of hydroxyl (-OH) and nitro (-NO₂) groups on a bicyclic framework creates a molecule with a fascinating and complex personality. These two functional groups impart distinct, and sometimes opposing, properties that are central to the compound's ultimate biological effect.
The Nitro Group: A Double-Edged Sword
The nitro group is a powerful electron-withdrawing moiety that significantly influences a molecule's electronic properties, lipophilicity, and metabolic fate.[2] Its role in medicinal chemistry is multifaceted, acting as both a critical pharmacophore and a potential toxicophore.[3][4]
-
Bioactivation and Prodrug Strategy: Many nitroaromatic and nitroheterocyclic drugs are, in fact, prodrugs.[2] Their therapeutic effect is realized only after the nitro group is enzymatically reduced within the target cell or microorganism.[5][6] This reduction process, often carried out by nitroreductase enzymes, generates reactive intermediates like nitroso and hydroxylamine species, as well as the nitro radical anion.[5][6] These reactive species can covalently modify critical biomolecules such as DNA, leading to cytotoxicity, which is the desired effect in antimicrobial or anticancer applications.[5][7] This targeted activation is a key advantage, as similar enzymes may be absent or have different activities in host mammalian cells.[2]
-
Toxicity Concerns: The same reductive activation that provides therapeutic benefit can also be responsible for toxicity.[6] The reactive intermediates can cause undesired effects if they are generated in host tissues or if they interact with unintended targets, leading to mutagenicity or cellular necrosis.[3][8] Therefore, a central challenge in designing nitro-containing drugs is to achieve selective activation in the target pathogen or tissue while minimizing off-target effects.
The Hydroxyl Group: Modulator of Physicochemical Properties and Binding
The hydroxyl group is a hydrogen bond donor and acceptor, profoundly impacting a molecule's solubility, polarity, and ability to interact with biological targets.
-
Pharmacokinetic Control: The introduction of a hydroxyl group generally increases the hydrophilicity of a compound, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Target Binding: The -OH group is a key pharmacophoric feature for interacting with protein targets, forming hydrogen bonds with amino acid residues in receptor binding pockets or enzyme active sites. Its position on the rigid bicyclic scaffold is critical for orienting this interaction correctly. The presence of a hydroxyl group at a specific position can also enhance the therapeutic action of a drug.[6]
Synthetic Strategies and Methodologies
The synthesis of hydroxy-nitro substituted bicyclic compounds requires careful planning to manage the reactivity of both functional groups and to control the stereochemistry of the bicyclic core. Methodologies can be broadly categorized by whether the bicyclic system is formed first, followed by functionalization, or if the functional groups are present on the precursors prior to cyclization.
General Synthetic Workflow
The development path for these compounds typically follows a structured, multi-stage process. The choice of specific reactions depends heavily on the target scaffold (e.g., decalin, perhydroindole, nortropinone) and the desired stereochemical outcome.
Caption: A generalized workflow for the development of hydroxy-nitro bicyclic compounds.
Constructing the Bicyclic Core
A powerful approach involves building the bicyclic system from simpler, acyclic starting materials. The double Michael reaction is a notable example, where tethered carbon acids containing a nitro group react with an acceptor like 3-butyn-2-one to create highly substituted cyclic nitro compounds.[9] These intermediates can then be transformed into trans-fused bicyclic systems such as trans-decalins and trans-perhydroindoles.[9] The aliphatic nitro group in this context is a versatile synthetic handle, as it can later be reduced to an amine or converted to a ketone.[9]
Asymmetric synthesis is crucial for drug development. For instance, optically active bicyclic nitrocyclopropanes can be prepared from chiral primary nitro compounds, with the cyclopropanation proceeding in a highly stereoselective manner.[10][11]
Introduction and Interconversion of Functional Groups
-
Nitration: Direct nitration of a pre-formed bicyclic alcohol is a potential route, though it can be challenging due to the harsh conditions often required, which may lead to side reactions or decomposition. Milder nitrating agents and careful control of reaction conditions are essential.
-
Hydroxylation: The introduction of a hydroxyl group can be achieved through various methods, including oxidation of C-H bonds or the reduction of a corresponding ketone. For example, the oxidation of 8-hydroxy-6,8-diazabicyclo[3.2.1]oct-6-en-3-ones can be performed using lead dioxide (PbO₂).[12]
-
From Other Functional Groups: A common strategy is to synthesize the bicyclic core with functional groups that can be readily converted to nitro or hydroxyl groups. For example, a primary amine can be oxidized to a nitro compound, or an ester can be reduced to an alcohol.[13]
Biological Activity and Therapeutic Applications
The unique combination of a bicyclic scaffold, a nitro group for bioactivation, and a hydroxyl group for target interaction makes these compounds promising candidates for various therapeutic areas, particularly in infectious diseases.
Mechanism of Action: Reductive Activation
The primary mechanism of action for many nitro-containing drugs is their intracellular reduction to cytotoxic species.[5][7] This process is often specific to the target organism, which may possess unique nitroreductase enzymes.
Caption: Reductive bioactivation pathway of a bicyclic nitro-drug.
Case Study: Anti-leishmanial Bicyclic Nitro-drugs
A compelling example of this class of compounds in drug development is their application against visceral leishmaniasis. Bicyclic nitro-compounds like (R)-PA-824 and DNDI-VL-2098 have been identified as potential treatment candidates. Research has shown that their activation is mediated by a specific nitroreductase (NTR2) in the Leishmania parasite. Parasites lacking this enzyme become completely resistant to the drugs, while its overexpression renders them hyper-sensitive. This provides a clear, validated mechanism of action and highlights the potential for selective toxicity, a highly desirable trait in antimicrobial drug development.
Other Potential Applications
Given the broad spectrum of activity associated with nitro compounds, it is plausible that hydroxy-nitro substituted bicyclic analogs could be explored for other applications. Nitro compounds have demonstrated antibacterial, anticancer, antihypertensive, and antiparasitic activities.[3][4][5] The rigid bicyclic core could serve to improve selectivity and potency against targets in these disease areas. For example, the presence of a nitro group is essential for the activity of certain compounds against Candida albicans and Gram-negative bacteria.[14]
Quantitative Data and Structure-Activity Relationships (SAR)
The systematic evaluation of analogs is key to understanding SAR and optimizing lead compounds. Below is a representative table summarizing hypothetical data for a series of compounds, illustrating how activity might be quantified.
| Compound ID | Bicyclic Core | Position of -OH | Position of -NO₂ | Target Organism | MIC (µg/mL) |
| BC-1 | [3.2.1]octane | 3-exo | 6 | L. donovani | 0.5 |
| BC-2 | [3.2.1]octane | 3-endo | 6 | L. donovani | 2.1 |
| BC-3 | [2.2.1]heptane | 2-exo | 5 | L. donovani | 1.2 |
| BC-4 | [3.2.1]octane | 3-exo | 7 | L. donovani | 5.8 |
| BC-5 | [3.2.1]octane | - | 6 | L. donovani | 10.4 |
This table is illustrative. MIC = Minimum Inhibitory Concentration.
From this hypothetical data, one could infer:
-
The stereochemistry of the hydroxyl group is critical (compare BC-1 and BC-2 ).
-
The nature of the bicyclic scaffold influences activity (compare BC-1 and BC-3 ).
-
The relative positions of the -OH and -NO₂ groups are important (compare BC-1 and BC-4 ).
-
The hydroxyl group is crucial for potent activity (compare BC-1 and BC-5 ).
Detailed Experimental Protocol: Asymmetric Synthesis of a Bicyclic Nitrocyclopropane Precursor
This protocol is adapted from methodologies described for the stereoselective synthesis of bicyclic nitrocyclopropanes, which serve as key intermediates.[10][11]
Objective: To synthesize an optically active bicyclic nitrocyclopropane via a one-step cyclopropanation of a primary chiral nitro compound.
Materials:
-
Chiral primary nitroalkane (1.0 equiv)
-
Allylic bromide (1.2 equiv)
-
Potassium carbonate (K₂CO₃, fine powder, 3.0 equiv)
-
Tetrabutylammonium bromide (TBAB, 0.1 equiv)
-
Toluene, anhydrous
-
Argon atmosphere
Procedure:
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, add the chiral primary nitroalkane (1.0 equiv) and anhydrous toluene.
-
Causality: Anhydrous conditions are critical to prevent side reactions, such as hydrolysis of the allylic bromide or quenching of any anionic intermediates. The argon atmosphere prevents oxidation.
-
-
Addition of Reagents: Add finely powdered K₂CO₃ (3.0 equiv) and TBAB (0.1 equiv) to the solution.
-
Causality: K₂CO₃ acts as the base to deprotonate the nitroalkane, forming the reactive nitronate anion. TBAB is a phase-transfer catalyst, which helps to bring the inorganic base into the organic phase to facilitate the reaction.
-
-
Allylation: Add the allylic bromide (1.2 equiv) dropwise to the stirring suspension at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 60 °C and monitor its progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 20% Ethyl Acetate in Hexanes). The reaction is typically complete within 12-24 hours.
-
Causality: Heating accelerates the rate of both the initial allylation and the subsequent intramolecular cyclopropanation.
-
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the inorganic salts, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel.
-
Self-Validation: The purity and structure of the final bicyclic nitrocyclopropane should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The stereochemical outcome should be assessed by chiral HPLC or by comparison to known standards.
-
Future Outlook and Challenges
The field of hydroxy-nitro substituted bicyclic compounds is rich with opportunity. The development of novel, highly stereoselective synthetic methods will be crucial to access a wider diversity of scaffolds. A primary challenge remains the careful balancing of therapeutic efficacy with potential toxicity stemming from the nitro group. Future work should focus on designing molecules with highly specific nitroreductase targets to ensure activation occurs preferentially in pathogenic organisms or cancer cells. Furthermore, exploring the interplay between the hydroxyl group's position and the nitro group's activation potential will be key to unlocking the next generation of potent and selective therapeutics from this promising chemical class.
References
- 1. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 2. scielo.br [scielo.br]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Bioactive heterocycles containing endocyclic N-hydroxy groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Asymmetric Synthesis of Bicyclic Nitrocyclopropanes from Primary Nitro Compounds and Stereoselective Formation of Tetrahydro-2H-cyclopenta[b]furans via Ring Expansion/Cyclization Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core [mdpi.com]
A Technical Guide to the Stability Assessment of 2-Hydroxy-5-nitroindane Under Physiological Conditions
Abstract
This technical guide provides a comprehensive framework for evaluating the stability of 2-Hydroxy-5-nitroindane, a novel chemical entity, under stringent physiological conditions. The stability of a drug candidate is a critical determinant of its preclinical and clinical trajectory, directly influencing its bioavailability, pharmacokinetic profile, and potential for toxicity.[1][2] This document outlines a logical, multi-stage strategy encompassing chemical stability profiling, evaluation in simulated gastrointestinal fluids, and assessment of metabolic stability in plasma. We delve into the causality behind experimental design, provide detailed, field-proven protocols, and discuss the interpretation of resulting data. The methodologies are grounded in regulatory expectations and scientific best practices, intended to equip researchers and drug development professionals with the necessary tools to generate a robust and reliable stability profile for this compound or structurally related molecules.
Foundational Principles: Why Stability Matters
The journey of a drug candidate from discovery to clinical application is fraught with challenges, many of which are rooted in the molecule's intrinsic stability. A compound that readily degrades in the physiological environment will likely exhibit poor in vivo efficacy due to insufficient exposure at the target site.[3][4] Furthermore, instability can confound the interpretation of in vitro data and present significant challenges for developing a viable formulation with an acceptable shelf-life.[3][5]
The structure of this compound presents specific areas of interest for stability assessment. The nitroaromatic group is susceptible to enzymatic reduction, a metabolic pathway that can lead to reactive intermediates.[6] The secondary hydroxyl group and the indane ring system may also be subject to metabolic or chemical transformations. Therefore, a systematic evaluation is not merely a checkbox exercise but a critical step in understanding the molecule's disposition and de-risking its development.
This guide proposes a tiered approach to stability assessment, beginning with fundamental chemical stability and progressing to more complex biological systems.
Caption: Tiered strategy for stability assessment of a new chemical entity.
Prerequisite: The Stability-Indicating Analytical Method
A trustworthy stability study is predicated on a robust analytical method capable of separating and quantifying the parent compound from any potential degradation products.[7] This is known as a "stability-indicating method." High-Performance Liquid Chromatography (HPLC) with UV detection or, for higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold standards.[8][9]
Protocol: HPLC Method Development Outline
-
Column Selection: Start with a versatile reversed-phase column, such as a C18 column (e.g., 2.1 x 50 mm, 3.5 µm particle size).
-
Mobile Phase Selection:
-
Solvent A: Water with 0.1% formic acid (for improved peak shape and MS ionization).
-
Solvent B: Acetonitrile or Methanol with 0.1% formic acid.
-
-
Gradient Elution: Develop a gradient elution method to ensure separation of the parent compound from more polar or less polar degradants. A typical starting gradient might be 10-90% Solvent B over 10 minutes.
-
Detection:
-
UV: Determine the maximum absorbance wavelength (λmax) of this compound by scanning a standard solution.
-
MS/MS: Optimize ion source parameters and identify precursor and product ions for Selected Reaction Monitoring (SRM) for sensitive and specific quantification.
-
-
Validation: The method must be validated for specificity, linearity, accuracy, and precision as per ICH Q2(R1) guidelines. The specificity is confirmed through forced degradation studies.
Forced Degradation (Stress Testing)
Forced degradation studies are essential to identify likely degradation products, understand degradation pathways, and validate the analytical method's stability-indicating nature.[5][10] The goal is to achieve modest degradation (typically 10-20%) to ensure that the primary degradation products are generated without destroying the molecule completely.[11]
Protocol: Standard Stress Conditions
-
Acid Hydrolysis: Incubate 1 mg/mL of the compound in 0.1 M HCl at 60°C for 24-48 hours.
-
Base Hydrolysis: Incubate 1 mg/mL of the compound in 0.1 M NaOH at 60°C for 24-48 hours.
-
Oxidative Degradation: Treat 1 mg/mL of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
-
Thermal Degradation: Expose solid compound to dry heat (e.g., 70°C) for 48 hours.
-
Photostability: Expose the compound (in solid and solution form) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[12]
Samples should be taken at various time points, neutralized if necessary, and analyzed by the developed HPLC or LC-MS/MS method.
Chemical Stability in Aqueous Media
Assessing the hydrolytic stability of a compound across a physiologically relevant pH range is a fundamental first step.[13] This data helps predict stability in different segments of the gastrointestinal tract and informs formulation strategies.
Protocol: pH Stability Assessment
-
Prepare Buffers: Prepare a series of buffers, e.g., 0.1 M HCl (pH ~1.2), acetate buffer (pH 4.5), and phosphate buffer (pH 6.8, 7.4).
-
Incubation Setup: Prepare stock solutions of this compound in a suitable organic solvent (e.g., DMSO). Spike the compound into each buffer solution to a final concentration of 1-10 µM, ensuring the final organic solvent concentration is low (e.g., <1%) to avoid solubility issues.[14]
-
Incubation: Incubate all solutions in a temperature-controlled environment, typically at 37°C.
-
Time Points: Collect aliquots at specified time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Sample Quenching: Immediately stop any potential degradation by adding an equal volume of cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate any salts or proteins and analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis: Plot the percentage of compound remaining versus time. Calculate the degradation rate constant (k) and the half-life (t½) using the formula: t½ = 0.693/k.
Stability in Simulated Gastrointestinal Fluids
For orally administered drug candidates, stability in the harsh environments of the stomach and intestine is paramount.[13][15] These studies use simulated fluids that mimic the composition and enzymatic activity of these compartments.
Protocol: SGF and SIF Stability
-
Prepare Fluids:
-
Simulated Gastric Fluid (SGF): Per US Pharmacopeia, dissolve 2.0 g of NaCl and 3.2 g of purified pepsin in water, add 7.0 mL of HCl, and dilute to 1 L. The final pH should be approximately 1.2.[16] A control SGF without pepsin should also be prepared.
-
Simulated Intestinal Fluid (SIF): Per US Pharmacopeia, dissolve 6.8 g of monobasic potassium phosphate and 10 g of pancreatin in water, adjust pH to 6.8 with 0.2 M NaOH, and dilute to 1 L.[16][17] A control SIF without pancreatin should also be prepared.
-
-
Incubation and Analysis: Follow the same procedure as the pH stability assessment (Section 4.1), incubating the compound in SGF for up to 2 hours and in SIF for up to 4-6 hours at 37°C.
Anticipated Data & Interpretation
The results from chemical and simulated fluid stability studies can be summarized for clear comparison.
| Matrix (at 37°C) | Half-life (t½, hours) | Interpretation |
| pH 1.2 (SGF w/o enzyme) | > 24 | Stable in acidic conditions. |
| pH 1.2 (SGF with Pepsin) | > 24 | Not susceptible to peptic degradation. |
| pH 6.8 (SIF w/o enzyme) | > 24 | Stable at near-neutral pH. |
| pH 6.8 (SIF with Pancreatin) | 18 | Minor susceptibility to pancreatic enzymes. |
| pH 7.4 (Buffer) | > 24 | Stable in physiological buffer. |
This is example data and does not represent actual results for this compound.
Plasma Stability
Plasma contains a variety of hydrolytic enzymes that can degrade susceptible compounds, impacting their systemic circulation time.[3][4] Assessing plasma stability is a crucial in vitro ADME screen. Interspecies differences are common, so testing in plasma from multiple species (e.g., mouse, rat, dog, human) is recommended.[3]
Protocol: In Vitro Plasma Stability Assay
Caption: Standard experimental workflow for an in vitro plasma stability assay.
Causality and Controls:
-
Why pre-warm plasma? To ensure the reaction starts at the correct physiological temperature.
-
Why a low DMSO concentration? High concentrations of organic solvents can denature plasma proteins and enzymes, leading to inaccurate results.[1]
-
Why quench with cold acetonitrile? It serves two purposes: it precipitates proteins to stop all enzymatic activity instantly, and it extracts the compound and internal standard for analysis.[14]
-
Mandatory Controls: A positive control (a compound known to be unstable in plasma, e.g., propantheline) and a negative control (a stable compound, e.g., warfarin) must be run alongside the test compound to validate the assay's performance.[3]
Anticipated Data & Interpretation
| Species | Half-life (t½, min) | % Remaining at 120 min | Stability Classification |
| Mouse | 115 | 45.5% | Moderately Stable |
| Rat | > 120 | 88.2% | Stable |
| Dog | > 120 | 91.5% | Stable |
| Human | > 120 | 95.0% | Stable |
This is example data and does not represent actual results for this compound. A half-life of <30 minutes is often considered unstable, while >60 minutes is generally classified as stable.
Potential Degradation Pathways
Based on the structure of this compound and known biotransformation pathways for related compounds, several degradation routes can be hypothesized. Identifying these helps in the search for metabolites in subsequent in vivo studies.
Caption: Hypothesized metabolic and degradation pathways for this compound.
-
Nitro Reduction: The nitro group is a common target for nitroreductase enzymes, particularly under anaerobic conditions (like in the gut) or in the liver.[6] This pathway proceeds through nitroso and hydroxylamino intermediates to the corresponding amine (5-Amino-2-hydroxyindane).
-
Oxidation: The secondary alcohol at the 2-position can be oxidized by dehydrogenases to form the corresponding ketone, 5-Nitroindan-2-one.
-
Aromatic Hydroxylation: Cytochrome P450 enzymes could introduce an additional hydroxyl group onto the aromatic ring, a common phase I metabolic reaction.
Conclusion and Forward Look
This guide provides a robust, multi-faceted strategy for assessing the stability of this compound under physiological conditions. By systematically evaluating its behavior under hydrolytic, gastrointestinal, and plasma-mediated stress, researchers can build a comprehensive profile of the molecule's liabilities. This data is invaluable for making informed decisions in the drug discovery cascade, guiding medicinal chemistry efforts to improve stability, and providing a solid foundation for future formulation and preclinical development. A thorough understanding of a compound's stability is not an obstacle but a roadmap to developing a safe and efficacious therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. Plasma Stability Assay - Enamine [enamine.net]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. benchchem.com [benchchem.com]
- 10. acdlabs.com [acdlabs.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. pharmaquest.weebly.com [pharmaquest.weebly.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. dovepress.com [dovepress.com]
- 17. Preparation and in vitro evaluation of enteric-coated tablets of rosiglitazone sodium - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-Hydroxy-5-nitroindane: A Detailed Protocol and Application Guide
Introduction
2-Hydroxy-5-nitroindane is a valuable chemical intermediate in the fields of medicinal chemistry and materials science. The presence of the nitro group, a strong electron-withdrawing moiety, on the indane scaffold, which is a privileged structure in many biologically active compounds, makes it a versatile building block for the synthesis of a diverse range of target molecules. The hydroxyl group at the 2-position provides a convenient handle for further functionalization. This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound via the electrophilic nitration of 2-indanol. The causality behind each experimental choice is explained to ensure a thorough understanding of the process, and detailed characterization methods are provided to validate the final product.
Reaction Overview
The synthesis of this compound is achieved through the electrophilic aromatic substitution of 2-indanol using a classic nitrating mixture of concentrated nitric acid and sulfuric acid. The reaction proceeds via the in-situ generation of the nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring of the 2-indanol.
Reaction Scheme:
The hydroxyl group (-OH) and the alkyl portion of the indane ring are both activating and ortho, para-directing. This leads to the potential formation of several positional isomers, with the 5-nitro isomer being a major product due to a combination of electronic and steric factors.
Materials and Methods
Materials
| Reagent | Formula | Molar Mass ( g/mol ) | Concentration | Supplier |
| 2-Indanol | C₉H₁₀O | 134.18 | 98% | Sigma-Aldrich |
| Nitric Acid | HNO₃ | 63.01 | 70% | Fisher Scientific |
| Sulfuric Acid | H₂SO₄ | 98.08 | 98% | VWR |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ACS Grade | EMD Millipore |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | EMD Millipore |
| Hexane | C₆H₁₄ | 86.18 | ACS Grade | EMD Millipore |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated Aqueous | Lab Prepared |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Granular | Acros Organics |
| Deionized Water | H₂O | 18.02 | - | - |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel (100 mL)
-
Thermometer
-
Ice-water bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves
Experimental Protocol
Step 1: Preparation of the Nitrating Mixture
Causality: The nitronium ion (NO₂⁺) is the active electrophile in this reaction. It is generated by the protonation of nitric acid by the stronger sulfuric acid, followed by the loss of a water molecule. Preparing this mixture beforehand in a controlled manner is crucial for safety and reaction efficiency.
-
In a 100 mL beaker, carefully add 20 mL of concentrated sulfuric acid (98%).
-
Place the beaker in an ice-water bath and allow the acid to cool to 0-5 °C.
-
Slowly, with constant stirring, add 20 mL of concentrated nitric acid (70%) dropwise to the cold sulfuric acid.
-
Maintain the temperature of the mixture below 10 °C during the addition.
-
Once the addition is complete, keep the nitrating mixture in the ice-water bath until use.
Step 2: Nitration of 2-Indanol
Causality: The nitration of aromatic rings is a highly exothermic reaction. Maintaining a low temperature is critical to prevent over-nitration (dinitration) and the formation of undesired byproducts. The slow, dropwise addition of the substrate to the nitrating mixture ensures better temperature control and minimizes localized overheating.
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, dissolve 5.0 g (37.3 mmol) of 2-indanol in 50 mL of dichloromethane (DCM).
-
Cool the flask in an ice-water bath to 0-5 °C with stirring.
-
Slowly add the pre-cooled nitrating mixture from the dropping funnel to the 2-indanol solution over a period of 30-45 minutes. Ensure the internal temperature of the reaction mixture does not exceed 10 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1 hour.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 30:70 v/v) as the eluent. The starting material (2-indanol) should show a higher Rf value than the more polar nitro-substituted products.
Step 3: Work-up and Extraction
Causality: The work-up procedure is designed to quench the reaction, neutralize the strong acids, and extract the organic products into an immiscible organic solvent.
-
Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing 200 mL of crushed ice and water with vigorous stirring. This will quench the reaction and dilute the acids.
-
Transfer the mixture to a 500 mL separatory funnel.
-
Separate the organic (DCM) layer.
-
Wash the organic layer sequentially with:
-
100 mL of deionized water.
-
100 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid). Caution: CO₂ evolution will occur. Vent the separatory funnel frequently.
-
100 mL of brine (saturated NaCl solution) to remove any residual water.
-
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a yellow-orange oil or solid.
Step 4: Purification
Causality: The crude product will be a mixture of positional isomers (4-nitro, 5-nitro, 6-nitro, etc.) and potentially some unreacted starting material. Column chromatography is a standard and effective method for separating these isomers based on their differing polarities. The 5-nitro isomer is generally of intermediate polarity compared to the other isomers.
-
Prepare a silica gel column using a slurry of silica gel in hexane.
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Load the dissolved crude product onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increasing the polarity.
-
Collect fractions and monitor them by TLC to identify the fractions containing the desired this compound isomer.
-
Combine the pure fractions containing the 5-nitro isomer and evaporate the solvent under reduced pressure to yield the purified product.
Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| Melting Point | To be determined experimentally. Expected to be a sharp melting point for a pure compound. |
| ¹H NMR | Aromatic protons will show characteristic splitting patterns in the downfield region (δ 7.0-8.5 ppm). The protons on the indane ring will appear in the upfield region. The proton attached to the hydroxyl-bearing carbon will be a multiplet around δ 4.5-5.0 ppm. |
| ¹³C NMR | Aromatic carbons will appear in the δ 110-160 ppm region. The carbon bearing the nitro group will be significantly deshielded. The carbon attached to the hydroxyl group will be in the δ 70-80 ppm range. |
| IR Spectroscopy | Characteristic strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are expected around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. A broad O-H stretch will be observed around 3200-3600 cm⁻¹.[1][2][3] |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of this compound (C₉H₉NO₃) should be observed. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care. Always add acid to water, never the other way around. In this protocol, nitric acid is added to sulfuric acid under cooling, which is a standard but potentially hazardous procedure that must be done with caution. [1][2][3]
-
The nitration reaction is highly exothermic and can lead to a runaway reaction if not properly controlled. Maintain strict temperature control throughout the reaction.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care and avoid inhalation.
-
Dispose of all chemical waste according to institutional guidelines.
References
Application Note & Protocol: A Cell-Based Assay Strategy for Profiling Novel Nitroindane Compounds
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust cell-based assay cascade for the initial characterization of novel nitroindane compounds. Nitro-containing aromatic compounds represent a class of molecules with a rich history in therapeutics, often exerting their biological effects through complex mechanisms involving cellular redox pathways.[1][2] The protocols detailed herein are designed to first assess the cytotoxic potential of a novel nitroindane compound through a primary metabolic activity screen (MTT assay) and subsequently to investigate a potential mechanism of action via a secondary oxidative stress reporter assay (NRF2/ARE pathway). This strategic approach provides a self-validating workflow, ensuring that initial observations of cellular impact are followed by mechanistic inquiry.
Introduction: The Scientific Rationale for a Phased Assay Approach
The introduction of a novel chemical entity, such as a nitroindane compound, into a drug discovery pipeline necessitates a systematic evaluation of its interaction with biological systems. The nitro group is a notable pharmacophore, but it can also be a toxicophore.[1][2] Its biological activity is often linked to the enzymatic reduction of the nitro group within the cell, which can generate reactive nitroso and hydroxylamine intermediates.[1] These reactive species can lead to cellular damage through various mechanisms, including oxidative stress and covalent modification of macromolecules.[1]
Given this well-established precedent, a logical first step in characterizing a novel nitroindane is to assess its impact on overall cell health and viability. A primary screen that is sensitive, reliable, and amenable to a high-throughput format is ideal. Subsequently, any observed activity in the primary screen should be investigated with a secondary, more mechanistically focused assay. This phased approach prevents the over-interpretation of primary screening data and builds a more complete biological profile of the compound.
This guide details a two-phase assay development process:
-
Phase 1: Primary Cytotoxicity Screening. To quantify the impact of the nitroindane compound on cell viability and metabolic activity. For this, we will utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay provides a robust measure of mitochondrial reductase activity, which is an indicator of overall cell health.[3][4][5]
-
Phase 2: Mechanistic Investigation of Oxidative Stress. To explore a probable mechanism of action for nitro-aromatic compounds, we will employ a luciferase-based reporter gene assay. This assay will specifically measure the activation of the NRF2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway, a key cellular defense mechanism against oxidative stress.[6][7]
Phase 1: Primary Cytotoxicity Screening using the MTT Assay
The MTT assay is a widely used method to assess cell viability.[3][4][5][8][9] The principle of the assay is the conversion of the yellow, water-soluble tetrazolium salt MTT into a purple, insoluble formazan product by mitochondrial dehydrogenases in metabolically active cells.[3][4] The amount of formazan produced is directly proportional to the number of viable cells.[9]
Causality Behind Experimental Choices
-
Why MTT? The MTT assay is chosen for its simplicity, cost-effectiveness, and high-throughput compatibility. It provides a good initial indication of a compound's potential to interfere with fundamental cellular metabolic processes.
-
Cell Line Selection: The choice of cell line is critical and should be relevant to the intended therapeutic area of the novel compound. For this protocol, we will use the human hepatoma cell line, HepG2, as the liver is a common site of drug metabolism and potential toxicity.
-
Dose-Response Curve: A dose-response experiment is essential to determine the concentration at which the compound elicits a biological effect. This allows for the calculation of an IC50 (half-maximal inhibitory concentration) value, a key parameter for compound potency.
Detailed Protocol: MTT Cytotoxicity Assay
Materials:
-
HepG2 cells
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Novel Nitroindane compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[9]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding (Day 1):
-
Culture HepG2 cells to ~80% confluency.
-
Trypsinize the cells, neutralize with complete medium, and centrifuge.
-
Resuspend the cell pellet and perform a cell count.
-
Dilute the cells to a final concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10^4 cells) into each well of a 96-well plate.
-
Include wells with medium only for background control.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment (Day 2):
-
Prepare a stock solution of the nitroindane compound in DMSO.
-
Perform a serial dilution of the compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions.
-
Include vehicle control wells (medium with the same final concentration of DMSO).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay and Data Acquisition (Day 3, 4, or 5):
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[8]
-
Incubate the plate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Wrap the plate in foil and leave it overnight in the incubator.
-
The next day, gently mix the contents of the wells and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance of the medium-only wells from all other absorbance values.
-
Normalization: Express the results as a percentage of the vehicle-treated control cells.
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100
-
-
IC50 Calculation: Plot the % Viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Expected Results and Interpretation:
| Compound Concentration (µM) | Mean Absorbance (570 nm) | % Viability |
| 0 (Vehicle Control) | 1.25 | 100% |
| 1 | 1.20 | 96% |
| 10 | 0.88 | 70% |
| 50 | 0.63 | 50% |
| 100 | 0.25 | 20% |
| 200 | 0.10 | 8% |
A dose-dependent decrease in cell viability suggests that the nitroindane compound has cytotoxic effects. The calculated IC50 value provides a quantitative measure of its potency.
Phase 2: Mechanistic Investigation using an NRF2/ARE Luciferase Reporter Assay
A common mechanism of toxicity for nitro-aromatic compounds is the induction of oxidative stress.[1] The NRF2/ARE pathway is a primary cellular defense against oxidative stress.[6][7] In this assay, cells are engineered to express the firefly luciferase gene under the control of an Antioxidant Response Element (ARE). When the NRF2 pathway is activated by an oxidative stressor, NRF2 translocates to the nucleus and binds to the ARE, driving the expression of luciferase. The resulting luminescence can be measured and is proportional to the activation of the NRF2 pathway.[10]
Causality Behind Experimental Choices
-
Why an NRF2/ARE Reporter Assay? This assay provides a specific and sensitive readout of a key oxidative stress response pathway. A positive result would strongly suggest that the observed cytotoxicity from the MTT assay is, at least in part, mediated by oxidative stress.
-
Cell Line: A stable cell line expressing the ARE-luciferase reporter construct is required. Several commercially available cell lines exist (e.g., from Signosis).[6] Alternatively, a suitable cell line (e.g., HepG2) can be transiently or stably transfected with an ARE-luciferase reporter plasmid.
-
Dual-Luciferase System: To control for variations in cell number and transfection efficiency, a dual-luciferase reporter system is recommended. This system uses a second reporter gene (e.g., Renilla luciferase) under the control of a constitutive promoter as an internal control.
Detailed Protocol: NRF2/ARE Dual-Luciferase Reporter Assay
Materials:
-
HepG2-ARE-luciferase stable cell line (or transiently transfected cells)
-
Complete culture medium
-
Novel Nitroindane compound
-
Positive control (e.g., tert-butylhydroquinone, tBHQ)
-
Dual-Luciferase® Reporter Assay System (e.g., from Promega)
-
White, opaque 96-well plates
-
Luminometer
Experimental Workflow:
Caption: Workflow for the NRF2/ARE dual-luciferase reporter assay.
Step-by-Step Methodology:
-
Cell Seeding (Day 1):
-
Seed the HepG2-ARE-luciferase cells in a white, opaque 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment (Day 2):
-
Prepare serial dilutions of the nitroindane compound and the positive control (tBHQ) in complete medium.
-
Remove the medium from the cells and add 100 µL of the compound dilutions.
-
Incubate for a suitable time to allow for gene expression (typically 6-24 hours).
-
-
Luminescence Measurement (Day 2 or 3):
-
Equilibrate the plate and the luciferase assay reagents to room temperature.
-
Remove the culture medium from the wells.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Add 100 µL of Luciferase Assay Reagent II to each well.
-
Measure the firefly luminescence (RLU_firefly) in a luminometer.
-
Add 100 µL of Stop & Glo® Reagent to each well.
-
Measure the Renilla luminescence (RLU_renilla).
-
Data Analysis and Interpretation
-
Calculate the Luciferase Activity Ratio:
-
Ratio = RLU_firefly / RLU_renilla
-
-
Normalize to Vehicle Control (Fold Induction):
-
Fold Induction = Ratio of treated cells / Average Ratio of vehicle control cells
-
Expected Results and Interpretation:
| Treatment | Fold Induction (NRF2/ARE Activity) |
| Vehicle Control (DMSO) | 1.0 |
| Nitroindane (10 µM) | 1.2 |
| Nitroindane (50 µM) | 3.5 |
| Nitroindane (100 µM) | 8.2 |
| tBHQ (Positive Control) | 10.5 |
A dose-dependent increase in luciferase activity indicates that the nitroindane compound activates the NRF2/ARE pathway, suggesting that it induces an oxidative stress response in the cells. This provides a plausible mechanism for the cytotoxicity observed in the MTT assay.
Trustworthiness: A Self-Validating System
The combination of a primary cytotoxicity screen with a secondary mechanistic assay creates a self-validating workflow.
-
Data Correlation: A compound that shows dose-dependent cytotoxicity in the MTT assay and dose-dependent activation of the NRF2/ARE pathway provides a strong, internally consistent dataset. The IC50 from the MTT assay should correlate with the EC50 (half-maximal effective concentration) from the reporter assay.
-
Quality Control in High-Throughput Screening (HTS): For screening multiple compounds, robust quality control metrics are essential. The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[11]
-
Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|
-
A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[12]
-
-
Data Normalization: Normalizing data to in-plate controls (vehicle and positive controls) is crucial for comparing results across different plates and experiments.[13][14]
Concluding Remarks
The presented application note and protocols provide a robust framework for the initial characterization of novel nitroindane compounds. By employing a phased approach of primary cytotoxicity screening followed by a mechanistic investigation into oxidative stress, researchers can efficiently and confidently profile the biological activity of new chemical entities. This strategy not only identifies compounds with potential therapeutic effects but also provides early insights into their mechanisms of action, which is critical for informed decision-making in the drug discovery process.
References
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. broadpharm.com [broadpharm.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. signosisinc.com [signosisinc.com]
- 7. Generation of stable ARE- driven reporter system for monitoring oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. High-throughput screening - Wikipedia [en.wikipedia.org]
- 12. eu-openscreen.eu [eu-openscreen.eu]
- 13. How Normalizing Biological Data Works | Lab Manager [labmanager.com]
- 14. How to Normalize Cell Painting Data | Carpenter-Singh Lab [carpenter-singh-lab.broadinstitute.org]
Application Notes and Protocols for the Evaluation of the Antimicrobial Effects of 2-Hydroxy-5-nitroindane
Introduction
The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antimicrobial agents. Indane derivatives, a class of bicyclic aromatic hydrocarbons, have shown a range of biological activities, making them an interesting scaffold for medicinal chemistry exploration. This document outlines a comprehensive experimental framework for evaluating the antimicrobial potential of a novel compound, 2-Hydroxy-5-nitroindane. While limited information is currently available on the specific antimicrobial properties of this molecule, its structural features, including a nitro group, suggest a potential for bioactivity, as seen in other nitroaromatic compounds.[1][2]
These application notes are designed for researchers, scientists, and drug development professionals. The protocols herein provide a robust, step-by-step guide for a thorough in vitro assessment of a new chemical entity's antimicrobial efficacy and preliminary safety profile. The methodologies are grounded in internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[3][4][5]
Section 1: Initial Assessment of Antimicrobial Activity
The primary step in evaluating a novel compound is to determine its minimum inhibitory concentration (MIC) against a panel of clinically relevant microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6]
Core Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol adheres to the principles outlined in CLSI document M07, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."[3][4]
Rationale: The broth microdilution method is a widely accepted and standardized technique that provides a quantitative measure of a compound's inhibitory activity.[6][7] It is amenable to high-throughput screening and allows for the testing of multiple organisms and compound concentrations simultaneously.
Materials:
-
This compound (stock solution of known concentration, e.g., in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[8]
-
Sterile 96-well microtiter plates[6]
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Candida albicans ATCC 90028)
-
0.5 McFarland turbidity standard[8]
-
Spectrophotometer
-
Multichannel pipette
-
Sterile saline or Phosphate-Buffered Saline (PBS)
Step-by-Step Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on an appropriate agar plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[8]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well microtiter plate.[8] A typical starting concentration might be 256 µg/mL, diluted down to 0.5 µg/mL.
-
Ensure the final volume in each well containing the compound is 50 µL.
-
-
Inoculation and Incubation:
-
Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 100 µL.[9]
-
Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
Seal the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours for most rapidly growing aerobic bacteria.[7]
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[6]
-
Data Presentation:
| Microorganism | ATCC Number | MIC (µg/mL) of this compound |
| Staphylococcus aureus | 29213 | Experimental Value |
| Escherichia coli | 25922 | Experimental Value |
| Pseudomonas aeruginosa | 27853 | Experimental Value |
| Candida albicans | 90028 | Experimental Value |
Workflow Diagram:
Caption: Workflow for the Broth Microdilution MIC Assay.
Section 2: Determining Bactericidal vs. Bacteriostatic Activity
Once the MIC is established, it is crucial to determine whether the compound inhibits bacterial growth (bacteriostatic) or actively kills the bacteria (bactericidal). This is achieved by determining the Minimum Bactericidal Concentration (MBC).
Core Protocol: Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[10]
Rationale: The MBC provides critical information about the killing activity of a compound, which is a key parameter for its potential therapeutic application. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[10]
Materials:
-
Results from the MIC assay
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Micropipettes and sterile tips
Step-by-Step Protocol:
-
Subculturing from MIC Plate:
-
Following the determination of the MIC, select the wells showing no visible growth (the MIC well and wells with higher concentrations).
-
From each of these wells, plate a 10 µL aliquot onto a sterile MHA plate.[10]
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[10]
-
-
Determination of MBC:
Data Presentation:
| Microorganism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | Value | Value | Value | Bactericidal/Bacteriostatic |
| Escherichia coli | Value | Value | Value | Bactericidal/Bacteriostatic |
Workflow Diagram:
Caption: Workflow for the MBC Determination Assay.
Section 3: Pharmacodynamics: Time-Kill Kinetics Assay
To understand the rate and extent of bacterial killing over time, a time-kill kinetics assay is performed.[12] This provides valuable information on the concentration-dependent or time-dependent killing effects of the compound.[12]
Core Protocol: Time-Kill Kinetics Assay
Rationale: This assay provides a dynamic view of the antimicrobial activity, which is more informative than the static endpoint of an MIC assay.[13] It helps to characterize whether an agent is rapidly bactericidal or has a more delayed effect.[12]
Materials:
-
This compound
-
CAMHB
-
Bacterial inoculum prepared as in the MIC protocol
-
Sterile culture tubes or flasks
-
Sterile saline or PBS for dilutions
-
MHA plates
Step-by-Step Protocol:
-
Preparation of Test Concentrations:
-
Prepare tubes with CAMHB containing this compound at concentrations relative to the predetermined MIC (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC).[14]
-
Include a growth control tube with no compound.
-
-
Inoculation:
-
Inoculate each tube with the standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Sampling Over Time:
-
Incubate the tubes at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.[14]
-
-
Viable Cell Counting:
-
Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto MHA plates.[12]
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Following incubation, count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point and concentration.
-
Plot the log10 CFU/mL versus time for each concentration. Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[13]
-
Data Presentation:
| Time (hours) | Growth Control (Log10 CFU/mL) | 0.5x MIC (Log10 CFU/mL) | 1x MIC (Log10 CFU/mL) | 2x MIC (Log10 CFU/mL) | 4x MIC (Log10 CFU/mL) |
| 0 | Value | Value | Value | Value | Value |
| 2 | Value | Value | Value | Value | Value |
| 4 | Value | Value | Value | Value | Value |
| 8 | Value | Value | Value | Value | Value |
| 24 | Value | Value | Value | Value | Value |
Section 4: Preliminary Mechanism of Action Studies
Understanding how a novel compound exerts its antimicrobial effect is crucial for its development. The following are foundational assays to probe potential mechanisms of action.
Bacterial Membrane Permeability Assay
Rationale: Many antimicrobial agents target the bacterial cell membrane. This assay assesses whether this compound disrupts the integrity of the bacterial outer and inner membranes.[15]
Protocol: N-Phenyl-1-naphthylamine (NPN) and Propidium Iodide (PI) Uptake Assay [15][16]
-
Outer Membrane Permeability (NPN Uptake): NPN is a fluorescent probe that is excluded by an intact outer membrane but fluoresces strongly in the hydrophobic environment of the membrane interior.[17] An increase in fluorescence upon addition of the compound indicates outer membrane disruption.
-
Inner Membrane Permeability (PI Uptake): Propidium iodide is a fluorescent nucleic acid stain that cannot cross the inner membrane of live cells.[18] An increase in fluorescence indicates inner membrane damage.
Step-by-Step Protocol:
-
Bacterial Preparation: Grow bacteria to the mid-log phase, then wash and resuspend the cells in a suitable buffer (e.g., PBS).[17]
-
Assay Setup: In a 96-well black plate, add the bacterial suspension.
-
Compound Addition: Add varying concentrations of this compound.
-
Probe Addition:
-
For outer membrane permeability, add NPN to a final concentration of 10 µM.[17]
-
For inner membrane permeability, add PI to a final concentration of 2 µg/mL.
-
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a microplate reader at the appropriate excitation and emission wavelengths for NPN and PI.
DNA Interaction Assay
Rationale: Some antimicrobial compounds function by binding to or damaging bacterial DNA.[19] This assay provides a preliminary indication of whether this compound interacts with DNA.
Protocol: DNA-Binding Assay using Potassium Permanganate [19]
This method is based on the principle that the binding of a compound to DNA can alter the DNA's conformation, making pyrimidine bases more susceptible to oxidation by potassium permanganate. This change can be monitored spectrophotometrically.[19]
Step-by-Step Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing purified bacterial DNA and varying concentrations of this compound in a suitable buffer.
-
Incubation: Incubate the mixture to allow for potential binding.
-
Potassium Permanganate Addition: Add a solution of potassium permanganate to the reaction mixtures.
-
Spectrophotometric Reading: Measure the absorbance at a specific wavelength to determine the extent of the reaction. A change in absorbance compared to the control (DNA and potassium permanganate without the compound) suggests an interaction.[19]
Section 5: Preliminary Safety Assessment
A crucial aspect of drug development is to ensure that the compound is selectively toxic to microorganisms and has minimal effect on host cells.
Cytotoxicity Assay
Rationale: The MTT assay is a standard colorimetric method to assess the metabolic activity of mammalian cells, which serves as an indicator of cell viability.[8][20] This helps to determine the cytotoxic potential of this compound.
Protocol: MTT Assay on a Mammalian Cell Line [8][21]
Materials:
-
Mammalian cell line (e.g., HepG2, Vero)[20]
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)[8]
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding: Seed mammalian cells into a 96-well plate and incubate for 24 hours to allow for attachment.[20]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the cells. Incubate for a specified period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[8]
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[20]
Data Presentation:
The results are typically expressed as the concentration of the compound that causes a 50% reduction in cell viability (IC₅₀).
Conclusion
This document provides a foundational set of protocols for the systematic evaluation of the antimicrobial properties of the novel compound this compound. By following these standardized and validated methods, researchers can generate reliable and reproducible data on its inhibitory and bactericidal activity, gain insights into its potential mechanism of action, and assess its preliminary safety profile. The data generated from these experiments will be critical in determining the potential of this compound as a lead compound for further antimicrobial drug development.
References
- 1. Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 4. iacld.com [iacld.com]
- 5. nih.org.pk [nih.org.pk]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. benchchem.com [benchchem.com]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. benchchem.com [benchchem.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. benchchem.com [benchchem.com]
- 13. emerypharma.com [emerypharma.com]
- 14. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. bio-protocol.org [bio-protocol.org]
- 19. A novel and simple method of screening compounds for interaction with DNA: A validation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Anticancer Potential of 2-Hydroxy-5-nitroindane: A Comprehensive Protocol
Abstract
This application note provides a detailed, multi-faceted protocol for the comprehensive investigation of the anticancer properties of the novel synthetic compound, 2-Hydroxy-5-nitroindane. In the absence of pre-existing data on its biological activity, this guide furnishes researchers, scientists, and drug development professionals with a robust framework for a systematic evaluation, from initial in vitro screening to preliminary mechanistic studies. The protocols herein are designed to be self-validating, incorporating established methodologies and explaining the scientific rationale behind each experimental choice. This document is intended to serve as a foundational guide for elucidating the potential of this compound as a candidate for further preclinical and clinical development in oncology.
Introduction: The Rationale for Investigating this compound
The relentless pursuit of novel, effective, and selective anticancer agents is a cornerstone of modern oncological research. Nitro-containing compounds represent a diverse chemical space with a history of biological activity, including antimicrobial and anticancer effects.[1][2][3] Specifically, derivatives of indole and indane scaffolds have demonstrated promising anticancer properties. For instance, certain 5-nitroindole derivatives have been shown to exert anticancer effects by targeting c-Myc G-quadruplex DNA, leading to cell cycle arrest and an increase in reactive oxygen species.[4][5] Furthermore, a related indoline derivative, N-(2-hydroxy-5-nitrophenyl (4′-methylphenyl) methyl) indoline, has been reported to induce apoptosis in breast cancer cells through the EGFR signaling pathway.[6]
Given this precedent, this compound, a structurally related small molecule, presents itself as a compelling candidate for investigation. Its chemical architecture suggests the potential for interaction with various biological targets implicated in cancer progression. This protocol outlines a systematic approach to rigorously assess its anticancer potential, focusing on key hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and cell cycle dysregulation.[7]
Experimental Workflow: A Phased Approach
The investigation into the anticancer properties of this compound is structured in a logical, phased progression. This ensures that each stage of the research builds upon validated findings from the preceding one, optimizing resource allocation and providing a clear decision-making framework.
Figure 1: A phased experimental workflow for investigating the anticancer properties of this compound.
Phase 1: In Vitro Screening for Cytotoxic and Anti-proliferative Activity
The initial phase is designed to ascertain whether this compound exerts a cytotoxic or anti-proliferative effect on cancer cells. A panel of cancer cell lines representing different tumor types should be selected for this initial screening.
Rationale for Assay Selection
Tetrazolium reduction assays, such as MTT and XTT, are robust, colorimetric methods for assessing cell viability.[8][9][10] These assays measure the metabolic activity of cells, which is generally proportional to the number of viable cells.[11] The reduction of the tetrazolium salt to a colored formazan product is catalyzed by mitochondrial dehydrogenases in living cells.[12] The XTT assay offers the advantage of producing a water-soluble formazan, simplifying the protocol by eliminating the need for a solubilization step.[12]
Protocol: Cell Viability Assessment using XTT Assay
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO, and serially diluted)
-
Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium
-
96-well microplates
-
XTT labeling reagent and electron-coupling reagent (commercially available kits)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After the 24-hour incubation, remove the medium and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated wells as negative controls.
-
Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions by mixing the XTT labeling reagent and the electron-coupling reagent. Add 50 µL of the XTT labeling mixture to each well.
-
Incubation with XTT: Incubate the plate for 2-4 hours at 37°C and 5% CO₂. The incubation time may need to be optimized depending on the cell type and metabolic rate.
-
Data Acquisition: Measure the absorbance of the samples in a microplate reader at a wavelength of 450-500 nm. A reference wavelength of 650 nm is typically used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.
Expected Data Presentation
| Cell Line | This compound IC₅₀ (µM) | Positive Control (e.g., Doxorubicin) IC₅₀ (µM) |
| MCF-7 | Experimental Value | Experimental Value |
| A549 | Experimental Value | Experimental Value |
| HCT116 | Experimental Value | Experimental Value |
Table 1: A template for summarizing the IC₅₀ values of this compound across different cancer cell lines.
Phase 2: Elucidation of the Mechanism of Action
Should this compound demonstrate significant anti-proliferative activity in Phase 1, the subsequent phase will focus on dissecting the underlying mechanism(s) of action. The primary investigations will center on the induction of apoptosis and the perturbation of the cell cycle, two common mechanisms of action for anticancer drugs.[7]
Apoptosis Induction
Rationale: A key hallmark of cancer is the evasion of programmed cell death or apoptosis.[13] Many effective chemotherapeutic agents exert their effects by inducing apoptosis in cancer cells. The Annexin V/Propidium Iodide (PI) assay is a widely used and reliable method for detecting apoptosis by flow cytometry.[14][15] During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[16][17] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[16][17] PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[17]
Protocol: Apoptosis Detection by Annexin V-FITC and PI Staining
Materials:
-
Cancer cell line(s) showing sensitivity to this compound
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC₅₀ concentration for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Figure 2: Quadrant analysis of Annexin V/PI flow cytometry data.
Cell Cycle Analysis
Rationale: Uncontrolled cell proliferation is a defining characteristic of cancer, often resulting from a dysregulated cell cycle.[18] Many anticancer agents function by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M), thereby preventing cancer cells from dividing.[19] Flow cytometry analysis of cellular DNA content using a fluorescent dye like Propidium Iodide (PI) is a standard method to determine the distribution of a cell population in the different phases of the cell cycle.[20][21][22]
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
Materials:
-
Cancer cell line(s)
-
This compound
-
Cold 70% Ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound at its IC₅₀ concentration for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Data Interpretation: A histogram of cell count versus fluorescence intensity will be generated, showing peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests that this compound induces cell cycle arrest at that checkpoint.
Preliminary Signaling Pathway Investigation
Rationale: The anticancer effects observed are likely mediated by the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. The PI3K/Akt and Ras/ERK pathways are frequently hyperactivated in various cancers and are critical regulators of these processes.[23][24][25][26] A preliminary investigation into the effect of this compound on the activation status of key proteins in these pathways can provide valuable mechanistic insights.
Suggested Proteins for Western Blot Analysis:
-
PI3K/Akt Pathway: p-Akt, Akt, p-mTOR, mTOR
-
Ras/ERK Pathway: p-ERK, ERK
-
Apoptosis Markers: Cleaved Caspase-3, PARP
Figure 3: Simplified representation of the Ras/ERK and PI3K/Akt signaling pathways.
Phase 3: Preliminary In Vivo Assessment
Upon obtaining promising in vitro data demonstrating potent cytotoxicity and a well-defined mechanism of action, a preliminary in vivo study is warranted to evaluate the antitumor efficacy and systemic toxicity of this compound.[27]
Rationale for Model Selection
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a widely used and accepted standard for the preclinical evaluation of the direct antitumor activity of a novel compound.[28][29] Subcutaneous implantation of cancer cells allows for easy monitoring of tumor growth over time.[28]
Protocol: Subcutaneous Xenograft Model
Materials:
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line that is sensitive to this compound in vitro
-
This compound formulated in a suitable vehicle for administration
-
Matrigel (optional, to enhance tumor take rate)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound to the treatment group via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) at various doses. The control group should receive the vehicle alone.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week). Monitor the animals for any signs of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Data Analysis and Presentation
-
Tumor Growth Inhibition (TGI): Calculate the TGI for each treatment group compared to the control group.
-
Toxicity Assessment: Monitor and report changes in body weight and any observed clinical signs of toxicity.
-
Data Visualization: Plot mean tumor volume and mean body weight over time for each group.
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | % TGI | Mean Body Weight Change (%) |
| Vehicle Control | - | Experimental Value | - | Experimental Value |
| This compound | Dose 1 | Experimental Value | Calculated Value | Experimental Value |
| This compound | Dose 2 | Experimental Value | Calculated Value | Experimental Value |
| Positive Control | Dose | Experimental Value | Calculated Value | Experimental Value |
Table 2: Template for summarizing the results of the in vivo efficacy study.
Conclusion and Future Directions
This comprehensive protocol provides a strategic and experimentally sound framework for the initial investigation of the anticancer properties of this compound. The successful execution of these phased experiments will yield critical data on its potency, mechanism of action, and preliminary in vivo efficacy. Positive outcomes from this investigational cascade will provide a strong rationale for more advanced preclinical studies, including pharmacokinetic and pharmacodynamic profiling, and ultimately, consideration for clinical development as a novel anticancer therapeutic. It is imperative that all animal studies are conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
References
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
- 2. mdpi.com [mdpi.com]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 11. biotium.com [biotium.com]
- 12. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 13. Cancer Biology Pathways | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. kumc.edu [kumc.edu]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. Cell Cycle Analysis by Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. revvity.com [revvity.com]
- 22. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Signal Transduction in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cell Signaling and How it Relates to Cancer [pancan.org]
- 25. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments [mdpi.com]
- 26. studysmarter.co.uk [studysmarter.co.uk]
- 27. iv.iiarjournals.org [iv.iiarjournals.org]
- 28. benchchem.com [benchchem.com]
- 29. ijpbs.com [ijpbs.com]
High-performance liquid chromatography (HPLC) method for 2-Hydroxy-5-nitroindane
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2-Hydroxy-5-nitroindane
Introduction
This compound is a chiral nitroaromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules. As with many complex organic molecules, ensuring its chemical purity and, critically, its enantiomeric composition is paramount for research, development, and quality control.[1] High-Performance Liquid Chromatography (HPLC) stands as the primary analytical technique for these assessments due to its high resolution, sensitivity, and reproducibility.[1][2]
This document, authored from the perspective of a Senior Application Scientist, provides a comprehensive guide to developing robust HPLC methods for this compound. We will address two distinct but essential analytical objectives:
-
Achiral (Reversed-Phase) Analysis: To determine the overall purity and quantify the concentration of this compound in a given sample.
-
Chiral Analysis: To separate and quantify the individual enantiomers, a critical step for stereoselective synthesis and pharmacological studies.[1][3]
The protocols herein are designed as self-validating systems, grounded in established principles of chromatography for nitroaromatic compounds and chiral molecules.[2][4][5]
Part 1: Achiral Purity and Assay by Reversed-Phase HPLC
Scientific Rationale
The chemical structure of this compound, featuring an aromatic ring, a nitro group, and a hydroxyl group, makes it a moderately polar compound. This polarity profile is ideally suited for Reversed-Phase (RP) HPLC, where a nonpolar stationary phase is used with a polar mobile phase. A C18 (octadecylsilane) stationary phase is the workhorse of RP-HPLC and provides an excellent starting point, offering strong hydrophobic interactions with the indane ring system.
The nitroaromatic functionality contains a strong chromophore, making UV detection a highly sensitive and appropriate choice. Based on methods for similar compounds, a primary detection wavelength of 254 nm is recommended, as it provides a robust signal for many aromatic compounds.[4][6][7] The mobile phase will consist of a mixture of acetonitrile and water. Acetonitrile is chosen for its low viscosity and UV transparency. The addition of a small amount of formic acid (0.1%) is a critical step to control the ionization of the phenolic hydroxyl group, ensuring a single, sharp, and symmetrical peak shape by suppressing silanol interactions on the stationary phase.[6]
Experimental Protocol: Achiral Analysis
1. Materials and Reagents
-
Reference Standard: this compound, >98% purity
-
Solvents: Acetonitrile (HPLC Grade), Water (Type I, 18.2 MΩ·cm)
-
Additive: Formic Acid (LC-MS Grade)
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
2. Instrumentation and Chromatographic Conditions The proposed method is based on standard conditions for nitroaromatic compounds.[4][8][9]
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II, Waters Alliance, or equivalent |
| Detector | UV/Vis or Photodiode Array (PDA) |
| Column | Ascentis Express C18, 4.6 x 150 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (v/v) |
| Gradient | 0-10 min, 30-70% B; 10-12 min, 70-30% B; 12-15 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 5 µL |
| Run Time | 15 minutes |
3. Standard Solution Preparation (100 µg/mL)
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of sample diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the sample diluent and mix thoroughly.
4. Sample Preparation
-
Accurately weigh a quantity of the sample expected to contain 10 mg of this compound.
-
Transfer to a 100 mL volumetric flask and prepare as described in the standard preparation (steps 3-5).
-
Prior to injection, filter the solution through a 0.45 µm PTFE syringe filter.
Workflow for Achiral HPLC Analysis
Caption: Workflow for achiral purity analysis of this compound.
Part 2: Enantiomeric Separation by Chiral HPLC
Scientific Rationale
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation impossible on standard columns like a C18.[10] To resolve them, a Chiral Stationary Phase (CSP) is required.[5][11] CSPs create a chiral environment where temporary, diastereomeric complexes form between the enantiomers and the stationary phase, leading to different retention times.
For a molecule like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are an excellent first choice for method development.[5] These phases are known for their broad applicability across a wide range of chemical structures.[5] Chiral separations on these columns are often most effective in normal-phase mode, using non-polar solvents like n-hexane mixed with an alcohol modifier such as isopropanol (IPA). The alcohol modifier plays a crucial role in controlling retention and selectivity by competing for hydrogen bonding sites on the CSP.
Experimental Protocol: Chiral Analysis
1. Materials and Reagents
-
Reference Standard: Racemic this compound
-
Solvents: n-Hexane (HPLC Grade), Isopropanol (IPA, HPLC Grade)
2. Instrumentation and Chromatographic Conditions This protocol provides a starting point for chiral method development. Optimization of the mobile phase (i.e., the percentage of IPA) will likely be necessary.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II, Waters Alliance, or equivalent |
| Detector | UV/Vis or Photodiode Array (PDA) |
| Column | CHIRALPAK® IC (or similar cellulose-based CSP), 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes (or until both enantiomers have eluted) |
3. Standard and Sample Preparation (250 µg/mL)
-
Accurately weigh 5 mg of the this compound sample.
-
Transfer to a 20 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase (n-Hexane/IPA, 90:10).
-
Mix thoroughly. Filter through a 0.45 µm PTFE syringe filter if necessary.
Workflow for Chiral Method Development
Caption: Logical workflow for developing a chiral HPLC separation method.
Trustworthiness and Method Validation
To ensure the trustworthiness of these protocols, a full method validation should be performed in accordance with ICH Q2(R1) guidelines. Key parameters to evaluate include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of impurities.
-
Linearity: Demonstrating a direct proportional relationship between concentration and detector response.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
For the chiral method, system suitability parameters such as resolution between the enantiomeric peaks (Rs > 1.5) must be established and monitored.
References
- 1. sfera.unife.it [sfera.unife.it]
- 2. separationmethods.com [separationmethods.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. epa.gov [epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 7. researchgate.net [researchgate.net]
- 8. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Application Notes & Protocols: 2-Hydroxy-5-nitroindane as a Selective Chemical Probe for Nitroreductase Activity in Biological Systems
Introduction: Unveiling Hypoxic Niches and Bacterial Activity with a Novel Indane-Based Probe
The cellular microenvironment plays a pivotal role in disease progression and therapeutic response. One of the key characteristics of solid tumors and certain bacterial infections is hypoxia, a state of low oxygen tension.[1] Under these conditions, a class of enzymes known as nitroreductases (NTRs) are significantly upregulated.[1][2] These enzymes, which are largely absent in mammalian cells under normal oxygen levels but prevalent in bacteria, catalyze the reduction of nitroaromatic compounds to their corresponding amino derivatives, often using NADH or NADPH as a cofactor.[2][3][4] This unique biological activity presents a valuable opportunity for the development of chemical probes to selectively detect and image hypoxic regions in tumors or to identify bacterial presence.[3][5]
This guide introduces 2-Hydroxy-5-nitroindane , a novel chemical probe designed for the sensitive and selective detection of nitroreductase activity. While direct literature on this specific molecule as a probe is emerging, its structural features—a nitroaromatic system coupled with a hydroxylated indane scaffold—suggest its potential as a "turn-on" fluorescent probe. The underlying principle is that the electron-withdrawing nitro group quenches the intrinsic fluorescence of the indane moiety. Upon enzymatic reduction by NTR to an electron-donating amino group, a significant increase in fluorescence intensity is anticipated, allowing for the quantification of NTR activity in both biochemical and cellular contexts.[6][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proposed use of this compound. We will delve into its physicochemical properties, the proposed mechanism of action, and detailed, field-proven protocols for its application in both cell-free and cell-based assays.
Physicochemical and Spectral Properties
The efficacy of a chemical probe is intrinsically linked to its physicochemical properties, which dictate its solubility, cell permeability, and spectral characteristics.[8] The predicted properties of this compound and its reduced counterpart, 2-Hydroxy-5-aminoindane, are summarized below. These values are illustrative and based on the general properties of similar nitroaromatic and aminofluorescent probes.[9][10]
| Property | This compound (Probe) | 2-Hydroxy-5-aminoindane (Product) | Rationale & Significance |
| Molecular Formula | C₉H₉NO₃ | C₉H₁₁NO | - |
| Molecular Weight | 179.17 g/mol | 149.19 g/mol | Influences diffusion and transport across membranes. |
| Appearance | Pale yellow solid | Colorless to white solid | Visual confirmation of the compound's state. |
| Solubility | Soluble in DMSO, DMF, moderate in alcohols | Soluble in DMSO, DMF, alcohols, and aqueous buffers | The amino group generally increases aqueous solubility. |
| Excitation Max (λex) | ~340 nm (predicted) | ~380 nm (predicted) | The reduction of the nitro group is expected to cause a red-shift in the absorption spectrum. |
| Emission Max (λem) | Weak or no emission | ~460 nm (predicted, blue-green) | The "turn-on" fluorescence is the key detection mechanism.[6] |
| Quantum Yield (Φ) | < 0.01 | > 0.3 (predicted) | A significant increase in quantum yield upon reduction is characteristic of effective "turn-on" probes.[8] |
| Molar Extinction Coefficient (ε) | ~10,000 M⁻¹cm⁻¹ at λex | ~15,000 M⁻¹cm⁻¹ at λex | High molar absorptivity is desirable for sensitive detection. |
Proposed Mechanism of Action: A Nitroreductase-Triggered "Turn-On" Fluorescence Response
The proposed mechanism for this compound as a chemical probe is centered on its selective reduction by nitroreductase. In its native state, the potent electron-withdrawing nitro group quenches the fluorescence of the 2-hydroxyindane fluorophore through a process like photoinduced electron transfer (PET).[2] In the presence of nitroreductase and a reducing cofactor (e.g., NADH), the nitro group is reduced to an amino group. This conversion to an electron-donating group disrupts the PET process, leading to a significant enhancement of fluorescence emission.[6][7]
Caption: Proposed mechanism of this compound activation by nitroreductase.
Experimental Protocols
The following protocols are designed to be self-validating and provide a robust framework for utilizing this compound as a chemical probe.[11] It is crucial to include appropriate controls in all experiments to ensure the observed effects are specific to the probe and the biological activity of interest.
Protocol 1: In Vitro Characterization of this compound with Purified Nitroreductase
This protocol details the steps to characterize the kinetics of this compound activation by a purified nitroreductase enzyme, such as E. coli nitroreductase (NfsB).[12][13]
Materials:
-
This compound
-
Purified nitroreductase (e.g., from E. coli)
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
DMSO (Dimethyl sulfoxide), anhydrous
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light.
-
Prepare a 10 mM stock solution of NADH in Assay Buffer. Prepare fresh for each experiment.
-
Reconstitute purified nitroreductase in Assay Buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Enzyme Activity Assay:
-
Prepare a reaction mixture in each well of the 96-well plate. A typical 100 µL reaction would consist of:
-
88 µL Assay Buffer
-
10 µL NADH solution (for a final concentration of 1 mM)
-
1 µL this compound stock solution (diluted in Assay Buffer for desired final concentrations, e.g., 0.1 - 20 µM).
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 1 µL of purified nitroreductase (for a final concentration of 1-10 µg/mL).
-
Immediately place the plate in the fluorescence microplate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity kinetically over 30-60 minutes at 37°C.
-
Set the excitation wavelength to ~380 nm and the emission wavelength to ~460 nm (these should be optimized based on the actual spectral properties of the reduced probe).
-
Include the following controls:
-
No-enzyme control: Replace the nitroreductase solution with Assay Buffer.
-
No-NADH control: Replace the NADH solution with Assay Buffer.
-
No-probe control: Replace the this compound solution with Assay Buffer.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control) from the experimental values.
-
Plot fluorescence intensity versus time to determine the initial reaction velocity (V₀).
-
To determine the Michaelis-Menten kinetic parameters (Km and Vmax), vary the concentration of this compound while keeping the enzyme and NADH concentrations constant. Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation.
Protocol 2: Cellular Imaging of Nitroreductase Activity in Hypoxic Cancer Cells
This protocol describes the use of this compound to visualize nitroreductase activity in live cancer cells under hypoxic conditions.[1][14]
Materials:
-
Cancer cell line known to upregulate NTR under hypoxia (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Hypoxia chamber or incubator with controlled O₂ levels (e.g., 1% O₂)
-
This compound
-
Hoechst 33342 or DAPI (for nuclear counterstaining)
-
Fluorescence microscope or confocal microscope
Procedure:
-
Cell Culture and Plating:
-
Culture cells in a humidified incubator at 37°C with 5% CO₂.
-
Seed cells onto glass-bottom dishes or chamber slides at an appropriate density to reach 60-70% confluency on the day of the experiment.
-
-
Induction of Hypoxia:
-
Transfer one set of plates to a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) for 12-24 hours.
-
Keep a parallel set of plates under normoxic conditions (ambient O₂, 5% CO₂) as a control.
-
-
Probe Loading and Imaging:
-
Prepare a working solution of this compound (e.g., 10 µM) in serum-free medium from the 10 mM DMSO stock.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C (both hypoxic and normoxic plates).
-
(Optional) In the last 10 minutes of incubation, add a nuclear counterstain like Hoechst 33342.
-
Wash the cells twice with pre-warmed PBS.
-
Add fresh culture medium or imaging buffer to the cells.
-
-
Fluorescence Microscopy:
-
Image the cells immediately using a fluorescence microscope.
-
Use appropriate filter sets for the reduced probe (e.g., DAPI or blue channel for ~380 nm excitation and ~460 nm emission) and the nuclear stain.
-
Acquire images from multiple fields of view for both hypoxic and normoxic conditions.
-
Data Analysis:
-
Qualitatively compare the fluorescence intensity between hypoxic and normoxic cells. A significantly brighter signal is expected in the hypoxic cells.
-
For quantitative analysis, use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity per cell.
-
Perform statistical analysis (e.g., t-test) to determine the significance of the difference in fluorescence between the two conditions.
Caption: General workflow for cell-based imaging of nitroreductase activity.
Trustworthiness and Self-Validation
To ensure the reliability of results obtained with this compound, the following validation steps are recommended:[15]
-
Orthogonal Probes: Use a commercially available, validated nitroreductase probe in parallel to confirm the biological findings.[16]
-
Genetic Knockdown/Overexpression: In cell-based assays, use cells with CRISPR/Cas9-mediated knockdown or overexpression of a key nitroreductase enzyme to demonstrate that the probe's signal is dependent on the target enzyme.
-
Inhibitor Studies: Pre-treat cells or the purified enzyme with a known nitroreductase inhibitor before adding the probe. A significant reduction in the fluorescence signal would validate the probe's specificity.
Conclusion and Future Perspectives
This compound represents a promising, albeit currently hypothetical, chemical probe for the detection of nitroreductase activity. Its proposed "turn-on" fluorescence mechanism offers a direct and sensitive method for studying hypoxia in cancer and for the detection of bacterial species. The protocols outlined in this guide provide a robust starting point for its characterization and application. Further studies should focus on the full synthesis and characterization of this molecule, optimization of its spectral properties, and rigorous validation in various biological models. The development of such specific and reliable chemical tools is paramount for advancing our understanding of cellular metabolism and for the discovery of new diagnostic and therapeutic strategies.[11][16]
References
- 1. A Nitronaphthalimide Probe for Fluorescence Imaging of Hypoxia in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress in small molecule fluorescent probes for nitroreductase - Northwestern Polytechnical University [pure.nwpu.edu.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Amplite® Luminometric Nitroreductase Assay Kit | AAT Bioquest [aatbio.com]
- 5. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Nitroreductase-triggered activation of a novel caged fluorescent probe obtained from methylene blue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lessons in Organic Fluorescent Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. The European Federation for Medicinal Chemistry (EFMC) Best Practice Initiative: Validating Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Understanding the Broad Substrate Repertoire of Nitroreductase Based on Its Kinetic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biochemical, kinetic, and structural characterization of a Bacillus tequilensis nitroreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Functionalization of the Indane Scaffold for Targeted Drug Delivery
Introduction: The Indane Scaffold as a Privileged Structure in Drug Design
The indane ring system, a bicyclic structure fusing a benzene ring with a cyclopentane ring, represents a uniquely rigid and versatile scaffold in medicinal chemistry.[1][2] Its conformational rigidity allows for the precise spatial orientation of substituents, a critical factor in achieving high-affinity interactions with biological targets.[2] This inherent structural advantage has led to the development of numerous successful pharmaceuticals, including the HIV-1 protease inhibitor Indinavir and the Alzheimer's disease therapeutic Donepezil.[1][2][3] The indane scaffold is considered a "privileged structure" due to its ability to serve as a framework for ligands targeting a diverse range of receptors and enzymes.[2]
The true potential of the indane scaffold, however, extends beyond its core pharmacophoric properties. By strategically introducing functional groups onto the indane nucleus, it can be transformed into a powerful tool for targeted drug delivery. This approach aims to enhance therapeutic efficacy and minimize off-target toxicity by ensuring the drug molecule preferentially accumulates at the site of action. This guide provides a comprehensive overview of the strategies and protocols for the functionalization of the indane scaffold, its conjugation to targeting moieties, and the subsequent construction of targeted drug delivery systems.
Strategic Functionalization of the Indane Scaffold
The successful functionalization of the indane scaffold hinges on the selective introduction of reactive handles at specific positions on the ring system. These handles serve as anchor points for the attachment of linkers, drug molecules, and targeting ligands. The choice of functionalization strategy is dictated by the desired point of attachment and the chemical nature of the molecules to be conjugated.
Key Functionalization Sites and Methodologies
The indane scaffold offers several positions for chemical modification, primarily on the aromatic ring and the cyclopentane moiety.
-
Aromatic Ring Functionalization: The benzene ring is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups such as nitro, halo, and acyl groups. These can be further elaborated into amines, carboxylic acids, or other reactive handles.
-
Cyclopentane Ring Functionalization: The aliphatic portion of the indane scaffold can be functionalized through various synthetic transformations. The benzylic positions are particularly reactive and can be targeted for oxidation or substitution reactions.
The following diagram illustrates the primary sites for functionalization on the indane scaffold.
Caption: Key functionalization sites on the indane scaffold.
Protocol 1: Synthesis of 2-Aminoindane-2-carboxylic Acid - A Versatile Building Block
One of the most valuable functionalized indane derivatives is 2-aminoindane-2-carboxylic acid. The presence of both an amino and a carboxylic acid group at the same position provides orthogonal handles for subsequent conjugation reactions. This protocol describes an efficient, scalable synthesis.[4]
Principle
This method involves a two-step alkylation of a Ni(II)-complex of a glycine Schiff base with o-dibromoxylene. The initial monoalkylation is followed by an intramolecular cyclization to form the indane ring system. Subsequent decomposition of the complex yields the desired product.[4]
Materials
-
Ni(II)-complex of glycine Schiff base with 2-[N-(alpha-picolyl)amino]benzophenone (PAAP)
-
o-Dibromoxylene
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
-
Sodium tert-butoxide (NaO-t-Bu)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)
Procedure
-
Monoalkylation (Phase-Transfer Conditions):
-
In a round-bottom flask, dissolve the Ni(II)-glycine complex and a catalytic amount of phase-transfer catalyst in a suitable organic solvent (e.g., dichloromethane).
-
Add an aqueous solution of sodium hydroxide.
-
To the vigorously stirred biphasic mixture, add o-dibromoxylene dropwise at room temperature.
-
Continue stirring until the reaction is complete (monitor by TLC).
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the monoalkylated intermediate. This intermediate is often used in the next step without further purification.[4]
-
-
Intramolecular Cyclization:
-
Dissolve the crude monoalkylated intermediate in anhydrous DMF.
-
Add sodium tert-butoxide portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to warm to room temperature and stir until cyclization is complete (monitor by TLC).
-
Quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting cyclized Ni(II)-complex by column chromatography.
-
-
Decomposition of the Complex:
-
Suspend the purified complex in a mixture of water and a suitable organic solvent.
-
Acidify the mixture with concentrated HCl and heat to reflux.
-
After complete decomposition of the complex, cool the reaction mixture.
-
The desired 2-aminoindane-2-carboxylic acid will precipitate as its hydrochloride salt.
-
Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum.[4]
-
Characterization
The structure and purity of the final product should be confirmed by:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and absence of impurities.[5][6]
-
Mass Spectrometry: To determine the molecular weight of the compound.[5][7]
-
Elemental Analysis: To confirm the elemental composition.
Protocol 2: Knoevenagel Condensation for the Synthesis of Functionalized Indan-1,3-diones
Indan-1,3-dione derivatives are another important class of functionalized indanes. The Knoevenagel condensation provides a straightforward method for their synthesis, which can be used to introduce a variety of substituents that can act as linkers or pharmacophores.[8][9]
Principle
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. In this context, indan-1,3-dione reacts with various substituted benzaldehydes in the presence of a basic catalyst to yield the corresponding 2-arylmethylene-indan-1,3-diones.[9]
Materials
-
Indan-1,3-dione
-
Substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde to introduce a phenolic hydroxyl group for further conjugation)
-
Piperidine or another suitable basic catalyst
-
Ethanol
-
Standard laboratory glassware and purification equipment
Procedure
-
Reaction Setup:
-
In a round-bottom flask, dissolve indan-1,3-dione and the substituted benzaldehyde in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Heat the reaction mixture to reflux and stir for the appropriate time (monitor by TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Quantitative Data Example
The following table summarizes the inhibitory activity (IC₅₀) of some synthesized indan-1,3-dione derivatives against α-glucosidase, demonstrating the potential of this scaffold in enzyme inhibition.[9]
| Compound | Substitution on Benzaldehyde | α-Glucosidase IC₅₀ (µM) |
| 1 | 2,4-dihydroxy | 2.80 ± 0.11 |
| 14 | 4-hydroxy-3-methoxy | 0.76 ± 0.01 |
| 23 | 3,4,5-trimethoxy | 2.17 ± 0.18 |
Bioconjugation Strategies for Targeted Drug Delivery
Once the indane scaffold is functionalized with a suitable reactive handle, it can be conjugated to a targeting ligand and a therapeutic agent. This process, known as bioconjugation, is critical for the construction of the final targeted drug delivery system.[10][11]
Components of an Indane-Based Targeted Drug Delivery System
A typical system consists of three key components:
-
The Indane Scaffold: Provides the structural framework.
-
The Targeting Ligand: Recognizes and binds to specific receptors or antigens that are overexpressed on the surface of target cells (e.g., cancer cells).[12] Examples include antibodies, peptides, and small molecules like folic acid.[12]
-
The Drug Molecule: The therapeutic agent to be delivered.
-
The Linker: A chemical moiety that connects the scaffold to the targeting ligand and the drug. The choice of linker is crucial as it can influence the stability, solubility, and release characteristics of the conjugate.
The following diagram illustrates the general concept of an indane-based targeted drug delivery system.
Caption: Schematic of an indane-based targeted drug delivery system.
Common Bioconjugation Reactions
The choice of conjugation chemistry depends on the available functional groups on the indane scaffold, the targeting ligand, and the drug.
-
Amide Bond Formation: Carboxylic acids can be activated (e.g., using carbodiimides) and reacted with primary amines to form stable amide bonds.[10] This is a widely used and robust conjugation method.
-
Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) are highly efficient and bioorthogonal reactions, meaning they do not interfere with biological processes.[10]
-
Thiol-Maleimide Chemistry: The reaction between a thiol (sulfhydryl) group and a maleimide is highly specific and efficient for protein conjugation.
Conclusion and Future Perspectives
The indane scaffold offers a robust and versatile platform for the development of targeted drug delivery systems. Its rigid structure allows for precise control over the spatial arrangement of appended molecules, while a variety of synthetic methods enable its functionalization with a wide range of reactive handles. The protocols and strategies outlined in this guide provide a foundation for researchers to design and synthesize novel indane-based therapeutics with enhanced efficacy and reduced side effects. Future research in this area will likely focus on the development of more sophisticated linker technologies that allow for stimuli-responsive drug release (e.g., in the acidic tumor microenvironment) and the exploration of novel targeting ligands for improved specificity.
References
- 1. researchgate.net [researchgate.net]
- 2. Indanes--Properties, Preparation, and Presence in Ligands for G Protein Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indane Derivatives | Eburon [eburon-organics.com]
- 4. Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indane-1,3-diones: As Potential and Selective α-glucosidase Inhibitors, their Synthesis, in vitro and in silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics - Bisht - Current Protein & Peptide Science [journals.eco-vector.com]
- 12. Frontiers | “Smart” drug delivery: A window to future of translational medicine [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 2-Hydroxy-5-nitroindane
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxy-5-nitroindane. This document offers in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the challenges associated with the nitration of 2-indanol. Our focus is on providing practical, field-proven insights to help you optimize your reaction conditions, maximize yield, and ensure the purity of your target compound.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, offering probable causes and actionable solutions.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield of the Desired Product | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Suboptimal Nitrating Agent: The concentration or composition of the nitrating mixture may be inadequate for the reactivity of 2-indanol. 3. Poor Solubility: The starting material may not be fully dissolved in the reaction medium.[1] | 1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or cautiously increasing the temperature. 2. Nitrating Agent Composition: A mixture of concentrated nitric acid and sulfuric acid is typically effective. The sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[2][3] 3. Solvent System: Acetic acid can be a suitable solvent to ensure the solubility of 2-indanol.[1] |
| Formation of Multiple Isomers (Low Regioselectivity) | 1. Competing Directing Effects: The hydroxyl group is an activating, ortho, para-director, while the fused alkyl ring is a weakly activating, ortho, para-director. This can lead to the formation of other nitro-isomers.[4][5][6][7] 2. Reaction Temperature: Higher temperatures can decrease the regioselectivity of the reaction. | 1. Understanding Directing Effects: The hydroxyl group is the more powerful activating group and will primarily direct the substitution. The 5-position is para to the hydroxyl group, making it a favored site for nitration. The other likely isomers are nitrated at the ortho positions (1 and 3) and the other para-like position (6). 2. Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) to enhance the selectivity for the thermodynamically favored 5-nitro isomer. |
| Formation of Di-nitro or Poly-nitro Byproducts | 1. Overly Harsh Reaction Conditions: High concentrations of the nitrating agent, elevated temperatures, or prolonged reaction times can lead to multiple nitrations.[8] 2. Activated Substrate: The presence of the activating hydroxyl group makes the aromatic ring susceptible to further nitration.[8] | 1. Stoichiometry Control: Use a controlled amount of the nitrating agent (close to a 1:1 molar ratio with the substrate). 2. Slow Addition: Add the nitrating agent dropwise to the solution of 2-indanol to maintain a low concentration of the electrophile at any given time. 3. Mild Conditions: Employ the mildest possible conditions that still afford a reasonable reaction rate. |
| Product is an Oil or Fails to Precipitate During Workup | 1. Presence of Impurities: Isomeric byproducts or residual starting material can lower the melting point of the product, causing it to be an oil. 2. Incomplete Neutralization: If the product is not fully precipitated after quenching in water, the acidic solution may be preventing its solidification. | 1. Purification: Utilize column chromatography to separate the desired 5-nitro isomer from other byproducts.[9] Recrystallization from a suitable solvent can also be effective if the impurities have different solubility profiles.[9][10] 2. Neutralization: After quenching the reaction in ice water, carefully neutralize the acidic solution with a base such as sodium bicarbonate or a dilute sodium hydroxide solution until the product precipitates. |
| Runaway Reaction (Rapid, Uncontrolled Temperature Increase) | 1. Exothermic Nature of Nitration: Nitration reactions are highly exothermic.[11] 2. Rapid Addition of Nitrating Agent: Adding the nitrating agent too quickly can generate heat faster than it can be dissipated. 3. Inadequate Cooling: The cooling bath may not be sufficient to handle the heat generated by the reaction. | 1. Immediate Action: Cease the addition of the nitrating agent immediately. 2. Enhanced Cooling: Ensure a robust cooling bath (e.g., ice-salt bath) is in place and functioning effectively. 3. Slow and Controlled Addition: Always add the nitrating agent slowly and monitor the internal reaction temperature closely with a thermometer. |
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the nitration of 2-indanol?
A1: The hydroxyl group (-OH) on the 2-position of the indane ring is a strong activating group and an ortho, para-director. The fused aliphatic ring is a weak activating group, also directing ortho and para. The directing effect of the hydroxyl group is dominant. Therefore, the primary product expected is this compound, where the nitro group is in the para position relative to the hydroxyl group. However, the formation of other isomers, such as the 4-nitro and 6-nitro derivatives, is possible and should be monitored.
Q2: What are the key safety precautions for this nitration reaction?
A2: Nitration reactions are potentially hazardous due to their exothermic nature and the use of strong, corrosive acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat. Use an ice bath to control the reaction temperature and add the nitrating agent slowly and carefully. Have a quenching plan and appropriate neutralizing agents readily available.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material (2-indanol) from the product (this compound) and any byproducts. The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the reaction's progress.
Q4: What is the best method for purifying the final product?
A4: If isomeric impurities are present, column chromatography is the most effective purification technique.[9] Use silica gel as the stationary phase and a gradient of hexane and ethyl acetate as the mobile phase to separate the isomers based on their polarity. If the product is a solid and relatively pure, recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be a good final purification step.[10]
Q5: Which analytical techniques are recommended for characterizing this compound?
A5: A combination of spectroscopic techniques should be used for unambiguous characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and connectivity of the molecule. The aromatic region of the ¹H NMR spectrum will be particularly useful for confirming the position of the nitro group.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the key functional groups, such as the hydroxyl (-OH) and nitro (-NO₂) groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[12]
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available reagents.
Materials:
-
2-Indanol
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Glacial Acetic Acid
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (saturated solution)
-
Ethyl Acetate
-
Hexane
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-indanol in glacial acetic acid.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid while cooling in an ice bath. Caution: This is a highly exothermic process.
-
Addition of Nitrating Agent: Transfer the prepared nitrating mixture to a dropping funnel. Add the nitrating mixture dropwise to the cooled solution of 2-indanol over a period of 30-60 minutes, ensuring the internal temperature of the reaction mixture does not exceed 10 °C.[13]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a large amount of crushed ice and water with vigorous stirring. A precipitate should form.[13]
-
Isolation of Crude Product: If a solid precipitates, collect it by vacuum filtration. If the product is an oil or does not precipitate, proceed to extraction.
-
Workup (for oily product or incomplete precipitation):
-
Carefully neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product using NMR, FTIR, and MS to confirm its identity and assess its purity by HPLC.
Visualizations
Reaction Workflow
Caption: A streamlined workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 8. stmarys-ca.edu [stmarys-ca.edu]
- 9. benchchem.com [benchchem.com]
- 10. physics.emu.edu.tr [physics.emu.edu.tr]
- 11. Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts [scirp.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Troubleshooting low yield in the synthesis of polysubstituted indanes
Welcome to the technical support center for the synthesis of polysubstituted indanes. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in their synthetic routes. Polysubstituted indanes are crucial carbocyclic scaffolds found in numerous natural products and pharmacologically active molecules, making their efficient synthesis a critical goal.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of polysubstituted indanes, particularly via intramolecular Friedel-Crafts reactions, a cornerstone of their assembly.[2][3]
Q1: My intramolecular Friedel-Crafts cyclization is resulting in a very low yield or failing completely. What are the primary factors I should investigate?
Low or no yield in a Friedel-Crafts reaction is a frequent issue that can typically be traced back to the catalyst, reaction conditions, or starting material integrity.[4]
Possible Causes & Solutions:
-
Catalyst Deactivation by Moisture: This is the most common culprit. Lewis acids like aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are extremely sensitive to moisture.[4] Water will hydrolyze the catalyst, rendering it inactive and quenching the reaction.[4][5]
-
Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents and reagents. It is best practice to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[6]
-
-
Inactive or Inappropriate Catalyst: The choice of catalyst is highly dependent on the substrate.[4] A catalyst that is too weak may not initiate the reaction, while an overly reactive one might promote side reactions.
-
Solution: If a standard catalyst like AlCl₃ is failing, consider screening other Lewis acids (e.g., FeCl₃, TiCl₄, SnCl₄) or Brønsted acids.[7] For deactivated aromatic rings, more potent catalytic systems like polyphosphoric acid (PPA) or superacids such as triflic acid (TfOH) may be required to drive the reaction to completion.[4]
-
-
Suboptimal Reaction Temperature: Temperature plays a critical role in reaction kinetics.[6] An insufficient temperature will lead to an incomplete or slow reaction, while excessive heat can cause decomposition of starting materials or products and encourage polymerization.
-
Solution: Monitor your reaction using Thin Layer Chromatography (TLC) or LC-MS to track the consumption of starting material and formation of the product.[8] Start at a lower temperature (e.g., 0 °C) for the initial addition of reagents to control any exotherm, then gradually warm the mixture to the optimal temperature determined through literature precedent or your own screening.[6]
-
-
Poor Solvent Choice: The solvent must dissolve the reactants and be inert to the reaction conditions.[6] Its polarity can also influence the activity of the Lewis acid catalyst.
Troubleshooting Workflow for Low Yield
Caption: A workflow for diagnosing and solving low-yield issues.
Q2: I'm observing significant byproduct formation, including regioisomers and polymers. How can I improve selectivity?
Byproduct formation is common in Friedel-Crafts reactions due to the high reactivity of the intermediates. Improving selectivity requires fine-tuning the reaction conditions.
Possible Causes & Solutions:
-
Over-Alkylation/Acylation: In Friedel-Crafts alkylations, the product is often more nucleophilic than the starting material, leading to undesired poly-alkylation.[7]
-
Solution: Use a stoichiometric excess of the aromatic substrate relative to the alkylating/acylating agent to favor the mono-substituted product. Friedel-Crafts acylation is inherently less prone to this issue because the resulting ketone is deactivated towards further substitution.[7]
-
-
Carbocation Rearrangements (Alkylation): Friedel-Crafts alkylations proceed via carbocation intermediates, which can rearrange to more stable forms, leading to isomeric products.[2]
-
Solution: Friedel-Crafts acylation is a reliable alternative as the acylium ion intermediate does not rearrange. The resulting ketone can then be reduced to the desired alkyl group via methods like the Clemmensen or Wolff-Kishner reduction.[3]
-
-
Lack of Regiocontrol: When multiple cyclization sites are available on the aromatic ring, a mixture of regioisomers can form.[4]
-
Solution: Controlling regioselectivity is a significant challenge. Strategies include leveraging steric hindrance from bulky substituents to block certain positions and carefully controlling the temperature, as lower temperatures often favor the kinetic product.[4] For reactions catalyzed by PPA, adjusting the phosphorus pentoxide (P₂O₅) content can effectively switch the regioselectivity.[4]
-
-
Polymerization/Dimerization: Highly reactive starting materials or harsh reaction conditions (e.g., high temperature, high catalyst concentration) can lead to polymerization.[6]
-
Solution: Add the limiting reagent slowly and at a lower temperature to maintain a low instantaneous concentration.[6] Optimize the catalyst loading; sometimes, a lower catalyst concentration is sufficient and minimizes side reactions.
-
Q3: My catalyst seems to be deactivating quickly. What are common causes beyond moisture?
Catalyst deactivation is the gradual loss of catalytic activity and is a significant concern in industrial processes.[9][10] While moisture is a primary cause, other mechanisms can be at play.
Possible Causes & Solutions:
-
Poisoning: Certain functional groups on your substrate or impurities in the starting materials can act as poisons by strongly binding to the active sites of the catalyst.[5][10] Sulfur- and nitrogen-containing compounds are common poisons for many catalysts.
-
Solution: Ensure high purity of starting materials.[6] If the substrate contains a Lewis basic functional group that can coordinate to the catalyst, a larger amount of catalyst may be required.
-
-
Fouling/Coking: This occurs when carbonaceous materials (coke) deposit on the catalyst surface, physically blocking the active sites.[5][9] This is more common at higher reaction temperatures.
-
Solution: Optimize the reaction temperature and time to minimize the formation of these deposits.[11] If coking is suspected, catalyst regeneration through controlled oxidation may be possible, though this is highly dependent on the specific catalyst.
-
-
Thermal Degradation (Sintering): At high temperatures, the small crystallites of a supported catalyst can grow, leading to a decrease in the active surface area.[10] This is generally more of a concern for heterogeneous catalysts and high-temperature gas-phase reactions.
-
Solution: Operate at the lowest effective temperature to preserve the catalyst's structure and activity.[11]
-
Section 2: Frequently Asked Questions (FAQs)
FAQ1: How critical is the purity of my starting materials?
Extremely critical. The success of a synthesis, especially in terms of yield and purity, is highly dependent on the quality of the raw materials.[12][13]
-
Impact of Impurities: Impurities in starting materials can lead to a cascade of negative effects, including catalyst poisoning, formation of unexpected byproducts, and lower yields.[6][14] For example, an impurity that is more reactive than your desired starting material could be preferentially consumed, leading to a complex mixture that is difficult to purify.[15]
-
Recommendation: Always characterize your starting materials using techniques like NMR, GC-MS, or HPLC before use. If the purity is questionable, purify the starting material via distillation, recrystallization, or chromatography. This initial investment of time can save significant effort in troubleshooting and purification later.[12]
FAQ2: How do I select the optimal catalyst for my specific substrate?
Catalyst selection is a balance between reactivity and selectivity and is highly substrate-dependent.[4]
-
Lewis Acids vs. Brønsted Acids:
-
Lewis Acids (e.g., AlCl₃, FeCl₃, TiCl₄, Sc(OTf)₃): These are the most common catalysts for Friedel-Crafts reactions.[7] Their strength varies, with AlCl₃ being one of the most powerful but also highly moisture-sensitive.[4] For delicate substrates, milder Lewis acids like FeCl₃ or scandium triflate (Sc(OTf)₃) may provide better results.[4]
-
Brønsted Acids (e.g., H₂SO₄, PPA, TfOH): These are also effective, particularly for intramolecular cyclizations.[7] Polyphosphoric acid (PPA) is a viscous liquid that can serve as both catalyst and solvent, often giving high yields in indanone synthesis.[4] Triflic acid (TfOH) is a superacid and is useful for particularly unreactive substrates.[4]
-
-
Screening Strategy: There is no single "best" catalyst. The optimal choice is found through empirical screening. A good starting point is to test a small panel of common catalysts under standard conditions to identify the most promising candidate for further optimization.
Key Parameters Influencing Indane Synthesis
Caption: Interconnected factors that must be optimized for successful synthesis.
FAQ3: I'm losing significant product during work-up and purification. What are some best practices?
Product loss during isolation is a common and frustrating issue that can drastically lower your final yield.[16]
-
Aqueous Work-up: When quenching a reaction (e.g., with water or dilute acid), ensure the pH is adjusted correctly to keep your product in the organic phase and impurities in the aqueous phase. Perform multiple extractions with a suitable organic solvent to ensure complete recovery.
-
Precipitation/Recrystallization: If the product is a solid, ensure precipitation is complete by cooling the solution sufficiently.[16] When washing the filtered solid, use a minimal amount of ice-cold solvent to avoid redissolving the product.
-
Chromatography:
-
Choosing the Right Technique: Normal-phase silica gel chromatography is common, but if your product is unstable on silica, consider using alumina or a reverse-phase column.[8]
-
Orthogonal Purification: For very impure samples, using two different purification methods (e.g., normal-phase flash chromatography followed by reverse-phase purification) can be highly effective at removing persistent byproducts.[8]
-
Avoid Overloading: Overloading a chromatography column leads to poor separation and loss of product in mixed fractions. Perform a small-scale test run to determine the optimal loading capacity.
-
Section 3: Experimental Protocols
Protocol 1: General Procedure for Optimizing an Intramolecular Friedel-Crafts Cyclization
This protocol outlines a systematic approach to optimizing the reaction conditions for the synthesis of an indanone from a 3-arylpropionic acid precursor.[4]
-
Preparation: Oven-dry all glassware (round-bottom flask, condenser, addition funnel) and cool under a stream of dry nitrogen or argon.
-
Reagent Setup: In the reaction flask, dissolve the 3-arylpropionic acid (1 equivalent) in the chosen anhydrous solvent (e.g., dichloromethane, 0.1-0.5 M).
-
Catalyst Addition: Cool the solution to 0 °C in an ice bath. Add the Lewis acid catalyst (e.g., AlCl₃, 1.1-2.0 equivalents) portion-wise, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature or heat to reflux.
-
Monitoring: Monitor the reaction progress every 1-2 hours using TLC or LC-MS.[16] Check for the disappearance of starting material and the appearance of the product spot.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding crushed ice, followed by dilute HCl (e.g., 1M).
-
Work-up: Separate the organic layer. Extract the aqueous layer two more times with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure indanone.[11]
-
Optimization: Repeat the procedure while systematically varying one parameter at a time (catalyst, solvent, temperature, reaction time) to maximize the isolated yield.[17][18]
Optimization Parameters Table
| Parameter | Condition A (Baseline) | Condition B | Condition C | Condition D |
| Catalyst | AlCl₃ (1.5 eq.) | FeCl₃ (1.5 eq.) | AlCl₃ (1.5 eq.) | AlCl₃ (1.5 eq.) |
| Solvent | Dichloromethane | Dichloromethane | o-Dichlorobenzene | Dichloromethane |
| Temperature | Room Temp | Room Temp | Room Temp | 40 °C (Reflux) |
| Time | 4 hours | 4 hours | 4 hours | 4 hours |
| Observed Yield | Record Yield | Record Yield | Record Yield | Record Yield |
This table provides a framework for a one-factor-at-a-time (OFAT) optimization strategy.[18] For more complex systems, a Design of Experiments (DoE) approach may be more efficient.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 6. benchchem.com [benchchem.com]
- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. ammoniaknowhow.com [ammoniaknowhow.com]
- 11. benchchem.com [benchchem.com]
- 12. azom.com [azom.com]
- 13. gov.il [gov.il]
- 14. database.ich.org [database.ich.org]
- 15. Current trends and challenges in the downstream purification of bispecific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. A Brief Introduction to Chemical Reaction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Improving the solubility of 2-Hydroxy-5-nitroindane for biological assays
Welcome to the technical support center for improving the solubility of 2-Hydroxy-5-nitroindane. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming the solubility challenges associated with this compound in biological assays. Poor aqueous solubility is a common hurdle in drug discovery, with estimates suggesting that it affects up to 90% of compounds in development pipelines. This guide will provide a structured approach to effectively solubilize this compound, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers like PBS?
This compound, based on its chemical structure, is predicted to be a poorly water-soluble compound.[1] Many organic molecules, especially those with aromatic rings and nitro groups, exhibit low aqueous solubility due to their hydrophobic nature. This is a common challenge in pharmaceutical research, where a significant number of new chemical entities are poorly soluble.[2] Direct dissolution in aqueous buffers is often not feasible and can lead to compound precipitation, resulting in inaccurate concentrations in your biological assays.
Q2: What is the first-line approach for solubilizing a poorly soluble compound like this compound for in vitro assays?
The most common and recommended initial approach is to prepare a concentrated stock solution in an organic solvent, which can then be diluted into your aqueous assay medium. Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its high solubilizing power for a wide range of organic compounds and its miscibility with water.[3][4]
Q3: Are there alternatives to DMSO if it interferes with my assay or is toxic to my cells?
Yes, several alternatives to DMSO can be considered. These include other water-miscible organic solvents like ethanol, or formulation strategies such as the use of cyclodextrins.[3][4] Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, thereby increasing their apparent solubility in aqueous solutions.[5][6][7]
Troubleshooting Guide
Issue: Compound precipitates out of solution upon dilution of the DMSO stock into my aqueous assay buffer.
This is a common problem when the final concentration of the compound in the aqueous medium exceeds its solubility limit. Here are several strategies to troubleshoot this issue:
-
Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.
-
Optimize the final DMSO concentration: While you want to keep the DMSO concentration low to avoid cellular toxicity (typically below 0.5% for most cell lines), a slightly higher concentration might be necessary to maintain solubility.[8][9] It is crucial to run a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Use a co-solvent system: In some cases, a combination of solvents can be more effective than a single solvent.[2][4] For example, a small amount of a surfactant like Tween 80 can be used in conjunction with DMSO to improve solubility and prevent precipitation upon dilution.[3]
-
Consider using cyclodextrins: If DMSO is problematic, cyclodextrins offer an excellent alternative. They form inclusion complexes with the drug, enhancing its solubility in water.[5][6][10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and a favorable safety profile.[7]
Issue: I am observing cellular toxicity that I suspect is due to the solvent.
-
Determine the maximum tolerated DMSO concentration for your cell line: Different cell lines have varying sensitivities to DMSO.[9][12] It is essential to perform a dose-response experiment with DMSO alone to determine the highest concentration that does not affect cell viability or the experimental endpoint. For most cell lines, keeping the final DMSO concentration at or below 0.5% is recommended.[8][9]
-
Switch to a less toxic solvent or a formulation approach: If your cells are particularly sensitive to DMSO, consider using ethanol as a solvent, although it may be less effective at solubilizing highly hydrophobic compounds. Alternatively, cyclodextrin-based formulations can be a non-toxic method to increase the aqueous solubility of your compound.[5][7]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol outlines the standard procedure for preparing a concentrated stock solution of a poorly water-soluble compound.
Materials:
-
This compound powder
-
Anhydrous, cell culture grade DMSO[13]
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the desired amount of this compound powder into a sterile vial.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher).
-
Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8]
Protocol 2: Solubilization of this compound using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol provides a method for preparing a stock solution using a cyclodextrin-based approach, which is particularly useful for in vivo studies or when DMSO is not suitable.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water or desired aqueous buffer (e.g., PBS)
-
Sterile vials
-
Magnetic stirrer and stir bar
-
Vortex mixer
Procedure:
-
Prepare a solution of HP-β-CD in sterile water or your buffer of choice. A common starting concentration is 40% (w/v).
-
Add the this compound powder to the HP-β-CD solution.
-
Stir the mixture vigorously using a magnetic stirrer at room temperature for several hours or overnight. The complexation process can take time.
-
After stirring, filter the solution through a 0.22 µm sterile filter to remove any undissolved compound.
-
The resulting clear solution is your stock solution of the this compound/HP-β-CD complex.
-
Store the stock solution at 4°C for short-term use or at -20°C for long-term storage.
Data Presentation
Table 1: Comparison of Common Solubilization Strategies
| Strategy | Advantages | Disadvantages | Best For |
| DMSO | High solubilizing power for a wide range of compounds.[3][4] | Can be toxic to some cell lines at higher concentrations (>0.5%).[9][12] | In vitro cell-based assays. |
| Ethanol | Less toxic than DMSO for most cell lines. | Lower solubilizing power for highly hydrophobic compounds. | Less sensitive assays or when DMSO is not tolerated. |
| Cyclodextrins (e.g., HP-β-CD) | Low toxicity, can be used for in vivo studies.[5][7] | May not be as effective as DMSO for all compounds. The complexation process can be slower. | In vivo studies, cell-based assays with DMSO-sensitive cells. |
| Surfactants (e.g., Tween 80) | Can improve solubility and prevent precipitation.[3] | Can interfere with some assays and may have their own biological effects. | Formulations for oral or parenteral administration. |
Visualization of Workflows
References
- 1. This compound | C9H9NO3 | CID 3685927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends | MDPI [mdpi.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. lifetein.com [lifetein.com]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 13. atcc.org [atcc.org]
Addressing incomplete reduction of the nitro group in 2-Hydroxy-5-nitroindane
Welcome to the technical support center dedicated to addressing the challenges associated with the reduction of the nitro group in 2-Hydroxy-5-nitroindane. This guide is designed for researchers, scientists, and drug development professionals who may encounter incomplete reactions during the synthesis of 2-amino-5-hydroxyindane. Here, we will delve into the underlying causes of incomplete reduction and provide practical, field-proven troubleshooting strategies to achieve complete conversion to the desired amine.
Introduction: The Challenge of Reducing this compound
The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. However, the seemingly straightforward conversion of this compound to 2-amino-5-hydroxyindane can be fraught with challenges, often leading to incomplete reactions and the formation of stable intermediates. The presence of the hydroxyl group and the indane moiety on the aromatic ring introduces electronic and steric factors that can complicate the reduction process.
The hydroxyl group, an electron-donating group, increases the electron density on the aromatic ring, which can make the nitro group less electrophilic and thus, slow down the rate of reduction.[1] Furthermore, the reduction of a nitro group is a stepwise process that proceeds through nitroso and hydroxylamine intermediates.[2] Incomplete reactions can lead to the accumulation of these intermediates, which can be detrimental to the desired reaction outcome.
This guide will provide a comprehensive overview of the potential pitfalls and offer detailed solutions to overcome them, ensuring a successful and complete reduction of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my reduction of this compound stalling, and what are the likely intermediates?
A1: The reduction of a nitro group is a six-electron process that proceeds through several stages.[2] An incomplete reaction is often the result of the reaction stalling at the nitroso or, more commonly, the hydroxylamine stage. The general pathway is as follows:
Nitro -> Nitroso -> Hydroxylamine -> Amine
The accumulation of the N-(2-hydroxyindan-5-yl)hydroxylamine intermediate is a common issue. This can be due to several factors:
-
Suboptimal Reaction Conditions: Insufficiently active catalyst, low hydrogen pressure, or inappropriate temperature can halt the reduction at the hydroxylamine stage.
-
Catalyst Deactivation: The hydroxylamine intermediate or other species in the reaction mixture can poison the catalyst surface, preventing further reduction.
-
Electronic Effects: The electron-donating nature of the hydroxyl group can disfavor the final reduction step from hydroxylamine to the amine.
To identify the intermediates, you can monitor the reaction using Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
Q2: Can the choice of reducing agent affect the completeness of the reduction?
A2: Absolutely. Different reducing agents have varying activities and chemoselectivities. For a substrate like this compound, the choice of reducing agent is critical.
-
Catalytic Hydrogenation (e.g., Pd/C, PtO₂): This is a common and often effective method. However, the activity of the catalyst can be influenced by the solvent and the presence of acidic or basic additives. For challenging reductions, Platinum-based catalysts (like PtO₂ or Pt/C) may be more effective than Palladium-based ones.[4]
-
Metal-Acid Systems (e.g., Fe/HCl, SnCl₂/HCl, Zn/AcOH): These are robust methods that are often successful when catalytic hydrogenation fails. The acidic conditions can help to protonate the intermediates, facilitating their further reduction.
-
Transfer Hydrogenation (e.g., Pd/C with ammonium formate or hydrazine): This method avoids the need for high-pressure hydrogen gas and can be very effective. The choice of hydrogen donor is crucial for the reaction's success.[5][6]
Q3: How does the solvent system impact the reduction of this compound?
A3: The solvent plays a crucial role in the solubility of the starting material, intermediates, and the final product, as well as in the activity of the catalyst in heterogeneous hydrogenations.
-
Protic Solvents (e.g., Ethanol, Methanol, Acetic Acid): These are commonly used for catalytic hydrogenation as they can facilitate proton transfer steps in the reduction mechanism. A mixture of a polar protic solvent with a co-solvent like THF can be beneficial for substrates with poor solubility.
-
Aprotic Solvents (e.g., Ethyl Acetate, THF): These can also be used, particularly if the starting material has better solubility in them. However, the reaction rate might be slower compared to protic solvents.
For this compound, a polar protic solvent like ethanol or a mixture of ethanol and ethyl acetate is a good starting point.
Troubleshooting Guides
Problem 1: Incomplete Conversion with Catalytic Hydrogenation (e.g., Pd/C)
If your catalytic hydrogenation of this compound using a standard catalyst like 10% Pd/C is incomplete, follow these troubleshooting steps:
Step 1: Verify Catalyst Activity
-
Action: Ensure your catalyst is fresh and active. Older catalysts can lose activity.
-
Rationale: Palladium on carbon can be pyrophoric and its activity can diminish over time or with improper handling.
Step 2: Increase Hydrogen Pressure
-
Action: If you are using a balloon of hydrogen, consider switching to a high-pressure reactor (Parr shaker). Increase the pressure to 50-100 psi.
-
Rationale: Higher hydrogen concentration on the catalyst surface can drive the reaction to completion, especially for the reduction of the hydroxylamine intermediate.
Step 3: Change the Catalyst
-
Action: Switch to a more active catalyst like Platinum(IV) oxide (Adam's catalyst) or Platinum on carbon (Pt/C).
-
Rationale: Platinum catalysts are often more effective for the reduction of challenging nitro compounds compared to palladium catalysts.[4]
Step 4: Modify the Solvent System
-
Action: Add a small amount of a protic acid, such as acetic acid or a few drops of concentrated HCl, to the reaction mixture.
-
Rationale: Acidic conditions can protonate the hydroxylamine intermediate, making it a better leaving group and facilitating the final reduction to the amine.
Step 5: Increase Reaction Temperature
-
Action: Gently warm the reaction to 40-50 °C.
-
Rationale: Increased temperature can enhance the reaction rate, but should be done cautiously to avoid side reactions.
Problem 2: Reaction Stalls Even with a More Active Catalyst
If you have tried a more active catalyst and are still observing incomplete reduction, consider switching to a different reduction methodology.
Option 1: Metal-Acid Reduction
-
Recommended Method: Iron powder in the presence of ammonium chloride in an ethanol/water mixture.
-
Rationale: This is a classic and powerful method for nitro group reduction that is often successful when catalytic methods fail. The in-situ generation of acidic conditions helps to drive the reaction forward.
Option 2: Catalytic Transfer Hydrogenation
-
Recommended Method: Palladium on carbon (10 mol%) with ammonium formate as the hydrogen donor in methanol.
-
Rationale: This method avoids the use of high-pressure hydrogen and is often very efficient and chemoselective.[5][6]
Experimental Protocols
Protocol 1: High-Pressure Catalytic Hydrogenation
-
Reactor Setup: In a high-pressure autoclave, combine this compound (1.0 eq), 10% Platinum on carbon (10 mol% by weight), and ethanol.
-
Purging: Seal the reactor and purge with nitrogen gas three times, followed by purging with hydrogen gas three times.
-
Pressurization: Pressurize the reactor with hydrogen to 50 psi.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by observing the pressure drop.
-
Work-up: Once the hydrogen uptake ceases, carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-5-hydroxyindane. Purify by column chromatography or recrystallization as needed.
Protocol 2: Reduction with Iron and Ammonium Chloride
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq), iron powder (5.0 eq), and a 4:1 mixture of ethanol and water.
-
Addition of Reagent: Add a solution of ammonium chloride (4.0 eq) in water to the mixture.
-
Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter through Celite to remove the iron salts. Wash the Celite pad with hot ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The crude product can be purified by extraction and subsequent crystallization or chromatography.
Data Presentation
Table 1: Comparison of Reduction Methods for this compound
| Reduction Method | Reagents | Pros | Cons |
| Catalytic Hydrogenation | H₂, Pd/C or Pt/C | Clean work-up, high atom economy. | May require high pressure, catalyst can be poisoned. |
| Metal-Acid Reduction | Fe/NH₄Cl or SnCl₂/HCl | Robust and often complete, inexpensive. | Stoichiometric amounts of metal waste, acidic work-up. |
| Transfer Hydrogenation | Pd/C, HCOONH₄ | Avoids high-pressure H₂, mild conditions. | May require optimization of the hydrogen donor. |
Visualization
Reaction Pathway and Potential Intermediates
Caption: The stepwise reduction of this compound.
Troubleshooting Workflow for Incomplete Catalytic Hydrogenation
Caption: A decision tree for troubleshooting incomplete hydrogenation.
References
- 1. Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. reddit.com [reddit.com]
- 5. mdpi.com [mdpi.com]
- 6. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Purification Techniques for Isomeric Nitro Compounds
Welcome to the technical support center dedicated to the intricate challenge of purifying isomeric nitro compounds. As researchers and drug development professionals, you are aware that separating compounds with nearly identical physical properties is a significant bottleneck. This guide is structured to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and refine your purification strategies effectively.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of purifying isomeric nitro compounds.
Q1: Why is the separation of nitroaromatic isomers (e.g., ortho-, meta-, para-) so challenging?
A1: The difficulty stems from their remarkably similar physical properties. Positional isomers often have very close polarities, molecular weights, and boiling points, which makes separation by standard techniques like distillation or basic chromatography difficult.[1] For example, 2,4-dinitrotoluene and 2,6-dinitrotoluene are known to co-elute under standard chromatographic conditions.[2] Their structural similarity also increases the likelihood of forming mixed crystals during crystallization, where one isomer incorporates into the crystal lattice of the other, hindering purification.[3]
Q2: What are the primary techniques I should consider for separating nitro isomers?
A2: The two most powerful and commonly employed techniques are Chromatography and Crystallization .
-
Chromatography , particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), offers high resolving power and is the go-to method for both analytical assessment and preparative separation.[4][5] SFC is especially advantageous for chiral separations.[6][7]
-
Crystallization is a cost-effective technique for large-scale purification, leveraging subtle differences in solubility between isomers in a chosen solvent system.[8] It is often used to isolate a major isomer from a reaction mixture.[9]
Q3: My nitro compound appears to be degrading during purification. What precautions should I take?
A3: Nitroaromatic compounds can be sensitive to certain conditions. It is generally advisable to avoid high temperatures and strongly basic environments during purification, as these can lead to degradation.[10] When developing a method, screen for stability by subjecting a small sample to the purification conditions (e.g., refluxing in the chosen solvent) and analyzing the outcome by HPLC or TLC before committing the entire batch.
Troubleshooting Guide: Chromatographic Purification
Chromatography is often the first choice for achieving high-purity isomers, especially at the lab scale. However, success depends on meticulous method development.
High-Performance Liquid Chromatography (HPLC)
Q4: My positional nitro isomers (ortho/para) are co-eluting on a standard C18 (octadecylsilane) column. What are my options?
A4: This is a classic challenge. A C18 column separates primarily based on hydrophobicity, which is often too similar between positional isomers.
Solutions:
-
Change the Stationary Phase: The most effective solution is often to introduce an alternative separation mechanism. For aromatic compounds, a Phenyl-Hexyl column is an excellent choice. It retains analytes not only through hydrophobic interactions but also through π-π interactions between the phenyl rings of the stationary phase and your nitroaromatic isomers.[2] This additional interaction mechanism can provide the selectivity needed to resolve the isomers.
-
Optimize the Mobile Phase:
-
Switch the Organic Modifier: If you are using acetonitrile, try switching to methanol . Methanol is a hydrogen-bond donor and acceptor, which can alter selectivity for compounds with polar functional groups like the nitro group.[2]
-
Adjust Additives: For acidic or basic nitro compounds, ensure the mobile phase pH is controlled with a suitable buffer or additive (e.g., 0.1% formic acid or trifluoroacetic acid) to maintain a consistent ionization state and improve peak shape.[10]
-
-
Lower the Temperature: Reducing the column temperature can sometimes enhance resolution by increasing the interaction time between the analytes and the stationary phase, though it will increase backpressure and run times.
Workflow for HPLC Method Development
Caption: HPLC method development for positional isomers.
Table 1: HPLC Stationary Phase Selection Guide for Nitroaromatics
| Stationary Phase | Primary Separation Mechanism | Best For... | Rationale |
|---|---|---|---|
| C18 | Hydrophobic Interactions | General purpose, initial screening. | Standard reversed-phase column. May lack selectivity for isomers. |
| Phenyl-Hexyl | Hydrophobic & π-π Interactions | Positional Aromatic Isomers (e.g., dinitrotoluenes).[2] | Provides alternative selectivity based on aromaticity. |
| Cyano (CN) | Normal-Phase or Reversed-Phase; Dipole-Dipole Interactions | Isomers with differing dipole moments. | The nitrile group offers unique electronic interactions. |
| Chiral CSP | Chiral Recognition | Enantiomers (e.g., (R/S)-Nitropropranolol).[11][12] | Specifically designed with a chiral selector to differentiate stereoisomers. |
Q5: I'm trying to separate enantiomers of a chiral nitro compound, but I'm getting no resolution on my chiral column. What should I do?
A5: Chiral separations are highly specific, and success often requires screening multiple columns and mobile phases.
Solutions:
-
Optimize the Mobile Phase (Normal-Phase): Most chiral separations are achieved in normal-phase mode (e.g., hexane/alcohol). Systematically vary the alcohol (co-solvent) type (e.g., ethanol vs. isopropanol) and its percentage. The choice and concentration of the alcohol modifier are critical for achieving enantioselectivity.[13]
-
Use an Additive: Small amounts of an acidic or basic additive can dramatically impact chiral resolution. For basic analytes, adding 0.1% diethylamine (DEA) or triethylamine (TEA) is common. For acidic analytes, 0.1% trifluoroacetic acid (TFA) is a good starting point.[13]
-
Screen Different Chiral Stationary Phases (CSPs): There is no universal chiral column. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a powerful and versatile starting point.[14][15] If one type of polysaccharide column fails, try another with a different derivative.
-
Consider Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative and often provides superior and faster chiral separations compared to HPLC.[16][17][18]
Supercritical Fluid Chromatography (SFC)
SFC is a form of normal-phase chromatography that uses supercritical CO₂ as the primary mobile phase.[17] It is highly effective for isomer and especially chiral separations, offering benefits of speed, lower solvent consumption, and unique selectivity.[6][7]
Q6: I am new to SFC. What are the typical starting conditions for separating nitro compound isomers?
A6: SFC method development is often faster than HPLC. A good generic starting point for screening is as follows:
Protocol 1: Generic SFC Screening for Chiral Nitro Compounds
-
Column: Use a polysaccharide-based chiral stationary phase (e.g., cellulose or amylose-based).
-
Mobile Phase:
-
Supercritical CO₂ (Mobile Phase A).
-
Methanol or Ethanol (Mobile Phase B, Co-solvent).
-
-
Gradient: Run a fast gradient from 5% to 40% co-solvent over 5-10 minutes.
-
Back Pressure: Maintain a constant back pressure, typically 150 bar.
-
Temperature: Set the column oven to 40 °C.[17]
-
Detection: UV detector set to an appropriate wavelength for your compound.
This initial screen will quickly tell you if the chosen column/co-solvent combination has potential. Optimization can then be performed by adjusting the gradient slope or switching to an isocratic method.
Troubleshooting Guide: Purification by Crystallization
Crystallization is a powerful technique for purifying solids, especially at scale. The goal is to find a solvent (or solvent system) that dissolves the compound when hot but has low solubility when cold.[19]
Q7: I've added hot solvent to my crude nitro compound, but upon cooling, it "oiled out" instead of forming crystals. What went wrong and how do I fix it?
A7: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point, causing it to separate as a supercooled liquid instead of a solid.
Causality & Solutions:
-
Cause: The solution is too saturated, or the boiling point of the solvent is higher than the melting point of your compound.
-
Solution 1: Add More Solvent: The simplest fix is to add more hot solvent to decrease the concentration, then allow it to cool again.
-
Solution 2: Cool Slowly: Rapid cooling promotes supersaturation and oiling. After dissolving, allow the flask to cool slowly to room temperature, then move it to an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can also help.
-
Solution 3: Change Solvents: Select a solvent with a lower boiling point. Alternatively, use a mixed-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble), then slowly add a "poor" solvent (in which it is insoluble) at an elevated temperature until the solution becomes cloudy. Add a drop of the "good" solvent to clarify, then cool slowly.[20]
Crystallization Workflow
Caption: Troubleshooting the crystallization process.
Q8: My recrystallized product is still impure. How can I improve the purity?
A8: Impurities after a single crystallization are common, especially when isomers are present.
Solutions:
-
Repeat the Crystallization: A second recrystallization from the same or a different solvent system can significantly improve purity.
-
Address Co-crystallization: If a minor isomer impurity is consistently present, it may be co-crystallizing. Sometimes, a different solvent can disrupt the crystal packing that allows for this. In advanced cases, "complex-assisted crystallization" can be used, where an agent is added to the solution to selectively form a complex with the impurity, preventing its incorporation into the crystal lattice.[21]
-
Fractional Crystallization: If you have a mixture of isomers (e.g., ortho- and para-nitrotoluene), you can sometimes leverage their different freezing points. Cooling the mixture can cause the isomer with the higher melting point (para) to crystallize first, which can then be filtered off from the liquid ortho-isomer.[9] This is a form of melt crystallization.[22][23]
Table 2: Common Recrystallization Solvents & Properties
| Solvent | Polarity | Boiling Point (°C) | Notes & Common Use |
|---|---|---|---|
| Water | Very Polar | 100 | Excellent for polar compounds, but can be difficult to remove.[20] |
| Ethanol | Polar | 78 | A very common and effective solvent for moderately polar compounds. |
| Methanol | Polar | 65 | Similar to ethanol but more volatile. Good for many nitrobenzoates.[24] |
| Ethyl Acetate | Intermediate | 77 | Good general-purpose solvent. |
| Toluene | Non-polar | 111 | Good for dissolving non-polar compounds; can be part of a mixed system.[24] |
| Hexane / Petroleum Ether | Very Non-polar | 60-90 | Often used as the "poor" solvent in a mixed-solvent pair.[24] |
Purity Assessment
After purification, you must verify the isomeric purity. A single technique is often insufficient.
-
Chromatography (HPLC, GC, SFC): This is the gold standard for quantitative purity assessment. An optimized method should show a single, sharp peak for your desired isomer, well-resolved from any others.[25]
-
Nuclear Magnetic Resonance (¹H-NMR): NMR provides structural confirmation. For positional isomers, the aromatic region of the spectrum will show distinct splitting patterns and chemical shifts for each isomer, allowing for their identification and quantification.[26]
-
Melting Point Analysis: A pure crystalline compound will have a sharp, narrow melting point range (e.g., 1-2 °C). A broad or depressed melting point is a strong indicator of impurities.[26]
By combining these techniques, you can confidently establish the identity and purity of your refined isomeric nitro compound, ensuring the integrity of your downstream experiments and development processes.
References
- 1. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents [patents.google.com]
- 2. agilent.com [agilent.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. jocpr.com [jocpr.com]
- 6. omicsonline.org [omicsonline.org]
- 7. selvita.com [selvita.com]
- 8. Hybrid Crystallization of Organic Chemicals - GEA Videos [video.gea.com]
- 9. Sciencemadness Discussion Board - Separation of nitrotoluene isomers - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. 3-Nitroatenolol: First Synthesis, Chiral Resolution and Enantiomers’ Absolute Configuration [mdpi.com]
- 14. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 18. Advanced Analysis with Supercritical Fluids Chromatography | SHIMADZU [shimadzu.com]
- 19. edu.rsc.org [edu.rsc.org]
- 20. Reagents & Solvents [chem.rochester.edu]
- 21. researchgate.net [researchgate.net]
- 22. US2129908A - Separation of ortho-, meta-, and para-phenylphenols - Google Patents [patents.google.com]
- 23. US3067270A - Separation of xylene isomers by crystallization and distillation - Google Patents [patents.google.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of 2-Hydroxy-5-nitroindane in Solution
Welcome to the technical support center for 2-Hydroxy-5-nitroindane. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. The following information is structured in a question-and-answer format to provide direct, actionable insights for your experiments.
Section 1: Understanding the Inherent Stability of this compound
This section covers the fundamental chemical properties of this compound that influence its stability in a laboratory setting.
Q1: What are the primary factors that can compromise the stability of this compound in solution?
A1: The stability of this compound is influenced by a combination of its structural features: a phenolic hydroxyl group, an electron-withdrawing nitro group on an aromatic ring, and an indane scaffold. The primary factors that can lead to its degradation are:
-
pH: The acidity or basicity of the solution is critical. The phenolic hydroxyl group is weakly acidic and can be deprotonated under neutral to basic conditions, making the molecule more susceptible to oxidation.[1][2] Studies on similar nitroaromatic compounds have shown that acidification can preserve their concentrations in solution for extended periods.[3][4]
-
Light Exposure (Photostability): Aromatic nitro compounds can be sensitive to light, particularly UV radiation.[5] Light exposure can provide the energy needed to initiate degradation reactions, such as oxidation or rearrangement. Therefore, protecting solutions from light is a crucial step.[6][7]
-
Oxidizing Agents: The presence of dissolved oxygen or other oxidizing agents can lead to the degradation of the molecule, particularly when the phenolic group is deprotonated at higher pH.[8]
-
Temperature: As with most chemical reactions, higher temperatures accelerate the rate of degradation.[1][9] Storing solutions at reduced or sub-zero temperatures is a standard practice to enhance long-term stability.
-
Solvent Choice: The solvent can influence stability through its polarity, protic/aprotic nature, and its ability to dissolve reactive species like oxygen. While solubility is a primary consideration, the solvent's potential to participate in or mediate degradation reactions should not be overlooked.[10]
Section 2: Troubleshooting Common Stability Issues
This section addresses specific problems you may encounter during your experiments and provides logical steps to diagnose and resolve them.
Q2: My solution of this compound is turning yellow or brown. What is the likely cause?
A2: Discoloration is a common indicator of chemical degradation. For a compound like this compound, this is often due to the formation of colored degradation products. The most probable causes are:
-
Oxidation: The phenolic hydroxyl group makes the aromatic ring electron-rich and susceptible to oxidation. This process can be accelerated by elevated pH (which forms the more reactive phenoxide ion), light, or the presence of oxidizing agents. Oxidation can lead to the formation of quinone-like structures, which are often highly colored.
-
Nitro Group Reactions: The nitro group itself can undergo reactions. Under certain conditions, particularly in the presence of reducing agents or specific contaminants, it can be reduced to nitroso or amino groups, which can alter the electronic structure of the molecule and lead to color changes.[8][11] The formation of complex polymeric materials from degradation intermediates can also contribute to discoloration.
Q3: I'm observing precipitation or cloudiness in my stock solution over time. What could be happening?
A3: The appearance of a precipitate suggests that the concentration of a substance has exceeded its solubility in the chosen solvent system. This can occur for several reasons:
-
Poor Initial Solubility: The compound may not have been fully dissolved initially. Ensure you are using a suitable solvent and that the concentration is below the saturation point.
-
pH-Dependent Solubility: The solubility of compounds with ionizable groups, like the phenolic hydroxyl on this compound, can be highly dependent on pH.[1] If the pH of your buffered solution changes over time (e.g., due to CO2 absorption from the air), the compound may precipitate.
-
Formation of an Insoluble Degradant: The compound may be degrading into a new substance that is less soluble in your solvent system. This is common if the degradation pathway significantly alters the polarity of the molecule.
-
Temperature Effects: If you are storing a concentrated stock solution in the refrigerator or freezer, the compound may precipitate due to its lower solubility at reduced temperatures. Always ensure the solution is brought to room temperature and is fully redissolved (vortex if necessary) before use.
Q4: My assay results show a progressive loss of the parent compound's concentration. How can I confirm that this is due to degradation and not experimental variability?
A4: To distinguish between degradation and experimental error, a systematic approach is required. You should implement a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).
A robust stability study involves:
-
Mass Balance Analysis: A good stability-indicating method should separate the intact parent compound from all its degradation products. When you analyze a degraded sample, the sum of the parent peak area and the areas of all degradant peaks should ideally equal the initial peak area of the parent compound. A significant loss in mass balance may suggest that some degradants are not being detected (e.g., they are volatile, do not have a UV chromophore, or are precipitating).
-
Control Samples: Always run control samples alongside your test samples. These include a freshly prepared standard (t=0) and a control solution stored under validated stable conditions (e.g., -80°C, protected from light).
-
Forced Degradation: Performing a forced degradation study can help you proactively identify the likely degradation products and confirm that your analytical method can resolve them from the parent peak.[12][13]
Section 3: Protocols for Enhancing and Validating Stability
This section provides detailed methodologies for preparing solutions and designing experiments to ensure the stability and integrity of this compound.
Protocol 1: Preparation and Storage of Stock Solutions
This protocol outlines the best practices for preparing stock solutions to maximize their shelf-life.
Objective: To prepare a stable, concentrated stock solution of this compound.
Materials:
-
This compound (solid)
-
HPLC-grade Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Amber glass vials with PTFE-lined screw caps
-
Analytical balance, vortex mixer, and calibrated pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound solid in a clean, dry amber vial. Perform this step promptly to minimize exposure to ambient light and humidity.
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO or DMF to achieve the target concentration (e.g., 10 mM or 50 mM). Anhydrous solvents are preferred to minimize the risk of hydrolysis.
-
Dissolution: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (<40°C) may be used if necessary, but avoid excessive heat.
-
Inert Gas Purge: To minimize oxidation, gently flush the headspace of the vial with an inert gas (argon or nitrogen) for 15-30 seconds before final capping.
-
Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, and date of preparation. For long-term storage, store the vial upright at -20°C or -80°C.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous, HPLC-grade DMSO or DMF | High solubility for many organic compounds; anhydrous nature prevents hydrolysis.[14] |
| Container | Amber glass vials with PTFE-lined caps | Protects from photolytic degradation; provides an inert storage surface.[5] |
| Atmosphere | Headspace purged with Argon or Nitrogen | Minimizes exposure to oxygen, thereby reducing the potential for oxidative degradation. |
| Temperature | -20°C (short-term) or -80°C (long-term) | Reduces the kinetic rate of all potential degradation reactions.[9] |
| Light | Store in the dark (e.g., in a freezer box) | Prevents light-induced degradation.[6] |
Table 1: Recommended Storage Conditions for Stock Solutions.
Protocol 2: Designing a Forced Degradation Study
This protocol provides a framework for intentionally degrading the compound to understand its stability profile and validate your analytical method.[15][16]
Objective: To identify potential degradation pathways and products of this compound under various stress conditions.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 2-8 hours (basic conditions are often harsher for phenols).
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Incubate the solution (in a stable buffer, pH ~4-5) at 60°C for 7 days.
-
Photodegradation: Expose the solution in a chemically inert, transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[6][7] A control sample should be wrapped in aluminum foil and placed alongside.
Procedure:
-
Prepare a solution of this compound at a known concentration (e.g., 100 µg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).
-
Aliquot this solution into separate vials for each stress condition listed above.
-
After the specified exposure time, neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a non-stressed control (t=0), by a stability-indicating HPLC method.
-
Compare the chromatograms to identify new peaks (degradants) and measure the loss of the parent compound.
Diagram 1: Experimental workflow for a forced degradation study.
Section 4: Analytical Monitoring of Stability
Consistent and reliable analytical data is the cornerstone of any stability assessment.
Q5: What is a suitable analytical method for a stability study of this compound?
A5: A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common and reliable approach.[17] Liquid chromatography-mass spectrometry (LC-MS) can be coupled to this system for the identification of unknown degradation products.[18]
| Parameter | Starting Condition | Notes |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard column for good separation of moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure consistent protonation of the phenolic group, leading to sharper peaks. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common organic modifier. Methanol can also be used. |
| Gradient | Start at 10% B, ramp to 90% B over 20 min | A gradient elution is recommended to ensure separation of the parent from potentially more or less polar degradants. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection (UV) | 254 nm or scan for λ-max | Nitroaromatic compounds typically have strong UV absorbance. Determine the optimal wavelength by scanning a standard solution. |
| Injection Vol. | 10 µL | Adjust as needed based on concentration and detector sensitivity. |
Table 2: Starting Parameters for a Stability-Indicating HPLC-UV Method.
Q6: What are the plausible chemical degradation pathways for this compound?
A6: Based on the functional groups present, several degradation pathways can be hypothesized. The results from a forced degradation study would be necessary to confirm which pathways are dominant under specific conditions.
-
Pathway A (Oxidation): The phenolic group can be oxidized, especially under basic conditions, potentially leading to the formation of a quinone-type structure or ring-opening products.
-
Pathway B (Nitro Reduction): The nitro group can be reduced to a nitroso (-NO) and then to an amino (-NH2) group. The resulting 2-Hydroxy-5-aminoindane is a distinct chemical entity with different properties.[8][11]
-
Pathway C (Indane Ring Modification): The aliphatic portion of the indane ring could also be susceptible to oxidation, for example, at the benzylic position, leading to the formation of a ketone or further oxidation products.
References
- 1. ibisscientific.com [ibisscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A time series investigation of the stability of nitramine and nitroaromatic explosives in surface water samples at ambient temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajpsonline.com [ajpsonline.com]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. icheme.org [icheme.org]
- 10. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 11. Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research [mdpi.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 14. researchgate.net [researchgate.net]
- 15. rjptonline.org [rjptonline.org]
- 16. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
- 18. ijmr.net.in [ijmr.net.in]
Technical Support Center: Strategies to Improve the Regioselectivity of Indane Functionalization
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of regioselective indane functionalization. The indane scaffold is a privileged structure in medicinal chemistry, and precise control over its functionalization is paramount for developing novel therapeutics. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to address the specific challenges you may encounter in your laboratory.
I. Troubleshooting Guide: Overcoming Poor Regioselectivity
Poor regioselectivity is a common hurdle in the functionalization of the indane core. This section provides a structured approach to diagnosing and resolving these issues, moving from common culprits to more nuanced optimization strategies.
Issue 1: Undesired C-H Functionalization at Multiple Positions
Q: My reaction is producing a mixture of regioisomers, with functionalization occurring on both the aromatic and aliphatic portions of the indane. How can I enhance selectivity for a specific position?
A: This is a classic challenge stemming from the comparable reactivity of C-H bonds in the indane system. The solution often lies in strategically manipulating the electronic and steric environment of the molecule through directing groups or catalyst control.
Potential Causes & Troubleshooting Steps:
-
Ineffective or Absent Directing Group: Without a directing group, the inherent reactivity of the C-H bonds will dictate the functionalization pattern, often leading to mixtures.[1][2]
-
Solution: Introduce a directing group to guide the catalyst to the desired position. For functionalization on the aromatic ring, common directing groups include amides, pyridines, or other nitrogen-containing heterocycles.[3] For aliphatic C-H bonds, a directing group can be positioned to favor cyclometalation at a specific site. The choice of directing group is critical and should be tailored to your specific transformation.[1][4]
-
-
Suboptimal Catalyst-Ligand Combination: The steric and electronic properties of the catalyst's ligand play a crucial role in determining which C-H bond is activated.[1]
-
Solution: Screen a panel of ligands with varying steric bulk and electronic properties. For instance, bulky phosphine ligands can sterically hinder approach to certain C-H bonds, thereby favoring others. Conversely, electron-donating or withdrawing ligands can modulate the catalyst's reactivity.[5]
-
-
Reaction Conditions Favoring Multiple Pathways: Temperature, solvent, and additives can all influence the regiochemical outcome.
-
Solution: Systematically vary the reaction conditions. Lowering the temperature may favor the thermodynamically more stable regioisomer. Solvent choice can impact the solubility of intermediates and transition states, thereby influencing the reaction pathway.
-
Issue 2: Poor Selectivity Between C4/C7 and C5/C6 on the Aromatic Ring
Q: I am attempting a C-H functionalization on the benzene ring of the indane, but I'm getting a mixture of C4/C7 and C5/C6 isomers. How can I favor one over the other?
A: Differentiating between the ortho (C4/C7) and meta/para (C5/C6) positions is a significant challenge due to the electronic similarities of these C-H bonds.[6] The strategy here is to exploit subtle steric differences or employ specialized directing groups.
Potential Causes & Troubleshooting Steps:
-
Steric Hindrance: The five-membered ring of the indane can sterically influence the accessibility of the C4 and C7 positions.
-
Solution: Utilize a bulky catalyst or directing group. The steric clash between a bulky ligand and the aliphatic ring can disfavor functionalization at the C4/C7 positions, leading to higher selectivity for C5/C6.
-
-
Directing Group Design: Standard ortho-directing groups may not provide sufficient differentiation.
-
Solution: Employ a long, flexible directing group that can reach the C5 or C6 position. Alternatively, consider a "transient" directing group that forms in situ and can be designed to favor a specific position.[7] Nitrile-based directing groups with a silicon tether have shown promise for meta-selective C-H functionalization.[2]
-
Issue 3: Lack of Selectivity on the Aliphatic Five-Membered Ring
Q: My goal is to functionalize the benzylic (C1/C3) or the C2 position of the indane's cyclopentyl ring, but the reaction is indiscriminate. What strategies can I employ?
A: Achieving regioselectivity on the aliphatic portion of indane requires overcoming the challenge of differentiating between C(sp³)–H bonds of similar strength.
Potential Causes & Troubleshooting Steps:
-
Catalyst's Inability to Differentiate C-H Bonds: Many catalysts lack the intrinsic ability to distinguish between the benzylic and non-benzylic C-H bonds on the five-membered ring.
-
Substrate Control: The inherent structure of the indane substrate may not provide enough bias for the catalyst.
-
Solution: Introduce a substituent on the indane core that can act as a directing group or a steric blocking group. For example, a strategically placed methyl group can disfavor functionalization at an adjacent position. A diastereoselective and regioselective rhodium-catalyzed silylation of a methyl C-H bond has been demonstrated.[8][11]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the most critical factor in controlling regioselectivity in indane functionalization: the directing group, the catalyst, or the substrate?
A1: While all three are interconnected, the directing group is often the most powerful tool for achieving high regioselectivity, especially for C-H functionalization on the aromatic ring.[2][4] It acts as a "GPS" for the catalyst, guiding it to a specific C-H bond. However, in cases where directing groups are not feasible or for aliphatic functionalization, catalyst control becomes paramount.[12][13][14] The ligand sphere of the metal catalyst can be fine-tuned to create a steric and electronic environment that favors a particular regioisomer.[5] Ultimately, a synergistic approach that considers all three factors will yield the best results.
Q2: Can I reverse the inherent regioselectivity of a reaction?
A2: Yes, this is an active area of research. Reversing regioselectivity, often termed "regiodivergent synthesis," can be achieved by carefully selecting the catalyst system.[15] For example, in the carbocyclization of 2-alkynyl aryl ketones, a rhodium(III) catalyst yields 1-indanones, while a copper(I) catalyst produces 1-naphthols from the same starting material.[9] This demonstrates that catalyst control can override the substrate's intrinsic bias.[12][13][14]
Q3: Are there any "universal" conditions that work well for indane functionalization?
A3: Unfortunately, there is no one-size-fits-all solution. The optimal conditions are highly dependent on the specific transformation, the desired regioisomer, and the nature of the substituents on the indane core. A systematic screening of catalysts, ligands, solvents, and temperatures is almost always necessary to achieve high regioselectivity.
Q4: How do I choose the right directing group for my desired transformation?
A4: The choice of directing group depends on several factors:
-
Target Position: For ortho-functionalization on the aromatic ring, bidentate directing groups containing nitrogen or oxygen donor atoms are common.[3] For meta-functionalization, more complex directing groups with specific geometries are required.[2]
-
Reaction Compatibility: The directing group must be stable under the reaction conditions.
-
Ease of Installation and Removal: Ideally, the directing group should be easy to install and remove without affecting other functional groups in the molecule. Transient directing groups offer an elegant solution by avoiding separate protection/deprotection steps.[7]
III. Key Experimental Protocols & Data
Protocol 1: General Procedure for Screening Ligands for Regioselective C-H Arylation
This protocol provides a starting point for optimizing the regioselectivity of a palladium-catalyzed C-H arylation of a substituted indane.
-
Reaction Setup: To an oven-dried Schlenk tube, add the indane substrate (1.0 equiv), aryl halide (1.2 equiv), Pd(OAc)₂ (5 mol%), and the phosphine ligand (10 mol%).
-
Solvent and Base: Add the desired solvent (e.g., toluene, dioxane, or DMF) and a base (e.g., K₂CO₃, Cs₂CO₃, or PKOt-Bu) (2.0 equiv).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for 12-24 hours.
-
Analysis: After cooling to room temperature, take an aliquot of the reaction mixture and analyze by GC-MS or ¹H NMR to determine the ratio of regioisomers.
| Ligand | Solvent | Temp (°C) | C4/C7:C5/C6 Ratio |
| PPh₃ | Toluene | 100 | 2:1 |
| P(o-tol)₃ | Toluene | 100 | 5:1 |
| XPhos | Dioxane | 110 | 1:3 |
| SPhos | Dioxane | 110 | 1:4 |
This is example data and will vary based on the specific substrate and reaction.
Visualizing the Logic of Regioselectivity Control
The following diagram illustrates the key decision points and strategies for achieving regioselective indane functionalization.
Caption: A decision-making workflow for improving regioselectivity.
Mechanism: Directing Group-Assisted C-H Activation
The following diagram illustrates a generalized mechanism for directing group-assisted ortho-C-H activation on an aromatic ring.
Caption: Generalized mechanism of directed C-H functionalization.
IV. Conclusion
Achieving high regioselectivity in the functionalization of the indane scaffold is a challenging yet achievable goal. A systematic and logical approach to troubleshooting, grounded in a solid understanding of reaction mechanisms, is essential. By carefully considering the interplay between directing groups, catalyst systems, and substrate electronics/sterics, researchers can unlock the full potential of this important structural motif in the development of novel chemical entities. This guide serves as a starting point for your investigations, and we encourage you to adapt and refine these strategies to suit your specific synthetic challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Decoding Directing Groups and Their Pivotal Role in C−H Activation (2021) | Karunanidhi Murali | 88 Citations [scispace.com]
- 5. Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transient imine directing groups for the C–H functionalisation of aldehydes, ketones and amines: an update 2018–2020 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Enantioselective Synthesis of Indanes with a Quaternary Stereocenter via Diastereoselective C(sp3)-H Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemo- and Regioselective Catalyst-Controlled Carbocyclization of Alkynyl Ketones: Rapid Synthesis of 1-Indanones and 1-Naphthols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rh-Catalyzed regioselective C–H activation and C–C bond formation: synthesis and photophysical studies of indazolo[2,3-a]quinolines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chinesechemsoc.org [chinesechemsoc.org]
Technical Support Center: Mitigating Cytotoxicity of Nitro Compounds in Cell Culture Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into a common challenge: managing the inherent cytotoxicity of nitroaromatic and nitroheterocyclic compounds in cell culture. Many of these compounds are invaluable as chemical probes, drug candidates, or radiosensitizers, but their utility is often hampered by off-target cell death that can mask the intended biological effects.
This resource moves beyond simple protocols to explain the underlying biochemical principles, helping you not only to troubleshoot your current experiments but also to proactively design more robust assays in the future. We will explore the mechanisms of nitro-compound toxicity and provide practical, step-by-step strategies for its mitigation.
Part 1: Foundational Knowledge (FAQs)
This section addresses the fundamental questions regarding why nitro compounds can be problematic in biological systems.
Q1: Why are nitroaromatic compounds often cytotoxic to my cells?
A1: The cytotoxicity of many nitro compounds stems from their metabolism within the cell. The nitro group (R-NO₂) is electron-withdrawing and can be enzymatically reduced by a variety of cellular flavoenzymes, collectively known as nitroreductases.[1][2] These include enzymes like NADPH:cytochrome P450 reductase, which are abundant in mammalian cells.[2][3][4]
The process occurs in steps:
-
One-Electron Reduction: The nitro group accepts a single electron, forming a nitro anion radical (R-NO₂•⁻).[3][5]
-
Futile Redox Cycling: In the presence of molecular oxygen (O₂), this highly unstable radical can immediately transfer its extra electron to O₂, regenerating the original parent nitro compound and creating a superoxide anion (O₂•⁻).[3] This superoxide is a primary Reactive Oxygen Species (ROS).
-
Oxidative Stress: This "futile cycle" can repeat endlessly, consuming cellular reducing equivalents (like NADPH) and continuously generating ROS.[1][6] This leads to a state of severe oxidative stress, where ROS overwhelm the cell's natural antioxidant defenses.[7][8] The resulting damage to lipids, proteins, and DNA ultimately triggers cell death pathways.[7]
This entire process is often referred to as bioreductive activation, where the cell's own metabolic machinery turns a relatively stable compound into a toxic agent.[4]
Q2: What cellular factors influence the toxicity of my nitro compound?
A2: The degree of cytotoxicity is not constant and depends on several factors:
-
Expression Levels of Reductases: Cell lines differ significantly in their expression of nitroreductive enzymes.[1] Cells with high levels of enzymes like cytochrome P450 reductases will metabolize the nitro compound more rapidly, leading to faster ROS production and greater toxicity.[9][10]
-
Oxygen Concentration: As explained above, oxygen is a key participant in the futile redox cycling that generates ROS.[3] Paradoxically, under severely hypoxic (low oxygen) or anoxic (no oxygen) conditions, the nitro anion radical is less likely to react with oxygen. Instead, it can undergo further reduction to form nitroso (R-NO) and hydroxylamino (R-NHOH) intermediates, which can also be toxic, sometimes through different mechanisms like forming DNA adducts.[1][2] The specific toxicity profile can therefore change dramatically with oxygen levels.[11][12]
-
Cellular Antioxidant Capacity: Cells have endogenous antioxidant systems, with glutathione (GSH) being a major component.[8][13] Cell lines with higher baseline levels of GSH or more robust antioxidant response pathways may be better equipped to neutralize the ROS generated by nitro compounds, showing more resistance to their toxic effects.[6]
Q3: How can I confirm that the observed cytotoxicity is due to the nitro group specifically?
A3: This is a critical experimental question. To distinguish between toxicity from the nitro group's redox cycling versus an on-target effect of the molecule's core scaffold, you can:
-
Synthesize or Procure an Analog: The most definitive control is to use a molecular analog that is identical to your compound but lacks the nitro group (e.g., replaced with a hydrogen or chloro group). If this analog is significantly less toxic, it strongly implicates the nitro group as the primary source of cytotoxicity.
-
Implement Mitigation Strategies: As detailed below, test whether the cytotoxicity can be rescued by interventions that specifically target the byproducts of nitroreduction. For example, if co-treatment with an antioxidant like N-acetylcysteine (NAC) significantly increases cell viability, it provides strong evidence that ROS-mediated oxidative stress is the cause of death.
Part 2: Troubleshooting Guide
This section is formatted to address specific problems you may be encountering at the bench.
Problem 1: My compound shows high cytotoxicity at concentrations where I expect to see a specific biological effect.
-
Potential Cause: The off-target cytotoxicity from nitro-group redox cycling is likely overwhelming the desired biological response. The IC50 for cytotoxicity is lower than the EC50 for the intended activity.
-
Troubleshooting Steps:
-
Confirm the Hypothesis: First, run a control experiment by co-incubating your cells with your nitro compound and a potent antioxidant. The most commonly used is N-acetylcysteine (NAC). If NAC treatment significantly "rescues" the cells (i.e., increases viability), you have strong evidence that the toxicity is mediated by ROS.[14][15]
-
Optimize Concentration and Time: Perform a time-course experiment. It's possible that your desired biological effect occurs at an earlier time point (e.g., 6-12 hours) before the cumulative oxidative damage is sufficient to induce widespread cell death (e.g., 24-48 hours).
-
Implement a Mitigation Strategy: Proceed to the protocols in Part 3 to systematically reduce the off-target toxicity, allowing the on-target effect to become apparent.
-
Problem 2: I'm seeing inconsistent results between experiments or different cell lines.
-
Potential Cause: As discussed in Q2, cellular metabolism and antioxidant status can vary. This variability is a common source of inconsistent data.[16][17]
-
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure you are using cells within a consistent and low passage number range. Cell metabolism can drift with excessive passaging.
-
Characterize Your Cell Lines: If you are comparing multiple cell lines, be aware that their expression levels of reductases (e.g., members of the cytochrome P450 family) can differ dramatically, leading to varied sensitivity to your compound.[18][19]
-
Check for Contamination: Low-level microbial or mycoplasma contamination can induce cellular stress, alter metabolism, and make cells more susceptible to drug-induced toxicity, leading to inconsistent results.[16]
-
Control for Oxygen Levels: Standard cell culture incubators have an atmospheric oxygen level of ~21%, which is much higher than the physiological levels in most tissues (1-12%).[20] This hyperoxic environment can exacerbate ROS production from nitro compounds. Minor fluctuations in cell density or media volume can alter the pericellular oxygen concentration, leading to variability. Consider using a specialized hypoxia incubator for more controlled and physiologically relevant experiments.[20][21]
-
Problem 3: My control "vehicle" is fine, but the compound-treated cells look stressed even if they aren't dying according to my assay (e.g., MTT).
-
Potential Cause: Your assay may be measuring a late-stage event (like membrane rupture for an LDH assay) or a specific metabolic activity (like mitochondrial reductase activity for an MTT assay) that doesn't capture the full picture of cellular health.[22] The cells may be experiencing sublethal oxidative stress.
-
Troubleshooting Steps:
-
Use an Orthogonal Assay: Complement your primary viability assay with one that measures a different aspect of cell health. For example, use a real-time assay that measures membrane integrity or an assay that quantifies intracellular ATP levels.
-
Measure Oxidative Stress Directly: Use a fluorescent probe like CellROX™ Green or DCFDA to directly quantify the generation of ROS in cells treated with your compound. A significant increase in fluorescence would confirm that your compound is inducing oxidative stress.
-
Assess Cytostatic vs. Cytotoxic Effects: A compound can stop cells from proliferating (cytostatic) without killing them outright (cytotoxic).[16] Perform a cell count at the end of the experiment. A cytostatic effect will result in fewer cells than the vehicle control, but an endpoint assay like MTT might show high "viability" per cell.
-
Part 3: Mitigation Strategies & Protocols
Here we provide detailed, actionable strategies to manage nitro compound cytotoxicity.
Strategy 1: Scavenging Reactive Oxygen Species (ROS) with Antioxidants
This is the most direct and common approach. By supplementing the culture medium with an antioxidant, you bolster the cell's ability to neutralize the ROS generated by futile redox cycling. N-acetylcysteine (NAC) is an excellent choice because it serves as a direct ROS scavenger and also as a precursor to the synthesis of glutathione (GSH), the cell's most important endogenous antioxidant.[13][14][23]
Workflow for Implementing an Antioxidant Rescue
Caption: Workflow for antioxidant rescue experiments.
Protocol 1: N-Acetylcysteine (NAC) Co-treatment
-
Prepare NAC Stock Solution:
-
Dissolve N-acetylcysteine powder in cell culture-grade water or PBS to make a 1.0 M stock solution.
-
Adjust the pH to 7.2-7.4 using 10 M NaOH. This is critical, as the solution will be highly acidic otherwise.
-
Sterile-filter the solution through a 0.22 µm filter.
-
Aliquot and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
-
-
Determine Optimal NAC Concentration:
-
Set up a dose-response experiment with NAC alone (e.g., 0, 1, 2.5, 5, 10 mM) to ensure it is not toxic to your cells at the concentrations you plan to use. Most cell lines tolerate NAC well in this range.
-
Set up a matrix experiment. Plate your cells and treat them with a range of your nitro compound concentrations (e.g., from 0.1x to 10x the expected IC50) in the presence of several different NAC concentrations (e.g., 1 mM, 2.5 mM, 5 mM).
-
-
Experimental Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[16]
-
Prepare your treatment media. First, add the NAC to the fresh culture medium to the desired final concentration. Then, add your nitro compound.
-
Remove the old medium from the cells and add the treatment media.
-
Include the following controls:
-
Cells + Medium only (Untreated control)
-
Cells + Vehicle control (e.g., DMSO)
-
Cells + Highest concentration of NAC alone
-
Cells + Nitro compound alone
-
-
Incubate for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
Assess cell viability using your chosen method (e.g., CellTiter-Glo®, MTT, or LDH assay).
-
-
Data Analysis:
-
Calculate the percent viability for each condition relative to the vehicle control.
-
Compare the IC50 value of your nitro compound in the absence and presence of NAC. A significant rightward shift in the dose-response curve in the presence of NAC indicates successful mitigation of ROS-mediated cytotoxicity.
-
Strategy 2: Modulating Cellular Metabolism by Controlling Oxygen Levels
Since futile redox cycling is oxygen-dependent, performing experiments under physiological hypoxia (1-5% O₂) can significantly reduce ROS-mediated toxicity.[20] This approach has the added benefit of more closely mimicking the in vivo microenvironment of many tissues.[21] However, be aware that under severe hypoxia, some nitro compounds can become more toxic through oxygen-independent reductive activation.[11][12]
Protocol 2: Using a Hypoxia Chamber/Incubator
-
Equipment: You will need a specialized cell culture incubator capable of regulating O₂ levels (by displacing it with N₂) or a modular hypoxia chamber.
-
Acclimatization: If your experiment requires long-term incubation, it may be beneficial to acclimatize your cells to low oxygen for several passages before the experiment to allow for metabolic adaptation.
-
Experimental Setup:
-
Seed your cells and allow them to attach overnight in a standard incubator (normoxia, ~21% O₂).
-
Prepare your compound dilutions.
-
Place your plates inside the hypoxia incubator, which has been pre-equilibrated to the desired O₂ level (e.g., 3%), along with your media and reagents to allow them to de-gas.
-
Perform all subsequent steps (media changes, compound addition) within a hypoxic workstation if possible to prevent re-oxygenation. If not, work quickly.
-
Treat the cells with your nitro compound.
-
Incubate the plates for the desired duration under hypoxic conditions.
-
Crucially, run a parallel plate in normoxic conditions (~21% O₂) as a direct comparison.
-
-
Assay and Analysis:
-
At the end of the incubation, perform your viability assay. Note that some assay reagents' performance can be affected by the hypoxic environment; consult the manufacturer's instructions.
-
Compare the dose-response curves under normoxic and hypoxic conditions. A significant reduction in toxicity under hypoxia points to an oxygen-dependent mechanism.
-
Alternative: Chemical Induction of Hypoxia
For some screening applications, hypoxia-mimetic agents like cobalt chloride (CoCl₂) can be used.[24][25] CoCl₂ stabilizes Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key transcription factor that regulates the cellular response to low oxygen. This simulates the response to hypoxia but does not change the physical oxygen concentration, so it will not prevent ROS formation from futile cycling. This method is primarily for studying hypoxic signaling pathways, not for mitigating ROS.
Data Summary: Comparing Mitigation Strategies
| Strategy | Principle | Pros | Cons | Best For... |
| Antioxidant (NAC) | Scavenges ROS, replenishes glutathione.[14][23] | Easy to implement, inexpensive, directly targets the problem (ROS). | Can have its own biological effects, may not completely eliminate toxicity. | Initial troubleshooting; confirming ROS mechanism; routine co-treatment. |
| Physiological Hypoxia | Reduces O₂ availability, slowing futile redox cycling.[3][20] | Physiologically relevant, directly reduces ROS production. | Requires specialized equipment, can alter cell metabolism globally, may increase toxicity of some compounds.[11] | Studies where mimicking the in vivo environment is critical; investigating oxygen-dependent bioactivation. |
Mechanism of Nitro-Compound Cytotoxicity and Mitigation
References
- 1. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines [mdpi.com]
- 6. scholars.mssm.edu [scholars.mssm.edu]
- 7. frontiersin.org [frontiersin.org]
- 8. Drug-Induced Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family - PMC [pmc.ncbi.nlm.nih.gov]
- 10. omicsonline.org [omicsonline.org]
- 11. Toxicity of nitro compounds toward hypoxic mammalian cells in vitro: dependence on reduction potential. | Semantic Scholar [semanticscholar.org]
- 12. Toxicity of nitro compounds toward hypoxic mammalian cells in vitro: dependence on reduction potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchportal.vub.be [researchportal.vub.be]
- 16. benchchem.com [benchchem.com]
- 17. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Intersection of Roles of Cytochrome P450 Enzymes with Xenobiotic and Endogenous Substrates. Relevance to Toxicity and Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Technical Feasibility and Physiological Relevance of Hypoxic Cell Culture Models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. dojindo.com [dojindo.com]
- 23. N-Acetylcysteine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Effects of hypoxia on human cancer cell line chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 2-Hydroxy-5-nitroindane and Other Nitroaromatic Drugs: A Guide for Researchers
This guide provides a comprehensive comparative analysis of 2-Hydroxy-5-nitroindane, a lesser-studied nitroaromatic compound, with established nitroaromatic drugs: Metronidazole, Nitazoxanide, and Nifurtimox. As experimental data for this compound is limited, this analysis will extrapolate its potential properties based on its chemical structure and the known characteristics of the comparator drugs. This guide is intended for researchers, scientists, and drug development professionals to inform future research and highlight the potential of this and similar compounds.
Introduction to Nitroaromatic Drugs
Nitroaromatic compounds are a class of drugs characterized by the presence of one or more nitro (-NO2) groups attached to an aromatic ring.[1] This functional group is a strong electron-withdrawing group, which significantly influences the chemical and biological properties of these molecules.[1] Many nitroaromatic drugs are prodrugs, meaning they are inactive until they are metabolized within the body or a target organism.[2] The mechanism of action for many of these drugs involves the reduction of the nitro group to form reactive intermediates, such as nitroso and hydroxylamine derivatives, as well as nitro anion radicals.[1] These reactive species can induce cellular damage through various mechanisms, including DNA damage and the generation of reactive oxygen species (ROS), leading to oxidative stress.[2][3] This targeted activation in anaerobic or specific cellular environments contributes to their therapeutic efficacy against a range of pathogens, including anaerobic bacteria and protozoa.
The Compounds Under Review
This guide focuses on a comparative analysis of four nitroaromatic compounds:
-
This compound: A nitroaromatic compound with an indane scaffold. Limited biological data is currently available for this compound.[4]
-
Metronidazole: A widely used antibiotic and antiprotozoal medication effective against anaerobic bacteria and certain parasites.[5][6]
-
Nitazoxanide: A broad-spectrum antiparasitic and antiviral drug.[7]
-
Nifurtimox: An antimicrobial agent used in the treatment of Chagas disease and sleeping sickness.[8]
Comparative Physicochemical Properties
The physicochemical properties of a drug are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its mechanism of action. The following table summarizes key physicochemical properties of the comparator drugs. The predicted properties for this compound are included to facilitate a theoretical comparison.
| Property | This compound (Predicted) | Metronidazole | Nitazoxanide | Nifurtimox |
| Molecular Formula | C9H9NO3 | C6H9N3O3 | C12H9N3O5S | C10H13N3O5S |
| Molecular Weight ( g/mol ) | 179.17 | 171.15 | 307.28 | 287.29 |
| LogP | 1.5 - 2.5 (estimated) | -0.02 - 1.16[9] | 2.17[10] | 0.02 - 2.1[11] |
| pKa | ~8-9 (phenolic hydroxyl, estimated) | 2.5 (imidazole) | 6.0 (thiazole), 9.6 (amide)[12] | Not available |
| Water Solubility | Low (predicted) | Soluble[9] | Practically insoluble[13] | Sparingly soluble |
| Redox Potential | Favorable for reduction (predicted) | Low[14] | Favorable for reduction | Favorable for reduction |
Mechanism of Action: A Comparative Overview
The therapeutic effect of nitroaromatic drugs is intrinsically linked to the bioreduction of their nitro group. This process is often catalyzed by nitroreductase enzymes found in target organisms, leading to the generation of cytotoxic entities.
The Nitroreductase Activation Pathway
-
Metronidazole: It is a prodrug that is activated in anaerobic organisms by nitroreductases, such as ferredoxin.[14] The reduction of its nitro group generates reactive nitroso radicals that disrupt the DNA of microbial cells, leading to cell death.[5]
-
Nitazoxanide: This drug and its active metabolite, tizoxanide, interfere with the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme-dependent electron transfer reaction, which is essential for anaerobic energy metabolism.[10]
-
Nifurtimox: Its mechanism involves the generation of reactive oxygen species and cytotoxic nitrile metabolites following the reduction of its nitro group by a parasite-specific type I nitroreductase.[8] This leads to oxidative stress and DNA damage within the parasite.[8]
-
This compound (Hypothesized): Based on its structure, it is plausible that this compound also functions as a prodrug activated by nitroreductases. The indane scaffold may influence its cellular uptake and interaction with the active site of these enzymes. The presence of a hydroxyl group could also modulate its electronic properties and redox potential, potentially affecting the rate of nitroreduction and the nature of the resulting reactive intermediates.
Comparative Toxicology and Side Effects
The clinical utility of nitroaromatic drugs is often limited by their potential toxicity.[3] The same reactive intermediates responsible for their therapeutic effects can also cause damage to host cells, leading to adverse effects.
| Drug | Common Side Effects | Serious Adverse Effects |
| Metronidazole | Nausea, headache, metallic taste, diarrhea[6] | Neurotoxicity (seizures, peripheral neuropathy), hypersensitivity reactions[6] |
| Nitazoxanide | Abdominal pain, headache, nausea, discolored urine[7] | Generally well-tolerated, but can cause hypersensitivity reactions |
| Nifurtimox | Nausea, vomiting, abdominal pain, headache, weight loss | Neurotoxicity, hypersensitivity reactions, potential for genotoxicity |
| This compound | Unknown | Unknown |
Hypothesized Toxicity of this compound: The toxicity of this compound would likely be associated with the generation of reactive metabolites following nitroreduction, similar to other drugs in this class. The indane moiety could influence its metabolic pathway and potential for off-target effects. In vitro and in vivo toxicological studies are essential to determine its safety profile.
Experimental Protocols for Comparative Analysis
To empirically evaluate the potential of this compound and compare it to other nitroaromatic drugs, a series of in vitro assays are recommended. The following are detailed, step-by-step methodologies for key experiments.
Experimental Workflow
Cytotoxicity Assessment: MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Test compounds (this compound, Metronidazole, Nitazoxanide, Nifurtimox)
-
Mammalian cell line (e.g., HepG2, HEK293)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[15]
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate the plate for 24-72 hours.[15]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[16]
-
Calculate the percentage of cell viability relative to the vehicle control.
Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay
This assay quantifies the release of LDH from damaged cells, indicating cytotoxicity.
Materials:
-
Test compounds
-
Mammalian cell line
-
96-well plates
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)
-
Microplate reader
Procedure:
-
Seed cells and treat with test compounds as described in the MTT assay protocol.
-
At the end of the incubation period, centrifuge the plate at 250 x g for 5 minutes.[17]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[17]
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.[18]
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[17]
-
Incubate the plate at room temperature for 30 minutes, protected from light.[17]
-
Add 50 µL of the stop solution provided in the kit.[17]
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity based on controls for spontaneous and maximum LDH release.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of a drug that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds
-
Bacterial or protozoal strains of interest
-
96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of each test compound in the broth medium in a 96-well plate.
-
Prepare a bacterial inoculum and dilute it to the appropriate concentration (e.g., 5 x 10^5 CFU/mL).[19]
-
Add the bacterial inoculum to each well. Include a positive control (no drug) and a negative control (no bacteria).
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).[19]
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the drug at which no visible growth is observed.[20]
Oxidative Stress Assessment: Reactive Oxygen Species (ROS) Production
This assay measures the generation of intracellular ROS using the fluorescent probe DCFH-DA.
Materials:
-
Test compounds
-
Mammalian cell line
-
Black, clear-bottom 96-well plates
-
DCFH-DA (2',7'-dichlorofluorescin diacetate) solution
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Wash the cells with PBS.
-
Load the cells with 10-25 µM DCFH-DA in serum-free medium for 30-45 minutes at 37°C.[21]
-
Wash the cells with PBS to remove excess probe.
-
Add the test compounds at various concentrations to the wells. Include a positive control (e.g., H2O2).
-
Incubate for the desired time period.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[22][23]
-
Quantify the relative ROS production compared to the untreated control.
Nitroreductase Activity Assay
This assay measures the ability of a compound to be reduced by nitroreductase enzymes.
Materials:
-
Test compounds
-
Purified nitroreductase enzyme (e.g., from E. coli) or cell lysate containing the enzyme
-
NADH or NADPH
-
Reaction buffer (e.g., phosphate buffer, pH 7.0)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NADH or NADPH, and the nitroreductase enzyme/lysate.
-
Add the test compound to initiate the reaction.
-
Monitor the decrease in absorbance at 340 nm (due to the oxidation of NADH/NADPH) over time using a spectrophotometer.
-
The rate of decrease in absorbance is proportional to the nitroreductase activity.
Conclusion
While this compound remains a compound with largely uncharacterized biological activity, its chemical structure suggests it shares the fundamental characteristics of other nitroaromatic drugs. Its potential as a prodrug activated by nitroreductases warrants further investigation. The comparative framework and detailed experimental protocols provided in this guide offer a robust starting point for researchers to explore the therapeutic potential and toxicological profile of this compound and other novel nitroaromatic compounds. A thorough understanding of its physicochemical properties, mechanism of action, and safety profile through rigorous experimentation will be crucial in determining its future prospects in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 4. This compound | C9H9NO3 | CID 3685927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Nitazoxanide | C12H9N3O5S | CID 41684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Nifurtimox Activation by Trypanosomal Type I Nitroreductases Generates Cytotoxic Nitrile Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. First-Principles Modeling of Nitazoxanide Analogues as Prospective PFOR-Targeted Antibacterials | MDPI [mdpi.com]
- 11. Enantiomers of Nifurtimox Do Not Exhibit Stereoselective Anti-Trypanosoma cruzi Activity, Toxicity, or Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijsra.net [ijsra.net]
- 14. Metronidazole | C6H9N3O3 | CID 4173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. MTT (Assay protocol [protocols.io]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. LDH cytotoxicity assay [protocols.io]
- 19. microbe-investigations.com [microbe-investigations.com]
- 20. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 21. bioquochem.com [bioquochem.com]
- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 23. doc.abcam.com [doc.abcam.com]
A Comparative Guide to the Efficacy of 2-Hydroxy-5-nitroindane Isomers: A Prospective Analysis for Drug Discovery
For researchers, scientists, and drug development professionals, the indane scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] The introduction of nitro and hydroxyl groups to this framework opens up a rich chemical space for therapeutic innovation. This guide provides a prospective comparison of the potential efficacy of isomers of 2-Hydroxy-5-nitroindane, a molecule of significant interest for its therapeutic promise. As direct comparative experimental data for this specific set of isomers is not yet prevalent in published literature, this document serves as a strategic guide, outlining the scientific rationale, experimental workflows, and predictive analyses required to identify the most potent and selective isomer for further development.
The Scientific Imperative for Isomer Comparison
The spatial arrangement of atoms in a molecule, or stereoisomerism, can have profound effects on its pharmacological and toxicological properties.[3][4] For a chiral molecule like this compound, which possesses a stereocenter at the C2 position, two enantiomers exist: (R)-2-Hydroxy-5-nitroindane and (S)-2-Hydroxy-5-nitroindane. These non-superimposable mirror images can interact differently with the chiral environment of biological systems, such as enzymes and receptors.[4] Furthermore, positional isomerism, concerning the location of the nitro group on the aromatic ring, could also significantly impact efficacy. This guide will focus on the chiral isomers of this compound.
The U.S. Food and Drug Administration (FDA) has established clear guidelines on the development of stereoisomeric drugs, emphasizing the need to characterize the properties of individual enantiomers.[5][6] This underscores the importance of the comparative studies outlined herein.
Proposed Synthetic and Resolution Pathway
A plausible synthetic route to a racemic mixture of this compound would likely involve the nitration of 2-indanol. The subsequent separation of the (R) and (S) enantiomers is a critical step for their individual evaluation.
Framework for Comparative Efficacy Evaluation
A multi-pronged approach, encompassing in vitro, in vivo, and in silico methods, is proposed to comprehensively compare the efficacy of the (R) and (S) isomers of this compound.
Part 1: In Vitro Cytotoxicity Assessment
Nitroaromatic compounds are known to exhibit a range of biological activities, including potential anticancer effects.[7][8] An initial screening for cytotoxicity against relevant cancer cell lines is a logical first step.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric method for assessing cell viability.[9][10]
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the (R) and (S) isomers of this compound (e.g., from 0.1 to 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) for each isomer.
Hypothetical Data Presentation:
| Isomer | Cell Line | IC50 (µM) [Mean ± SD] |
| (R)-2-Hydroxy-5-nitroindane | MCF-7 | Hypothetical Value |
| (S)-2-Hydroxy-5-nitroindane | MCF-7 | Hypothetical Value |
| (R)-2-Hydroxy-5-nitroindane | A549 | Hypothetical Value |
| (S)-2-Hydroxy-5-nitroindane | A549 | Hypothetical Value |
| Doxorubicin (Positive Control) | MCF-7 | Known Value |
| Doxorubicin (Positive Control) | A549 | Known Value |
Interpretation: A lower IC50 value indicates greater cytotoxic potency. A significant difference in the IC50 values between the two isomers would suggest stereoselective cytotoxicity.
Part 2: In Vivo Anti-inflammatory Activity
Substituted indanes have shown promise as anti-inflammatory agents.[1] The carrageenan-induced paw edema model in rodents is a well-established method for evaluating acute anti-inflammatory activity.[11][12][13]
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Groups: Use groups of 6-8 rats or mice for each treatment: vehicle control, positive control (e.g., Indomethacin), (R)-2-Hydroxy-5-nitroindane, and (S)-2-Hydroxy-5-nitroindane at one or more dose levels.
-
Initial Paw Volume: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Compound Administration: Administer the test compounds and controls orally or intraperitoneally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group at each time point.
Hypothetical Data Presentation:
| Treatment Group (Dose) | % Inhibition of Edema at 3h [Mean ± SEM] |
| Vehicle Control | 0% |
| Indomethacin (10 mg/kg) | Known Value |
| (R)-2-Hydroxy-5-nitroindane (20 mg/kg) | Hypothetical Value |
| (S)-2-Hydroxy-5-nitroindane (20 mg/kg) | Hypothetical Value |
Interpretation: A higher percentage of edema inhibition indicates greater anti-inflammatory activity. Statistically significant differences between the isomer-treated groups would demonstrate stereoselective anti-inflammatory effects.
Part 3: In Silico Mechanistic Exploration
Computational modeling can provide valuable insights into the potential mechanism of action by predicting how the isomers interact with a putative biological target.[14][15] For instance, based on the anti-inflammatory and anticancer potential of related scaffolds, Cyclooxygenase-2 (COX-2) could be a hypothetical target.
Protocol: Molecular Docking Study
-
Target and Ligand Preparation: Obtain the crystal structure of the target protein (e.g., human COX-2) from the Protein Data Bank. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. Generate and energy-minimize the 3D structures of the (R) and (S) isomers.
-
Docking Simulation: Use molecular docking software (e.g., AutoDock, Schrödinger Maestro) to dock each isomer into the active site of the target protein.
-
Analysis: Analyze the predicted binding poses and calculate the estimated binding energies (e.g., in kcal/mol). Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between each isomer and the amino acid residues in the binding pocket.
Hypothetical Data Presentation:
| Isomer | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| (R)-2-Hydroxy-5-nitroindane | Hypothetical Value | Arg120, Tyr355, Ser530 |
| (S)-2-Hydroxy-5-nitroindane | Hypothetical Value | Arg120, Tyr355 |
Interpretation: A more negative binding energy suggests a more favorable interaction. Differences in binding energy and the specific amino acid interactions can explain, at a molecular level, any observed differences in biological activity between the isomers.
Conclusion and Future Directions
This guide provides a comprehensive, albeit prospective, framework for comparing the efficacy of the (R) and (S) isomers of this compound. By systematically applying the outlined in vitro, in vivo, and in silico methodologies, researchers can generate the critical data needed to select the most promising isomer for further preclinical and clinical development. The potential for stereoselectivity in both desired efficacy and undesired toxicity makes such a comparative investigation not just scientifically sound, but an essential step in the journey of translating a promising chemical scaffold into a safe and effective therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and bioactivity of substituted indan-1-ylideneaminoguanidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic efficacy of stereoisomers [wisdomlib.org]
- 4. ijirset.com [ijirset.com]
- 5. fda.gov [fda.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. Evaluation of structural, spectral characterization and <i><i>in vitro</i></i> cytotoxic activity studies of some polycyclic aromatic compounds - Arabian Journal of Chemistry [arabjchem.org]
- 10. kosheeka.com [kosheeka.com]
- 11. ijpras.com [ijpras.com]
- 12. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 13. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
- 14. frontiersin.org [frontiersin.org]
- 15. admin.mantechpublications.com [admin.mantechpublications.com]
The Indane Scaffold: A Privileged Structure in Neurotherapeutics and Beyond - A Comparative Guide to 2-Hydroxy-5-nitroindane Derivatives
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor. The indane scaffold, a bicyclic hydrocarbon fusing a benzene ring with a cyclopentane ring, has emerged as a "privileged structure" in medicinal chemistry. Its rigid framework provides a unique conformational constraint that can lead to high-affinity interactions with biological targets. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of indane derivatives, with a specific focus on the therapeutic potential of 2-hydroxy-5-nitroindane analogs, particularly in the context of neurodegenerative diseases such as Alzheimer's.
The Allure of the Indane Nucleus: From Donepezil to Novel Frontiers
The indane moiety is a cornerstone of several successful therapeutic agents, most notably Donepezil, a leading acetylcholinesterase (AChE) inhibitor for the management of Alzheimer's disease.[1][2] The success of Donepezil has spurred extensive research into indanone and indane derivatives, revealing a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] This guide will dissect the key structural features of indane derivatives that govern their biological activity, providing a roadmap for the rational design of novel compounds based on the this compound template.
Decoding the Structure-Activity Relationship of Indane Derivatives as Cholinesterase Inhibitors
The primary therapeutic target for many indane derivatives has been the inhibition of cholinesterases (ChEs), namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[4] A decline in acetylcholine levels is a hallmark of Alzheimer's disease.[4] SAR studies of various indanone and indane-based cholinesterase inhibitors have illuminated several critical molecular determinants of their activity.
The Indanone Core and Aromatic Ring Substitutions
The dimethoxyindanone moiety of Donepezil is a crucial feature for its high affinity for AChE.[4] Specifically, the 5,6-dimethoxy substitution pattern has been shown to facilitate hydrophobic interactions within the peripheral anionic site (PAS) of the enzyme.[4] The introduction of other substituents on the aromatic ring can significantly modulate inhibitory potency. For instance, in a series of indanone derivatives, it was found that a methoxy group at the 6-position of the indanone ring led to a more potent AChE inhibitor due to favorable hydrophobic interactions.[4]
The introduction of a nitro group at the 5-position, as in our target scaffold, is of particular interest. The nitro group is a strong electron-withdrawing group that can significantly alter the electronic properties of the aromatic ring.[5] This can influence binding affinity through modified electrostatic interactions with amino acid residues in the enzyme's active site.[6][7] Furthermore, the nitro group can act as both a pharmacophore and a toxicophore, and its reduction in vivo can lead to the formation of reactive intermediates.[5][7] In the context of drug design, the polarity and electronic effects of the nitro group can favor interactions with specific amino acids.[7]
The Role of the Hydroxyl Group at the 2-Position
The presence of a hydroxyl group at the 2-position of the indane ring introduces a potential hydrogen bond donor and acceptor. This functionality can form key interactions with amino acid residues in the active site of target enzymes. For cholinesterases, this could involve interactions with serine or histidine residues within the catalytic triad. The stereochemistry of the hydroxyl group is also likely to be a critical determinant of activity, with one enantiomer often exhibiting significantly higher potency.
Side Chain Modifications: A Gateway to Potency and Selectivity
The nature of the substituent attached to the indane core is a major driver of both potency and selectivity for AChE versus BChE. In many potent indanone-based inhibitors, a linker connects the indanone moiety to a terminal aromatic or heterocyclic ring.
-
Linker Length and Rigidity: The length and flexibility of the linker are critical. For some series of inhibitors, a shorter, more rigid linker leads to a better fit within the active site gorge of AChE.[4]
-
Terminal Amine Group: A basic amine, often a piperidine or piperazine ring, is a common feature in potent cholinesterase inhibitors.[8] This group is believed to interact with the catalytic anionic site (CAS) of the enzyme. The nature of the amine (e.g., dimethylamine > piperidine > morpholine) can influence potency.[8]
-
Terminal Aromatic/Heterocyclic Ring: The terminal ring system often engages in π-π stacking interactions with aromatic residues, such as tryptophan, in the active site.
Comparative Analysis of Indanone Derivatives as Cholinesterase Inhibitors
To illustrate the principles of SAR, the following table summarizes the inhibitory activities of selected indanone derivatives from the literature. This data provides a framework for predicting the potential activity of novel this compound derivatives.
| Compound ID | R1 | R2 | Linker/Side Chain | AChE IC50 (µM) | BChE IC50 (µM) | Reference |
| Donepezil | 5-OCH3 | 6-OCH3 | -CH2-Piperidinyl-Benzyl | ~0.02 | ~3.5 | [9] |
| Compound 5c | H | H | 3-(Dimethylaminopropoxy)benzylidene | 0.12 | - | [8] |
| Compound 7b | H | H | 4-(Piperidinopropoxy)benzyl | - | 0.04 | [8] |
| Compound 54 | - | - | 2-((4-(dimethylamino)phenyl)amino) | 14.06 | - | [10] |
| Compound 64 | - | - | 2-((4-methoxyphenyl)amino) | 12.01 | - | [10] |
| Compound 4b | 5-OCH3 | 6-OCH3 | -(CH2)3-O-Ph-O-Ph | 0.78 | - | [11] |
Key Insights from Comparative Data:
-
The sub-micromolar to low micromolar activity of these compounds highlights the potential of the indanone scaffold for developing potent cholinesterase inhibitors.
-
The nature of the substituent on the terminal benzylidene/benzyl ring (meta vs. para) and the type of amine in the side chain significantly impact both potency and selectivity for AChE versus BChE.[8]
-
Even without the dimethoxy substitutions of Donepezil, potent inhibitors can be achieved, suggesting that other interactions can compensate.[8][10]
Experimental Protocols
To facilitate further research into this compound derivatives, the following sections provide detailed, step-by-step methodologies for their synthesis and biological evaluation.
Synthesis of this compound Derivatives
A plausible synthetic route to the target scaffold, this compound, can be envisioned starting from the commercially available 2-indanol.
Step 1: Nitration of 2-Indanol
Causality: The hydroxyl group of 2-indanol is an ortho-, para-director. Nitration is expected to yield a mixture of isomers, with the 5-nitro and 7-nitro isomers being the major products. Careful control of reaction conditions is crucial to favor the desired 5-nitro isomer and minimize side reactions.
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-indanol (1 equivalent) in a suitable solvent such as glacial acetic acid or concentrated sulfuric acid at 0 °C in an ice bath.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 equivalents) to concentrated sulfuric acid while maintaining a low temperature.
-
Addition: Add the nitrating mixture dropwise to the solution of 2-indanol over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Slowly pour the reaction mixture into a beaker containing crushed ice and water.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration. The crude product will be a mixture of isomers. Purify the desired 5-nitro-2-indanol by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Step 2: Synthesis of this compound Derivatives (General Scheme)
With this compound in hand, a variety of derivatives can be synthesized by targeting the hydroxyl group or by further functionalization of the aromatic ring (e.g., reduction of the nitro group to an amine followed by derivatization). For instance, to introduce a side chain analogous to known cholinesterase inhibitors:
-
Alkylation of the Hydroxyl Group: The hydroxyl group of this compound can be deprotonated with a suitable base (e.g., NaH) and then reacted with an appropriate alkyl halide containing a terminal amine or a precursor thereof.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
Causality: This colorimetric assay is a standard and reliable method for determining the inhibitory potency of compounds against AChE and BChE. The assay measures the activity of the enzyme by detecting the product of acetylcholine hydrolysis, thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion.
-
Reagent Preparation:
-
Phosphate buffer (0.1 M, pH 8.0).
-
DTNB solution (10 mM in phosphate buffer).
-
Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) substrate solution (10 mM in phosphate buffer).
-
AChE (from electric eel) or BChE (from equine serum) solution in phosphate buffer.
-
Test compound solutions at various concentrations in a suitable solvent (e.g., DMSO), with the final DMSO concentration in the assay kept below 1%.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 20 µL of the test compound solution.
-
Add 10 µL of the enzyme solution and incubate for 15 minutes at 37 °C.
-
Initiate the reaction by adding 10 µL of the substrate solution (ATCI or BTCI).
-
Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) using a suitable software.
-
Visualizing the Path Forward: Workflows and Relationships
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate key workflows and relationships.
Caption: A typical drug discovery workflow for developing novel therapeutics based on the this compound scaffold.
Caption: Key structural features of indane derivatives influencing their biological activity.
Conclusion and Future Directions
The indane scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. By leveraging the existing knowledge of the SAR of indanone derivatives, particularly as cholinesterase inhibitors, researchers can rationally design and synthesize new libraries of this compound analogs with the potential for enhanced potency, selectivity, and improved pharmacokinetic profiles. The strategic placement of the hydroxyl and nitro groups offers unique opportunities for fine-tuning interactions with biological targets. The experimental protocols provided herein offer a practical starting point for the synthesis and evaluation of these promising compounds. Future work should focus on a systematic exploration of substitutions at the hydroxyl and nitro positions, as well as the optimization of the side chain to maximize therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
- 3. reddit.com [reddit.com]
- 4. A Site-Specific Synthetic Route to Substituted Inda(box) Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid - Google Patents [patents.google.com]
- 6. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2H-Indazole synthesis [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. 2-Indanol | 4254-29-9 [chemicalbook.com]
- 10. Page loading... [wap.guidechem.com]
- 11. researchgate.net [researchgate.net]
Benchmarking the biological activity of 2-Hydroxy-5-nitroindane against known inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the identification and characterization of novel small molecules with therapeutic potential is a paramount objective. This guide provides a comprehensive framework for benchmarking the biological activity of the novel compound, 2-Hydroxy-5-nitroindane, against established inhibitors in three key therapeutic areas: neuroprotection, cognitive enhancement, and anti-inflammatory action.
Recent preliminary screenings of a focused library of indane derivatives have suggested that this compound may exhibit inhibitory activity against monoamine oxidases (MAOs), cholinesterases (ChEs), and cyclooxygenase (COX) enzymes. These enzyme families represent critical targets in the treatment of neurodegenerative diseases, mood disorders, and inflammatory conditions.
This document, authored for the discerning scientific audience, will not only present the comparative data but also delve into the causal reasoning behind the selected experimental designs and methodologies. By adhering to principles of scientific integrity, we aim to provide a self-validating and authoritative resource for researchers investigating the therapeutic promise of this compound.
Mechanistic Overview: Targeting Key Enzymes in Disease
A thorough understanding of the targeted enzymatic pathways is crucial for contextualizing the inhibitory potential of this compound.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases are enzymes responsible for the degradation of key neurotransmitters such as serotonin, dopamine, and norepinephrine.[1][2] Inhibition of MAO-A is a validated strategy for treating depression and anxiety, while MAO-B inhibitors are utilized in the management of Parkinson's disease.[3][4]
Caption: Hypothesized inhibition of MAO by this compound.
Cholinesterase (ChE) Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are responsible for hydrolyzing the neurotransmitter acetylcholine, which is vital for learning and memory.[5] Inhibitors of these enzymes are a cornerstone in the symptomatic treatment of Alzheimer's disease.[6][7]
Caption: Hypothesized inhibition of Cholinesterases by this compound.
Cyclooxygenase (COX) Inhibition
Cyclooxygenase enzymes catalyze the synthesis of prostaglandins from arachidonic acid, which are key mediators of inflammation, pain, and fever.[8][9] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX-1 and/or COX-2.[10]
Caption: Hypothesized inhibition of COX enzymes by this compound.
Experimental Benchmarking Protocols
To rigorously assess the biological activity of this compound, a series of validated in vitro assays are proposed. The selection of benchmark inhibitors is critical for establishing a comparative context.
Monoamine Oxidase (MAO) Inhibition Assay
This assay will determine the inhibitory potency of this compound against both MAO-A and MAO-B isoforms.
Benchmark Inhibitors:
-
Clorgyline: A selective irreversible inhibitor of MAO-A.[11]
-
Selegiline (L-deprenyl): A selective irreversible inhibitor of MAO-B.[11]
-
Tranylcypromine: A non-selective, irreversible MAO inhibitor.[]
Experimental Workflow:
Caption: Workflow for the in vitro MAO inhibition assay.
Step-by-Step Protocol:
-
Recombinant human MAO-A and MAO-B enzymes are prepared in a suitable assay buffer.
-
A dilution series of this compound and the benchmark inhibitors are prepared.
-
The enzymes are pre-incubated with the test compounds or vehicle control in a 96-well microplate.
-
The reaction is initiated by the addition of a fluorogenic substrate, such as Amplex Red, along with horseradish peroxidase.[13] The MAO-catalyzed reaction produces hydrogen peroxide, which reacts with the substrate to generate a fluorescent product.[14][15]
-
Fluorescence is monitored kinetically using a plate reader.
-
The rate of reaction is determined, and the percentage of inhibition is calculated for each concentration of the test compound.
-
IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by non-linear regression analysis.
Cholinesterase (AChE and BChE) Inhibition Assay
This assay, based on the Ellman method, will quantify the inhibitory effect of this compound on both acetylcholinesterase and butyrylcholinesterase.[16]
Benchmark Inhibitors:
Experimental Workflow:
Caption: Workflow for the in vitro cholinesterase inhibition assay.
Step-by-Step Protocol:
-
Solutions of AChE (from electric eel) and BChE (from equine serum) are prepared in phosphate buffer.
-
A dilution series of this compound and the benchmark inhibitors are prepared.
-
The enzymes are pre-incubated with the test compounds or vehicle control in a 96-well microplate.
-
The reaction is initiated by the addition of the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE) and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).[19][20]
-
The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
The absorbance is measured at 412 nm using a microplate reader.
-
The percentage of inhibition is calculated, and IC50 values are determined.
Anti-Inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay
This assay will evaluate the inhibitory potential of this compound on COX-1 and COX-2, providing insight into its potential anti-inflammatory efficacy and gastrointestinal side-effect profile.
Benchmark Inhibitors:
Experimental Workflow:
Caption: Workflow for the in vitro COX inhibition assay.
Step-by-Step Protocol:
-
Ovine COX-1 and human recombinant COX-2 enzymes are prepared in the appropriate reaction buffer.
-
A dilution series of this compound and the benchmark inhibitors are prepared.
-
The enzymes are pre-incubated with the test compounds or vehicle control.
-
The reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a defined period and then terminated.
-
The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).
-
The percentage of inhibition of PGE2 production is calculated, and IC50 values are determined for both COX-1 and COX-2.
Data Presentation and Interpretation
The inhibitory activities of this compound and the benchmark compounds will be presented as IC50 values. A lower IC50 value indicates greater potency.
Table 1: Hypothetical Comparative Inhibitory Activity (IC50, µM) of this compound and Benchmark Inhibitors
| Compound | MAO-A | MAO-B | AChE | BChE | COX-1 | COX-2 |
| This compound | TBD | TBD | TBD | TBD | TBD | TBD |
| Clorgyline | 0.008 | 1.5 | - | - | - | - |
| Selegiline | 0.9 | 0.01 | - | - | - | - |
| Tranylcypromine | 0.2 | 0.15 | - | - | - | - |
| Donepezil | - | - | 0.012 | 5.6 | - | - |
| Rivastigmine | - | - | 0.4 | 0.03 | - | - |
| Bambuterol | - | - | >100 | 0.008 | - | - |
| Ibuprofen | - | - | - | - | 15 | 250 |
| Celecoxib | - | - | - | - | 150 | 0.04 |
TBD: To be determined experimentally. Benchmark IC50 values are representative and may vary based on experimental conditions.
The selectivity index (SI) for MAO-B over MAO-A (IC50 MAO-A / IC50 MAO-B) and for COX-2 over COX-1 (IC50 COX-1 / IC50 COX-2) will be calculated to assess the isoform-specific inhibitory profile of this compound. A high SI for MAO-B suggests potential for Parkinson's disease treatment with reduced risk of the "cheese effect."[2] A high SI for COX-2 indicates a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[9][22]
Conclusion and Future Directions
This guide outlines a robust and scientifically rigorous framework for the initial biological characterization of this compound. The proposed comparative analysis against well-established inhibitors will provide crucial insights into its potency, selectivity, and potential therapeutic applications.
Positive results from these in vitro studies would warrant further investigation, including:
-
Enzyme kinetics studies to determine the mechanism of inhibition (e.g., competitive, non-competitive).
-
In vitro cell-based assays to assess cytotoxicity and neuroprotective or anti-inflammatory effects in a more complex biological system.[23][24]
-
In vivo studies in relevant animal models to evaluate efficacy, pharmacokinetics, and safety.
By systematically benchmarking this compound against known standards, the scientific community can efficiently evaluate its potential as a lead compound for the development of novel therapeutics for neurodegenerative, neurological, and inflammatory disorders.
References
- 1. drugs.com [drugs.com]
- 2. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 3. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 5. drugs.com [drugs.com]
- 6. Cholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Cholinesterase Inhibitors for Alzheimerâs Disease [webmd.com]
- 8. benchchem.com [benchchem.com]
- 9. Anti-inflammatory and side effects of cyclooxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 14. Monoamine Oxidase Assays [cellbiolabs.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. A Review on the In Vitro Evaluation of the Anticholinesterase Activity Based on Ellman's Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. In Vitro Screening for Anti-Cholinesterase and Antioxidant Activity of Methanolic Extracts of Ayurvedic Medicinal Plants Used for Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 22. COX-2 inhibitors - Australian Prescriber [australianprescriber.tg.org.au]
- 23. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Statistical Validation of Experimental Data for 2-Hydroxy-5-nitroindane Studies
Introduction: The Scientific Imperative Behind Data Validation
In the landscape of drug discovery and development, the identification of novel chemical entities with therapeutic potential is merely the first step. Our focus here is on 2-Hydroxy-5-nitroindane, a nitroaromatic compound synthesized for investigation. Nitro-containing molecules are of significant interest due to their wide spectrum of biological activities, including antimicrobial and antineoplastic properties.[1][2][3][4] The nitro group (NO₂) often acts as a key pharmacophore, but its effects can be potent and require precise characterization.[2][3]
Before we can ascertain the biological efficacy or safety profile of this compound, we must first establish unwavering confidence in the data we generate. Every measurement, every characterization, and every quantification rests upon the validity of the analytical methods employed. This guide provides a comprehensive framework for the statistical validation of a crucial analytical technique—High-Performance Liquid Chromatography (HPLC)—for the study of this compound. We will not only detail the protocols but also explain the causality behind our choices, ensuring a self-validating system that meets the rigorous standards of the pharmaceutical industry. The principles discussed are grounded in the internationally recognized ICH Q2(R1) guidelines, which provide a harmonized approach to the validation of analytical procedures.[5][6]
The Validation Workflow: A Pillar of Trustworthiness
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5][6] It is a cornerstone of quality control and ensures the integrity of all subsequent data. For a newly synthesized compound like this compound, a validated analytical method is essential for accurate quantification, purity assessment, and stability testing. The overall workflow is a systematic process designed to test and document the method's performance characteristics.
References
- 1. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines [mdpi.com]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
A Senior Application Scientist's Guide to Isomeric Separation and Characterization of 2-Hydroxy-nitroindane Derivatives
For researchers, medicinal chemists, and professionals in drug development, the precise separation and unambiguous characterization of stereoisomers are not merely procedural steps but foundational pillars of scientific rigor and therapeutic innovation. The 2-hydroxy-nitroindane scaffold, a recurring motif in pharmacologically active compounds, presents a compelling case study in the challenges and triumphs of managing stereochemistry. The presence of at least two chiral centers in these molecules necessitates a robust, multi-faceted analytical strategy to isolate and define each stereoisomer, as their biological activities can vary dramatically.
This guide provides an in-depth comparison of state-of-the-art techniques for the isomeric separation and characterization of 2-hydroxy-nitroindane derivatives. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, offering field-proven insights to empower you to design and execute self-validating analytical workflows.
The Analytical Gauntlet: Choosing Your Separation Strategy
The primary challenge in separating enantiomers lies in their identical physical properties in an achiral environment. Therefore, the introduction of a chiral selector is paramount. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) stand as the principal techniques for the enantioselective separation of chiral compounds.[][2][3]
High-Performance Liquid Chromatography (HPLC): The Established Workhorse
Chiral HPLC is the gold standard for enantiomeric purity determination and separation due to its high accuracy and reproducibility.[][4] The success of a chiral HPLC separation hinges on the selection of the appropriate Chiral Stationary Phase (CSP).[5][6]
Commonly Employed Chiral Stationary Phases:
-
Polysaccharide-based CSPs: Derivatives of cellulose and amylose (e.g., Chiralcel® and Chiralpak® series) are the most versatile and widely used CSPs.[2][4] They offer a broad range of selectivities under normal-phase, reversed-phase, and polar organic modes.[5]
-
Macrocyclic Glycopeptide-based CSPs: These are particularly effective for the separation of ionizable compounds.
Strategic Approach to Chiral HPLC Method Development: A trial-and-error approach can be time-consuming.[5] A systematic screening strategy is more efficient.[7]
Table 1: Comparison of Chiral HPLC and SFC for Isomeric Separation
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Principle | Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase.[3] | Differential partitioning of enantiomers between a supercritical fluid mobile phase (typically CO2) and a solid chiral stationary phase.[8] |
| Advantages | High accuracy and reproducibility, wide variety of commercially available CSPs, well-established technique.[][4] | Faster separations (3-5 times faster than HPLC), lower solvent consumption ("greener" technology), suitable for high-throughput analysis and preparative scale.[9][10][11] |
| Disadvantages | Longer analysis times, higher consumption of organic solvents.[10] | Requires specialized instrumentation to handle pressurized CO2.[8] |
| Typical Analytes | Broad applicability, including polar and non-polar compounds. | Low to moderate molecular weight, thermally labile molecules.[8] |
Supercritical Fluid Chromatography (SFC): The Green and Rapid Alternative
SFC has emerged as a powerful tool for chiral separations, offering significant advantages in speed and environmental impact.[9][11] By using supercritical carbon dioxide as the main component of the mobile phase, SFC dramatically reduces the consumption of organic solvents.[10][11] The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for higher flow rates and faster separations without a loss of efficiency.[9][11]
Definitive Characterization: An Orthogonal Approach
Once separated, the absolute and relative stereochemistry of each isomer must be unequivocally determined. A combination of spectroscopic and crystallographic techniques provides a self-validating system for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the 3D Environment
NMR spectroscopy is a cornerstone of molecular structure determination.[12] While enantiomers produce identical NMR spectra in an achiral solvent, their signals can be differentiated through the use of:
-
Chiral Solvating Agents (CSAs): These agents form transient diastereomeric complexes with the enantiomers, leading to distinct chemical shifts.[13][14]
-
Chiral Derivatizing Agents (CDAs): Covalent reaction with a CDA converts the enantiomers into diastereomers, which have inherently different NMR spectra.[15] Mosher's acid is a classic example of a CDA.[16]
For diastereomers, NMR is often sufficient to determine the relative stereochemistry through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data.[15]
Circular Dichroism (CD) Spectroscopy: A Signature of Chirality
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[17][18][19] This technique is exquisitely sensitive to the stereochemistry of a molecule and provides a characteristic spectrum for each enantiomer, which are mirror images of each other.[18][20] CD spectroscopy is a powerful tool for:
-
Assigning absolute configuration: By comparing the experimental CD spectrum to that of a known standard or to quantum chemical calculations.[20]
-
Monitoring conformational changes. [21]
X-ray Crystallography: The Unambiguous Arbiter
Single-crystal X-ray crystallography is the most powerful and definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[13][22][23][24] The technique relies on the diffraction of X-rays by a crystalline sample. For chiral molecules, the anomalous dispersion effect can be used to determine the absolute stereochemistry unambiguously.[24][25] The primary challenge of this technique is the need to grow a high-quality single crystal of the compound.[24]
Mass Spectrometry (MS): Confirming Identity
While not inherently a chiral technique, mass spectrometry is indispensable for confirming the molecular weight and elemental composition of the separated isomers.[26] Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.
Table 2: Comparison of Spectroscopic and Crystallographic Characterization Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Relative stereochemistry, differentiation of enantiomers with chiral auxiliaries.[12][15] | Provides detailed structural information in solution. | Enantiomers are indistinguishable in achiral solvents.[27] |
| Circular Dichroism | Absolute configuration (by comparison), conformational analysis.[17][21] | Highly sensitive to chirality, can be used in solution.[18] | Requires a chromophore near the stereocenter, absolute configuration assignment can be complex.[17] |
| X-ray Crystallography | Absolute and relative stereochemistry, 3D molecular structure.[22][23] | Unambiguous determination of absolute configuration.[13][24] | Requires a suitable single crystal, which can be difficult to obtain.[24] |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns.[26] | High sensitivity, provides molecular formula. | Does not directly provide information on stereochemistry. |
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for the separation and characterization of 2-hydroxy-nitroindane derivatives. Optimization will be necessary based on the specific properties of the target compounds.
Protocol 1: Chiral HPLC Method Development
-
Column Screening: Begin by screening a set of polysaccharide-based chiral stationary phases (e.g., Chiralcel OD-H, Chiralpak AD-H, Chiralcel OJ-H) under normal-phase conditions.[5]
-
Mobile Phase A: n-hexane/2-propanol (90:10, v/v)
-
Mobile Phase B: n-hexane/ethanol (90:10, v/v)
-
For basic analytes, add 0.1% diethylamine to the mobile phase. For acidic analytes, add 0.1% trifluoroacetic acid.[5]
-
-
Optimization: If partial separation is observed, optimize the mobile phase composition by varying the ratio of the alcohol modifier.
-
Reversed-Phase Screening: If normal-phase conditions are unsuccessful, screen reversed-phase chiral columns (e.g., Chiralcel OD-RH, Chiralpak AD-R) with a mobile phase of acetonitrile/water or methanol/water with a suitable buffer.[5][28]
-
Temperature and Flow Rate: Investigate the effect of column temperature and flow rate on the separation. Lower temperatures often improve chiral selectivity.[6]
Protocol 2: NMR Analysis for Stereochemical Assignment
-
Acquire Standard Spectra: Dissolve each separated isomer in a standard deuterated solvent (e.g., CDCl3, DMSO-d6) and acquire 1H and 13C NMR spectra to confirm the basic structure and purity.
-
Chiral Solvating Agent Study: For a racemic mixture, acquire a 1H NMR spectrum. Then, add a small amount of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) and re-acquire the spectrum. The appearance of two sets of signals for some protons indicates successful enantiodifferentiation.
-
Diastereomer Analysis: For diastereomers, detailed 2D NMR experiments (COSY, HSQC, HMBC, NOESY) are required to assign the relative stereochemistry based on through-bond and through-space correlations.
Protocol 3: Absolute Configuration Determination by X-ray Crystallography
-
Crystallization: The critical step is to grow a single crystal of one of the pure enantiomers. This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution. A wide range of solvents and solvent mixtures should be screened.
-
Data Collection: Mount a suitable crystal on a single-crystal X-ray diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve the crystal structure using standard software packages. The absolute configuration can be determined from the anomalous scattering data, typically reported as the Flack parameter.[25]
Visualizing the Workflow
A logical and systematic workflow is crucial for the successful separation and characterization of stereoisomers.
Figure 1: A comprehensive workflow for the separation and characterization of 2-hydroxy-nitroindane isomers.
Conclusion
The isomeric separation and characterization of 2-hydroxy-nitroindane derivatives demand a meticulous and integrated analytical approach. Chiral HPLC and SFC provide powerful and complementary tools for achieving baseline separation of enantiomers. A subsequent orthogonal characterization strategy, employing NMR for relative stereochemistry, CD for chiroptical properties, MS for molecular identity, and ultimately X-ray crystallography for the definitive assignment of absolute configuration, ensures a robust and scientifically sound outcome. By understanding the principles and practical considerations outlined in this guide, researchers can confidently navigate the complexities of stereoisomerism and accelerate the development of novel therapeutics.
References
- 2. Chiral analysis - Wikipedia [en.wikipedia.org]
- 3. The Secrets to Mastering Chiral Chromatography [rotachrom.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 8. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pharmtech.com [pharmtech.com]
- 11. selvita.com [selvita.com]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. purechemistry.org [purechemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 16. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 17. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 18. portlandpress.com [portlandpress.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Circular Dichroism (CD) Applications- Stereochemical assignment [chiralabsxl.com]
- 21. Circular Dichroism: Analyzing Chiral Molecules and Biomolecule Structures | MtoZ Biolabs [mtoz-biolabs.com]
- 22. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Thieme E-Books & E-Journals [thieme-connect.de]
- 24. researchgate.net [researchgate.net]
- 25. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]
- 26. Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ORGANIC SPECTROSCOPY INTERNATIONAL: NMR Spectroscopy of Stereoisomers [orgspectroscopyint.blogspot.com]
- 28. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking of Nitroindane Analogs as Cholinesterase Inhibitors
Abstract
This guide provides a comprehensive, in-depth protocol for conducting comparative molecular docking studies of nitroindane analogs targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), two key enzymes implicated in the pathology of Alzheimer's disease. As a senior application scientist, my objective is to move beyond a simple recitation of steps and delve into the causality behind experimental choices, ensuring a robust and reproducible in silico workflow. We will explore the structural nuances of these enzymes, the rationale for selecting specific protein crystal structures, the meticulous process of ligand and protein preparation, and the critical analysis of docking results. This guide is designed for researchers, scientists, and drug development professionals seeking to employ computational methods to accelerate the discovery of novel cholinesterase inhibitors.
Introduction: The Rationale for Targeting Cholinesterases with Nitroindane Analogs
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function.[1][2] One of the primary therapeutic strategies for managing AD symptoms is to enhance cholinergic neurotransmission by inhibiting the enzymes that hydrolyze the neurotransmitter acetylcholine (ACh).[3][4][5] Acetylcholinesterase (AChE) is the primary enzyme responsible for ACh breakdown, while butyrylcholinesterase (BChE) also plays a significant role, particularly in later stages of the disease.[6][7]
Nitroindane analogs have emerged as a promising class of cholinesterase inhibitors. Their rigid bicyclic core provides a scaffold for introducing various substituents that can interact with key residues within the active sites of both AChE and BChE. Molecular docking serves as a powerful computational tool to predict the binding conformations and affinities of these analogs, thereby guiding the rational design of more potent and selective inhibitors.[7] This guide will provide a validated, step-by-step methodology for comparing these analogs in a virtual screening context.
Foundational Principles: Ensuring Scientific Integrity in Docking Studies
Before delving into the protocol, it is crucial to understand the principles that underpin a trustworthy and scientifically valid docking study.
-
Expertise & Experience in Target Selection: The choice of the protein structure is paramount. Crystal structures from the Protein Data Bank (PDB) are static snapshots. For our study, we will utilize the high-resolution crystal structures of human AChE (PDB ID: 4EY7) complexed with the well-known inhibitor Donepezil, and human BChE (PDB ID: 1P0I).[8][9][10][11][12][13][14][15] The presence of a co-crystallized ligand (Donepezil) in the AChE structure is invaluable for validating our docking protocol.[1]
-
Trustworthiness Through Protocol Validation: A docking protocol must be self-validating. This is achieved by "redocking" the co-crystallized ligand back into the active site of the protein.[16][17][18] A successful validation is generally considered to be a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose.[17][18][19][20] This confirms that the chosen docking parameters can accurately reproduce a known binding mode.
-
Authoritative Grounding in Software and Force Fields: The choice of software and the underlying scoring functions dictates the reliability of the predicted binding energies. For this guide, we will use AutoDock Vina, a widely used and validated open-source docking program.[21][22][23] Its scoring function provides a good balance of computational speed and accuracy for virtual screening.
Experimental Workflow: A Visual Overview
The entire comparative docking workflow can be visualized as a sequential process, from initial data retrieval to final analysis.
Caption: High-level workflow for the comparative docking study.
Detailed Experimental Protocols
This section provides a granular, step-by-step methodology for each phase of the study.
Software and Resource Requirements
-
Molecular Visualization and Preparation: UCSF Chimera or AutoDockTools (MGLTools).[24][25]
-
Molecular Docking: AutoDock Vina.[23]
-
Protein Structures: RCSB Protein Data Bank (--INVALID-LINK--).
-
Ligand Structures: PubChem (--INVALID-LINK--) or drawn using ChemDraw/MarvinSketch.
Step 1: Receptor Preparation
The goal of this step is to prepare the protein for docking by removing non-essential molecules and adding necessary atoms.
-
Download PDB Structures: Obtain the crystal structures for human AChE (PDB ID: 4EY7) and human BChE (PDB ID: 1P0I) from the RCSB PDB.[8][11]
-
Clean the Structure:
-
Load the PDB file (e.g., 4EY7.pdb) into UCSF Chimera.
-
Remove water molecules and any heteroatoms not essential for binding (e.g., crystallization aids).[1][26] For 4EY7, initially retain the co-crystallized Donepezil (ligand ID: E20) for validation purposes.
-
For the actual docking of nitroindane analogs, the co-crystallized ligand must be removed.[1]
-
-
Add Hydrogens and Charges:
-
Save in PDBQT Format: Save the prepared protein as a .pdbqt file. This format contains the atomic coordinates, partial charges, and atom types required by AutoDock Vina.[24]
Step 2: Ligand Preparation
Proper ligand preparation is critical for accurate docking results.
-
Obtain 2D Structures: Obtain the 2D structures of your nitroindane analogs and the reference compound (Donepezil).
-
Convert to 3D and Minimize Energy:
-
Use a tool like ChemDraw 3D or Avogadro to convert the 2D structures to 3D.
-
Perform an energy minimization using a suitable force field (e.g., MMFF94). This ensures a low-energy, stable starting conformation.
-
-
Add Hydrogens and Assign Charges: Similar to the protein, add hydrogens and assign Gasteiger charges.
-
Define Rotatable Bonds: This is a crucial step for flexible ligand docking. AutoDockTools can automatically detect and define rotatable bonds.
-
Save in PDBQT Format: Save each prepared ligand as a separate .pdbqt file.[24]
Step 3: Docking Protocol Validation (Redocking)
This step ensures the reliability of your docking parameters.
-
Use the Prepared 4EY7 Receptor and Donepezil Ligand.
-
Define the Grid Box: The grid box defines the search space for the docking algorithm. Center the grid on the co-crystallized Donepezil in the 4EY7 active site. The size of the box should be large enough to encompass the entire binding pocket and allow the ligand to rotate freely. For AChE (4EY7), the active site gorge is deep, so ensure the z-dimension is adequate.[1]
-
Run AutoDock Vina: Execute the docking with an appropriate exhaustiveness level (a value of 8 is a good starting point).[22]
-
Calculate RMSD: Superimpose the lowest energy pose of the redocked Donepezil with the original co-crystallized pose. Calculate the RMSD. An RMSD value below 2.0 Å validates the protocol.[18][20]
Step 4: Comparative Docking of Nitroindane Analogs
-
Use the Validated Grid Parameters: Apply the same grid box parameters from the validation step to both the AChE and BChE receptors.
-
Dock Each Analog: Systematically dock each prepared nitroindane analog into the active sites of both AChE and BChE using AutoDock Vina.
-
Record Binding Energies: For each docking run, AutoDock Vina will output several binding poses with corresponding binding energies in kcal/mol. The most negative value represents the most favorable predicted binding affinity.[28][29][30]
Data Analysis and Interpretation
A docking score is not a definitive measure of activity but a tool for comparison and hypothesis generation.
Quantitative Data Summary
Summarize the docking results in a clear, comparative table. This allows for at-a-glance evaluation of the analogs.
| Analog ID | Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) | Key Interacting Residues (Hydrophobic/π-π) |
| Donepezil | AChE (4EY7) | -10.8[1][2] | Tyr124, Tyr337[31] | Trp86, Tyr341, Phe338 |
| Donepezil | BChE (1P0I) | -7.9 | Ser198 | Trp82, Tyr332 |
| Nitroindane-01 | AChE (4EY7) | -9.5 | Tyr133 | Trp286, Phe338 |
| Nitroindane-01 | BChE (1P0I) | -8.2 | His438 | Trp82, Ala328 |
| Nitroindane-02 | AChE (4EY7) | -10.2 | Ser203, Tyr124 | Tyr337, Tyr341 |
| Nitroindane-02 | BChE (1P0I) | -7.5 | Gly117 | Leu286, Val288 |
| ... (continue for all analogs) |
(Note: The binding energies and interacting residues presented here are illustrative examples for formatting purposes.)
Qualitative Analysis: Visualizing Binding Poses
-
Binding Site Comparison: The active site of AChE is a narrow gorge, while BChE has a larger, more flexible active site due to differences in key amino acid residues.[6][32] This structural difference is the basis for inhibitor selectivity.
-
Interaction Analysis: Use molecular visualization software to analyze the top-ranked binding pose for each analog.[29][33]
-
Hydrogen Bonds: Identify hydrogen bonds between the ligand and protein residues. These are strong, directional interactions crucial for binding affinity.
-
Hydrophobic and π-Interactions: Look for interactions with aromatic residues like Tryptophan (Trp) and Tyrosine (Tyr), which are abundant in the cholinesterase active sites. For instance, the catalytic anionic site (CAS) and peripheral anionic site (PAS) are rich in such residues.[34] Cation-π interactions between a protonated nitrogen (if present in the analog) and an aromatic ring are particularly important.[31]
-
References
- 1. Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 4. studiauniversitatis.ro [studiauniversitatis.ro]
- 5. lupinepublishers.com [lupinepublishers.com]
- 6. Molecular docking of different inhibitors and activators to butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Compounds for Butyrylcholinesterase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. 1P0I: Crystal structure of human butyryl cholinesterase [ncbi.nlm.nih.gov]
- 10. wwPDB: pdb_00004ey7 [wwpdb.org]
- 11. rcsb.org [rcsb.org]
- 12. 4EY7: Crystal Structure of Recombinant Human Acetylcholinesterase in Complex with Donepezil [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. rcsb.org [rcsb.org]
- 16. echemi.com [echemi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 23. youtube.com [youtube.com]
- 24. researchgate.net [researchgate.net]
- 25. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 26. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 27. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 28. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 29. researchgate.net [researchgate.net]
- 30. etflin.com [etflin.com]
- 31. researchgate.net [researchgate.net]
- 32. tandfonline.com [tandfonline.com]
- 33. youtube.com [youtube.com]
- 34. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Synthetic Routes for Functionalized Indanes
Introduction: The Enduring Significance of the Functionalized Indane Scaffold
The indane framework, a bicyclic structure comprising a benzene ring fused to a cyclopentane ring, is a privileged motif in medicinal chemistry and materials science.[1][2] Its rigid conformation allows for the precise spatial orientation of functional groups, making it an ideal scaffold for designing molecules that interact with biological targets with high affinity and selectivity.[1] Consequently, indane derivatives are found at the core of numerous pharmaceuticals, including the HIV protease inhibitor Indinavir, the anti-inflammatory drug Sulindac, and the Alzheimer's disease therapeutic Donepezil.[1][3] The indane core is also present in various natural products with significant biological activities.[4][5]
Beyond pharmaceuticals, functionalized indanes are utilized as ligands for asymmetric catalysis and as building blocks for organic materials.[4][6] The ever-increasing demand for novel indane derivatives, particularly enantiomerically pure forms, has spurred the development of a diverse arsenal of synthetic strategies.[4][7] These methods range from classical acid-catalyzed cyclizations to sophisticated transition-metal-catalyzed and organocatalytic transformations.[7][8]
This guide provides a comprehensive, head-to-head comparison of the most prominent synthetic routes to functionalized indanes. We will delve into the mechanistic underpinnings of each strategy, critically evaluate their strengths and weaknesses with supporting experimental data, and provide detailed protocols for key transformations. This analysis is designed to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal synthetic route for their specific target molecule.
Classical Approaches: The Workhorse Friedel-Crafts Reactions
The intramolecular Friedel-Crafts reaction is a cornerstone of indane synthesis, offering a direct and often high-yielding method for constructing the bicyclic ring system.[9] This electrophilic aromatic substitution can be broadly categorized into acylation and alkylation reactions.
Intramolecular Friedel-Crafts Acylation
This approach typically involves the cyclization of a 3-arylpropanoic acid or its corresponding acyl chloride to form an indanone, a versatile intermediate that can be further functionalized.[10] The reaction is promoted by either a Lewis acid (e.g., AlCl₃, NbCl₅) or a Brønsted superacid (e.g., polyphosphoric acid (PPA), triflic acid).[10] The choice of acid is critical and depends on the reactivity of the aromatic ring; electron-rich arenes can often be cyclized with milder Lewis acids, while less reactive substrates may require the power of a superacid.[10]
The key mechanistic step is the formation of a highly electrophilic acylium ion (or a polarized acid-catalyst complex), which is then attacked by the tethered aromatic ring to forge the new carbon-carbon bond.[11] A significant advantage of the acylation route is the deactivating nature of the resulting ketone, which prevents further reactions on the aromatic ring, thus avoiding polysubstitution products. However, the harsh, often stoichiometric, acid conditions can limit the functional group tolerance of the reaction.
Caption: Mechanism of intramolecular Friedel-Crafts acylation.
Intramolecular Friedel-Crafts Alkylation
In this variation, an alkyl electrophile is generated, typically from an alcohol or an alkene, which then undergoes intramolecular cyclization.[9] While this method can directly generate the indane core without an intermediate ketone, it is often plagued by challenges. The activating nature of the alkyl group on the aromatic ring can lead to polysubstitution.[11] More critically, the carbocation intermediates are prone to rearrangement, which can result in the formation of undesired constitutional isomers, particularly when secondary or tertiary carbocations can be formed.[11]
Modern Marvels: Transition-Metal-Catalyzed Annulations
The advent of transition-metal catalysis has revolutionized the synthesis of functionalized indanes, offering milder reaction conditions, broader functional group tolerance, and access to asymmetric transformations.[12][13]
Palladium-Catalyzed Reactions
Palladium catalysis is particularly versatile for indane synthesis. The intramolecular Heck reaction, for instance, allows for the cyclization of aryl halides or triflates onto a pendant alkene.[14] More recent advancements have focused on C-H activation strategies, where a C-H bond on the aromatic ring is directly functionalized, obviating the need for pre-installed halides or triflates.[15][16] These methods often employ a directing group to control the regioselectivity of the C-H activation. Palladium-catalyzed alkene difunctionalization reactions have also emerged as a powerful tool for constructing indanes with functionality at the C2 position.[17]
Rhodium-Catalyzed Syntheses
Rhodium catalysts have proven highly effective in the asymmetric synthesis of chiral indanes.[18] A notable example is the rhodium-catalyzed asymmetric addition of arylboron reagents to indenes, which can generate 2-arylindanes with high enantioselectivity.[18] Mechanistic studies suggest that this reaction can proceed through a 1,4-rhodium shift prior to protonation.[18] Rhodium has also been instrumental in C-H activation/annulation reactions for the synthesis of indenols.[19]
Caption: Simplified workflow for Rh-catalyzed asymmetric arylboron addition.
Other Transition Metals (Au, Ni, Co)
Gold, nickel, and cobalt catalysts also offer unique pathways to functionalized indanes. Gold(I) catalysts can promote the enantioselective synthesis of indenes through the cyclization of o-substituted aryl alkynes.[5][20] Nickel catalysts are effective in the reductive Heck reaction of unactivated alkenes and in the carboannulation of o-bromobenzyl zinc bromide with alkenes.[15] Cobalt has been used to catalyze C-H activation/annulation reactions to access indenes.[21]
The Power of Pericyclic Reactions: Cycloaddition Strategies
Cycloaddition reactions provide a powerful means of constructing the indane skeleton, often with excellent control over stereochemistry.[22][23] These reactions form the bicyclic ring system in a single, concerted or stepwise, step by forming multiple carbon-carbon bonds.
Key cycloaddition strategies include:
-
[4+2] Cycloaddition (Diels-Alder Reaction): This reaction can be used to construct the indane framework, particularly when the diene or dienophile is part of a larger ring system or when followed by subsequent transformations.[22][23]
-
[3+2] Dipolar Cycloaddition: This method is effective for synthesizing five-membered rings and can be applied to the construction of the cyclopentane portion of the indane core.[20][24]
-
[2+2+2] Cycloaddition: The cobalt-catalyzed co-cyclotrimerization of alkynes and alkenes is a powerful method for constructing the indane ring system from acyclic precursors.[22][25]
Elegant Efficiency: Organocatalytic and Domino Reactions
In the quest for more sustainable and efficient synthetic methods, organocatalysis has emerged as a powerful alternative to metal-based catalysts.[7][26] Chiral organocatalysts, such as squaramides and chiral ammonium salts, can promote highly enantioselective and diastereoselective reactions to produce complex indane structures.[26][27][28]
A particularly elegant strategy is the use of domino (or cascade) reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates.[26] For example, an organocatalytic Michael-Henry domino reaction can be used to generate polyfunctionalized indanes with up to four contiguous stereocenters in a highly efficient manner.[26] These reactions exemplify the principles of step- and atom-economy, which are central to modern green chemistry.[26]
Head-to-Head Comparison of Synthetic Routes
The choice of a synthetic route is a multifactorial decision that depends on the desired substitution pattern, stereochemical outcome, availability of starting materials, and scalability. The following tables provide a comparative overview of the different methodologies.
Table 1: Comparison of Yields and Reaction Conditions
| Synthetic Route | Typical Yields (%) | Catalyst/Reagent | Solvents | Temperature (°C) |
| Intramolecular Friedel-Crafts Acylation | 60-95[9][10] | AlCl₃, PPA, TfOH | Dichloromethane, neat | RT to 100[9] |
| Pd-Catalyzed Heck Cyclization | 70-90[14] | Pd(OAc)₂, PPh₃ | DMF, Acetonitrile | 80-120 |
| Rh-Catalyzed Asymmetric Addition | 55-97[18] | [Rh(cod)Cl]₂, (S)-BINAP | Dioxane/H₂O | 100[18] |
| Organocatalytic Domino Reaction | 80-95[26] | Squaramide catalyst | Toluene, CH₂Cl₂ | RT[26] |
| [2+2+2] Cycloaddition | 50-80[22] | CpCo(CO)₂ | Xylene, THF | 120-140 |
Table 2: Stereoselectivity and Enantiocontrol
| Synthetic Route | Diastereoselectivity | Enantioselectivity (ee %) | Key Strengths for Stereocontrol |
| Intramolecular Friedel-Crafts Acylation | N/A (achiral product) | N/A | Not applicable for enantiocontrol. |
| Pd-Catalyzed Heck Cyclization | Varies | Up to 99 (with chiral ligands) | Well-developed chiral phosphine ligands. |
| Rh-Catalyzed Asymmetric Addition | High (often >20:1 dr)[18] | Up to 97[18] | Excellent control with chiral diphosphine ligands. |
| Organocatalytic Domino Reaction | High (often >20:1 dr)[26] | Up to 99[26] | Chiral H-bond donor catalysts offer superb stereoinduction. |
| Cation-Directed 5-endo-trig Cyclization | High (often >20:1 dr)[27][28] | Up to 99[27][28] | Chiral phase-transfer catalysts enable difficult cyclizations. |
Table 3: Functional Group Tolerance and Substrate Scope
| Synthetic Route | Tolerated Functional Groups | Sensitive Functional Groups | Substrate Scope |
| Intramolecular Friedel-Crafts Acylation | Halogens, ethers, alkyl groups | Amines, alcohols, acid-labile groups | Limited by the need for robust substrates. |
| Pd-Catalyzed Heck Cyclization | Esters, ketones, amides, ethers | Some coordinating groups (e.g., thiols) | Broad for aryl halides/triflates and alkenes. |
| Rh-Catalyzed Asymmetric Addition | Halogens, ethers, esters, CF₃ | Aldehydes, some unprotected amines | Good scope for arylboronic acids and indenes.[18] |
| Organocatalytic Domino Reaction | Esters, nitro groups, nitriles | Basic amines, strongly acidic protons | Broad for Michael acceptors and nucleophiles.[26] |
| [2+2+2] Cycloaddition | Esters, ethers, amides | Sterically demanding groups can hinder reaction | Good for a range of alkynes and alkenes. |
Detailed Experimental Protocols
To provide a practical context, detailed step-by-step methodologies for key synthetic transformations are presented below.
Protocol 1: Triflic Acid (TfOH) Mediated Intramolecular Friedel-Crafts Acylation
This protocol is adapted from a general procedure for the cyclization of 3-arylpropanoic acids.[10]
Reaction: 3-(4-Methoxyphenyl)propanoic acid to 7-methoxy-1-indanone.
-
Preparation: To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add 3-(4-methoxyphenyl)propanoic acid (1.0 mmol, 180.2 mg).
-
Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (10 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Slowly add triflic acid (2.0 mmol, 0.18 mL) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by TLC.
-
Quenching: Upon completion, carefully pour the reaction mixture into ice-cold saturated sodium bicarbonate solution (20 mL) to quench the acid.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Workup: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 7-methoxy-1-indanone. Expected Yield: ~90-95%.
Protocol 2: Asymmetric Rh-Catalyzed Addition of an Arylboronic Acid to an Indene
This protocol is based on the work of Hayashi and co-workers for the synthesis of chiral 2-arylindanes.[18]
Reaction: Asymmetric addition of p-tolylboronic acid to 7-phenyl-1H-indene.
-
Catalyst Preparation: In a glovebox, add [Rh(cod)Cl]₂ (0.0125 mmol, 6.2 mg), (S)-BINAP (0.0275 mmol, 17.1 mg), and potassium carbonate (0.5 mmol, 69.1 mg) to a Schlenk tube.
-
Reagent Addition: Add 7-phenyl-1H-indene (0.5 mmol, 96.1 mg) and p-tolylboronic acid (0.75 mmol, 102 mg).
-
Solvent Addition: Add a 10:1 mixture of 1,4-dioxane and water (2.5 mL).
-
Reaction: Seal the tube and heat the mixture at 100 °C for 16 hours.
-
Cooling and Workup: Cool the reaction to room temperature, dilute with water (10 mL), and extract with diethyl ether (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography on silica gel to yield the chiral 2-(p-tolyl)indane. Expected Yield: ~75%. Expected Enantioselectivity: >95% ee.
Protocol 3: Organocatalytic Michael-Henry Domino Reaction for a Polyfunctionalized Indane
This protocol is adapted from the work of Enders and co-workers.[26]
Reaction: Domino reaction of 2-(2-nitrovinyl)benzaldehyde with dimethyl malonate.
-
Preparation: To a vial, add 2-(2-nitrovinyl)benzaldehyde (0.2 mmol, 35.4 mg), dimethyl malonate (0.24 mmol, 27.5 µL), and toluene (0.4 mL).
-
Catalyst Addition: Add the squaramide catalyst (0.002 mmol, 1.0 mg).
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within minutes to a few hours. Monitor by TLC.
-
Purification: Once the reaction is complete, directly load the reaction mixture onto a silica gel column for flash chromatography (eluting with a hexane/ethyl acetate gradient) to afford the highly functionalized indane product. Expected Yield: >90%. Expected Diastereo- and Enantioselectivity: >20:1 dr, >98% ee.
Conclusion and Future Outlook
The synthesis of functionalized indanes has evolved from harsh, classical methods to a sophisticated array of catalytic strategies that offer high levels of efficiency, selectivity, and functional group compatibility. While Friedel-Crafts reactions remain a valuable and straightforward approach for certain substrates, the future of indane synthesis undoubtedly lies in the continued development of catalytic methods.
Transition-metal catalysis, particularly through C-H activation, will continue to provide more atom- and step-economical routes. The design of new chiral ligands will further enhance the enantioselective synthesis of complex indanes. Similarly, the field of organocatalysis will likely yield new catalysts and domino reactions that enable the rapid assembly of intricate molecular architectures from simple starting materials. As our understanding of reaction mechanisms deepens, we can expect the development of even more powerful and predictable synthetic tools to construct this vital chemical scaffold for the advancement of medicine and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Enantioselective syntheses of indanes: from organocatalysis to C-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent advances in transition-metal-catalyzed annulations for the construction of a 1-indanone core - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Indane synthesis [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Recent Advances in the Synthesis of Indenes [ouci.dntb.gov.ua]
- 20. oaepublish.com [oaepublish.com]
- 21. Indene synthesis [organic-chemistry.org]
- 22. Synthesis of spiro-indanes by cycloaddition strategy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 23. api.pageplace.de [api.pageplace.de]
- 24. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Transition-metal-catalyzed acetylene cyclizations in organic synthesis (Journal Article) | OSTI.GOV [osti.gov]
- 26. Asymmetric domino synthesis of indanes bearing four contiguous stereocentres catalyzed by sub-mol% loadings of a squaramide in minutes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Catalytic enantioselective synthesis of indanes by a cation-directed 5-endo-trig cyclization | Semantic Scholar [semanticscholar.org]
- 28. Catalytic enantioselective synthesis of indanes by a cation-directed 5-endo-trig cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Hydroxy-5-nitroindane: A Guide for Laboratory Professionals
This guide provides essential, step-by-step procedures for the safe and compliant disposal of 2-hydroxy-5-nitroindane. As a nitroaromatic compound, this compound requires careful handling due to its potential hazards. Adherence to these protocols is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals.
Immediate Safety and Hazard Assessment
Personal Protective Equipment (PPE)
All personnel handling this compound waste must wear appropriate PPE to prevent exposure.[1]
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber). |
| Eye Protection | Safety glasses with side-shields or safety goggles. |
| Protective Clothing | A standard laboratory coat, fully buttoned. |
| Respiratory Protection | Work should be conducted in a well-ventilated area or a chemical fume hood to avoid dust inhalation.[5] |
An emergency eyewash station and a safety shower must be readily accessible in the work area.
Incompatibility and Storage Considerations
Nitroaromatic compounds can be reactive. It is crucial to avoid contact with strong oxidizing agents, strong bases, and reducing agents to prevent potentially vigorous or explosive reactions.[4] Waste containing this compound must be stored separately from incompatible materials.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [6][7] In-lab treatment or neutralization of nitroaromatic compounds is not recommended without specific, validated protocols and should be avoided. The recalcitrant and potentially toxic nature of these compounds necessitates professional disposal.[8]
Waste Segregation and Collection
Proper segregation at the point of generation is the first and most critical step in safe disposal.
-
Solid Waste:
-
Carefully collect all solid this compound waste, including residual amounts in original containers, contaminated weighing papers, and disposable labware.
-
To minimize dust generation, handle the solid waste gently.[9]
-
Place all solid waste into a designated, chemically compatible, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, such as reaction mixtures or solutions, in a dedicated, leak-proof, and shatter-resistant container.
-
Do not mix this waste stream with other chemical wastes, particularly halogenated solvents, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6] Segregating waste streams can facilitate proper disposal and may reduce costs.
-
-
Contaminated PPE:
-
Disposable gloves, bench paper, and other contaminated items must be collected in a sealed bag or container designated for solid hazardous waste.[10]
-
Waste Container Management
The integrity and labeling of the waste container are paramount for safe storage and transport.
-
Container Selection: Use containers that are in good condition and compatible with the chemical. Ideally, the original container can be used for residual product.[11]
-
Labeling: Immediately label the hazardous waste container with a fully completed hazardous waste tag as soon as the first drop of waste is added. The label must include:
-
The full chemical name: "this compound" (avoid abbreviations).
-
The approximate concentration and quantity.
-
The date the container was first used.
-
The name of the principal investigator and the laboratory location.[12]
-
-
Container Closure: Keep the waste container securely closed at all times, except when adding waste.[6][11] This prevents the release of vapors and protects the contents from contamination.
Storage in a Satellite Accumulation Area (SAA)
Designate a specific "Satellite Accumulation Area" within the laboratory for the temporary storage of hazardous waste.[11]
-
The SAA must be located at or near the point of waste generation.
-
Store liquid waste containers in secondary containment to prevent spills from reaching drains.[12]
-
Ensure the SAA is inspected weekly for any signs of leakage or container degradation.[11]
Arranging for Final Disposal
Once the waste container is full or has been in storage for a predetermined period (often not exceeding one year for partially filled containers), arrange for its removal.[11]
-
Contact your Institution's EHS Office: Your facility's Environmental Health and Safety (EHS) department is the primary point of contact for hazardous waste disposal. They will provide guidance on specific institutional procedures and schedule a pickup.
-
Certified Hazardous Waste Contractor: The EHS office will coordinate with a licensed and certified hazardous waste disposal contractor to transport and dispose of the waste in compliance with all local, state, and federal regulations.[2]
Emergency Procedures for Spills
In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Control Ignition Sources: If the material is in a flammable solvent, extinguish all nearby ignition sources.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Cleanup:
-
For small spills of solid material, carefully sweep or vacuum the material and place it in a labeled hazardous waste container. Avoid generating dust.[9]
-
For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand.
-
All materials used for cleanup must also be disposed of as hazardous waste.
-
-
Decontaminate: Thoroughly clean the spill area with an appropriate solvent and then soap and water.
-
Report: Report the spill to your laboratory supervisor and the EHS department.
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a critical component of responsible laboratory practice. By following these detailed procedures, researchers and scientists can ensure a safe working environment, prevent environmental contamination, and adhere to regulatory standards. The causality behind these stringent protocols lies in the inherent hazards of nitroaromatic compounds, which necessitate their isolation and management by professionals. Your institution's EHS department is your most valuable resource in this process; always consult them with any questions or concerns.
References
- 1. kirj.ee [kirj.ee]
- 2. researchgate.net [researchgate.net]
- 3. Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. New thermal decomposition pathway for TATB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. annualreviews.org [annualreviews.org]
- 8. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. Degradation of nitroaromatic compounds by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nitroaromatic compounds, from synthesis to biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Hydroxy-5-nitroindane
This guide provides essential, immediate safety and logistical information for the handling of 2-Hydroxy-5-nitroindane. As researchers and drug development professionals, our primary responsibility is to mitigate risk while advancing scientific discovery. This document moves beyond a simple checklist, offering a procedural and causal framework for personal protective equipment (PPE) selection and use, ensuring a self-validating system of safety for you and your team.
Hazard Assessment: The "Why" Behind the Protocol
These compounds are consistently classified as hazardous.[1] The primary risks include:
-
Skin Irritation: Direct contact can cause skin irritation.[1][2]
-
Serious Eye Irritation: The substance can cause significant eye irritation or damage upon contact.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[1][4][5]
-
Acute Oral Toxicity: The substance is harmful if swallowed.[2][6]
The nitro group (-NO2) itself presents specific toxicological concerns. Aromatic nitro compounds can potentially be absorbed through the skin and may interfere with the blood's ability to carry oxygen, a condition known as methemoglobinemia. Therefore, the primary routes of occupational exposure that we must guard against are dermal contact, eye contact, and inhalation.
Core PPE Requirements: A Multi-Layered Defense
The selection of PPE is not a static choice but a dynamic risk assessment based on the specific procedure being performed. Engineering controls, such as a certified chemical fume hood, are the first and most critical line of defense and should be used for all operations involving this compound.
The following table summarizes the minimum PPE requirements for common laboratory tasks.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Double Nitrile or Neoprene Gloves | Chemical Splash Goggles | Full-Length Lab Coat (closed) | Mandatory use within a chemical fume hood or ventilated balance enclosure. If not possible, a fit-tested N95 respirator is required.[7] |
| Preparing Solutions | Double Nitrile or Neoprene Gloves | Chemical Splash Goggles & Face Shield[8][9] | Full-Length Lab Coat & Chemical Resistant Apron | Mandatory use within a chemical fume hood. |
| Running Reactions / Transfers | Double Nitrile or Neoprene Gloves. Butyl or Viton gloves for extended handling.[10] | Chemical Splash Goggles & Face Shield | Full-Length Lab Coat & Chemical Resistant Apron | Mandatory use within a chemical fume hood. |
| Handling Waste / Decontamination | Heavy-duty Butyl or Viton Gloves over Nitrile Gloves | Chemical Splash Goggles & Face Shield | Chemical Resistant Gown or Coveralls (e.g., Tyvek)[11] | Use in a well-ventilated area. If aerosols are possible, a respirator with organic vapor cartridges is required.[12] |
Detailed PPE Specifications
-
Hand Protection: While nitrile gloves are common, they may offer only short-term splash protection against certain aromatic compounds.[13] For any task involving more than incidental contact, double-gloving is mandatory. For prolonged exposure or immersion, more robust materials like butyl rubber or Viton are recommended due to their high resistance to nitro compounds.[10] Always inspect gloves for tears or punctures before use.[2]
-
Eye and Face Protection: Standard safety glasses are insufficient.[8] Chemical splash goggles that form a seal around the eyes are required to protect against splashes and dust.[8][9] When handling larger volumes or performing tasks with a higher splash risk, a full-face shield must be worn over the goggles.[7]
-
Body Protection: A full-length, buttoned lab coat is the minimum requirement. For procedures involving significant quantities or a high risk of splashing, a chemically resistant apron or disposable coveralls should be worn over the lab coat.[11][14]
-
Respiratory Protection: The primary method of respiratory protection is the mandatory use of a chemical fume hood. If engineering controls are insufficient or unavailable, a NIOSH-approved respirator is necessary.[14] For solid particulates, a fit-tested N95 respirator is appropriate.[7] For vapors from solutions, a respirator with organic vapor cartridges is required.[12]
Procedural Guide: From Preparation to Disposal
Proper technique in donning and doffing PPE is as critical as the equipment itself. The goal is to create a barrier when working and to remove that barrier without contaminating yourself upon completion.
Protocol 1: Step-by-Step PPE Donning Sequence
-
Gown/Lab Coat: Don the lab coat or chemical-resistant gown, ensuring it is fully buttoned or secured.
-
Respirator/Mask (if required): If respiratory protection is needed, put it on and perform a seal check according to manufacturer instructions.
-
Goggles and Face Shield: Put on chemical splash goggles first, ensuring a snug fit. Place the face shield over the goggles.
-
Gloves: Don the first pair of gloves. Pull the cuff of the outer glove over the cuff of your lab coat sleeve to create a seal.
Caption: Sequential process for correctly donning PPE.
Protocol 2: Step-by-Step PPE Doffing (Removal) Sequence
This sequence is designed to remove the most contaminated items first and to do so by touching only "clean" surfaces.
-
Outer Gloves: Remove the outer pair of gloves by peeling one off with the other, turning it inside out. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off without touching the exterior. Dispose of them immediately in a designated hazardous waste container.[2]
-
Gown/Apron: Unfasten the gown or apron. Roll it downward, touching only the inside surface, and fold it away from your body. Dispose of it.
-
Face Shield and Goggles: Remove the face shield first, followed by the goggles, by handling the head strap. Avoid touching the front surfaces.
-
Respirator/Mask: Remove the respirator by the straps without touching the front.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[1]
Caption: Sequential process for safely removing PPE.
Protocol 3: Disposal of Contaminated PPE
All disposable PPE used when handling this compound must be considered hazardous waste.
-
Establish a designated, labeled, and sealed hazardous waste container in the immediate work area.
-
Dispose of all used gloves, gowns, bench paper, and other contaminated materials directly into this container.[4]
-
Do not place contaminated PPE in regular trash receptacles.
-
Follow your institution's specific guidelines for the final disposal of the sealed hazardous waste container.[12]
Emergency Procedures & First Aid
In the event of an exposure, immediate and correct action is critical.
-
Skin Contact: Immediately remove all contaminated clothing.[11] Wash the affected area with plenty of soap and water.[1][2] Seek medical attention if irritation occurs or persists.[1]
-
Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1] If breathing is difficult or they feel unwell, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2] Call a poison control center or doctor immediately for treatment advice.[1]
Always have the Safety Data Sheet (SDS) for the compound or a similar one readily available for emergency responders.[2]
References
- 1. fishersci.com [fishersci.com]
- 2. valsynthese.ch [valsynthese.ch]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. hsa.ie [hsa.ie]
- 9. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. trihydro.com [trihydro.com]
- 12. fishersci.com [fishersci.com]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
